2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Description
Properties
IUPAC Name |
4-[2-(4-carboxy-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N2O8/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(26)27)11(5-7)24(30)31)8-2-4-10(14(28)29)12(6-8)25(32)33/h1-6H,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFPTCABXGMXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554646 | |
| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115873-09-1 | |
| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
An In-depth Technical Guide to the Synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of a Niche Monomer
This compound is a highly specialized aromatic dicarboxylic acid. While not a household name, in the realm of advanced materials science, it serves as a critical precursor for the synthesis of high-performance polymers. Its true value is realized upon reduction of its nitro groups to amines, yielding 2,2-bis(3-amino-4-carboxyphenyl)hexafluoropropane, a key monomer for creating polymers such as polybenzoxazoles (PBOs) and specific polyimides.[1] These polymers are sought after for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the aerospace, electronics, and defense industries.[1]
The hexafluoroisopropylidene bridge (6F-bridge) is a cornerstone of its molecular architecture, imparting solubility, a low dielectric constant, and thermal stability to the resulting polymers. The strategic placement of nitro groups ortho to the eventual carboxylic acid functionalities is the focus of this synthesis, setting the stage for subsequent transformations into polymer-grade diamine monomers.
This guide provides a comprehensive overview of the synthetic pathway, detailing not just the procedural steps but the underlying chemical principles and rationale that ensure a successful and high-purity yield.
Part 1: The Synthetic Blueprint: Electrophilic Nitration of Bisphenol AF
The most direct and industrially viable route to this compound involves the dinitration of its precursor, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, commonly known as Bisphenol AF. This process is a classic example of electrophilic aromatic substitution.
Mechanistic Considerations and Rationale
The core of this synthesis is the electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich aromatic rings of the Bisphenol AF substrate.
-
Substrate Activation: The hydroxyl (-OH) groups on Bisphenol AF are powerful activating, ortho, para-directing groups. They donate electron density into the benzene rings, making them highly susceptible to electrophilic attack.
-
Regioselectivity: The nitration occurs specifically at the position ortho to the hydroxyl groups and meta to the bulky hexafluoroisopropylidene bridge. This is due to the strong directing effect of the hydroxyl groups. The para position is already occupied by the 6F-bridge.
-
Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is a potent nitrating agent, its high reactivity can lead to undesired side products and oxidation. A more controlled and selective nitration is achieved using only nitric acid, typically an aqueous solution, in the absence of other acids.[2] This approach simplifies the reaction and subsequent work-up.
-
Solvent System: The reaction is performed in a solvent that is inert to the strong acid conditions and can effectively dissolve the starting material. Halogenated aliphatic hydrocarbons such as 1,2-dichloroethane or chloroform are commonly employed.[1][2] 1,2-dichloroethane is often preferred in modern protocols due to its lower toxicity compared to chloroform.[1] The solvent also aids in moderating the reaction temperature.
Reaction Scheme
The overall transformation is depicted below.
Caption: Nitration of Bisphenol AF to yield the dinitro product.
Part 2: Validated Experimental Protocol
This protocol is a synthesized methodology based on established and patented procedures, designed for high yield and purity.[1][2][3]
Materials and Equipment
| Reagent/Equipment | Specification |
| Reagents | |
| 2,2-Bis(4-hydroxyphenyl)hexafluoropropane | >98% purity |
| Nitric Acid (HNO₃) | 20-60% aqueous solution |
| 1,2-Dichloroethane | Anhydrous, ACS grade |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Ethanol | Reagent grade, for recrystallization |
| Equipment | |
| Four-neck round-bottom flask | Sized appropriately for the reaction scale |
| Mechanical Stirrer | For efficient mixing |
| Dropping Funnel | For controlled addition of nitric acid |
| Thermometer | To monitor internal reaction temperature |
| Cooling Bath | Ice-water or other coolant system |
| Separatory Funnel | For liquid-liquid extraction |
| Rotary Evaporator | For solvent removal |
| Buchner Funnel & Flask | For filtration |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis process.
Detailed Procedure
-
Reactor Setup: In a well-ventilated fume hood, equip a four-neck flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. The fourth neck can be fitted with a nitrogen inlet.
-
Dissolution: Charge the flask with 2,2-bis-(4-hydroxyphenyl)-hexafluoropropane (Bisphenol AF) and 3-10 times its mass of 1,2-dichloroethane.[1] Stir the mixture until the Bisphenol AF is completely dissolved.
-
Cooling: Immerse the flask in a cooling bath and bring the internal temperature of the solution to between 10-20°C.[1]
-
Nitration: Slowly add the nitric acid solution dropwise from the dropping funnel over 1-2 hours.[2] Vigorous stirring is crucial during this step. Carefully monitor the thermometer and adjust the addition rate and cooling to maintain the reaction temperature between 15-25°C.[2] The reaction is exothermic, and precise temperature control is paramount to prevent side reactions.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 15-25°C for an additional 1-10 hours to ensure the reaction proceeds to completion.[1]
-
Phase Separation and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the lower organic phase. Extract the remaining aqueous phase two to three times with fresh portions of dichloromethane or 1,2-dichloroethane to recover any dissolved product.[2]
-
Washing and Neutralization: Combine all organic phases. Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with deionized water until the aqueous layer is neutral (pH ~7).
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a viscous oil or solid.[3]
-
Purification: The final and most critical step for obtaining polymer-grade material is purification by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. A yield of over 80% with high purity can be expected.[3]
Part 3: Trustworthiness and Field Insights
A protocol is only as reliable as the reasoning behind its steps. Here, we dissect the critical parameters that ensure a self-validating and reproducible synthesis.
-
The Criticality of Temperature Control: The nitration of phenols is a highly exothermic process. Failure to maintain the 15-25°C range can lead to two primary issues:
-
Over-nitration: Formation of trinitro or other highly nitrated species that are difficult to separate.
-
Oxidation: Nitric acid is a strong oxidizing agent. At higher temperatures, it can oxidize the phenol groups, leading to a complex mixture of byproducts and significantly reducing the yield and purity.
-
-
Purity and Polymerization: For its use as a monomer precursor, the purity of the final product is non-negotiable. Impurities, such as the mono-nitrated intermediate or unreacted starting material, can act as chain terminators during polymerization. This would prevent the formation of high molecular weight polymers, thereby compromising the mechanical and thermal properties of the final material.[4] Recrystallization is not merely a suggestion but a mandatory step to achieve the required >99% purity.
-
Safety as a Priority:
-
Corrosive and Oxidizing Hazards: Nitric acid is highly corrosive and a strong oxidizer. Always handle it within a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Solvent Toxicity: 1,2-dichloroethane and chloroform are toxic and suspected carcinogens. All handling of these solvents should be performed in a fume hood to avoid inhalation of vapors.
-
Exothermic Reaction: Always have an adequate cooling bath ready before starting the nitric acid addition. Never add the acid all at once.
-
References
-
Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (n.d.). MDPI. Retrieved from [Link]
-
New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (n.d.). MDPI. Retrieved from [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. (2022). E3S Web of Conferences. Retrieved from [Link]
- Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane. (1992). Google Patents.
- Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. (2013). Google Patents.
- Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type. (1991). Google Patents.
- Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. (2003). Google Patents.
-
The Effect Of Different Dianhydride Precursors On The Synthesis, Characterization And Gas Separation Properties Of PI And PBO De. (n.d.). Retrieved from [Link]/Al-Masri%2C_Marah_1.pdf?sequence=1)
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- 2. CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane - Google Patents [patents.google.com]
- 3. US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane
This guide provides a comprehensive technical overview of the nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of functionalized aromatic compounds. This document offers a theoretical framework and practical guidance for this specific electrophilic aromatic substitution, drawing upon established principles of organic chemistry and analogous transformations.
Introduction: Strategic Importance of Nitrated Aromatic Carboxylic Acids
The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, providing a versatile functional handle for further chemical transformations. Nitrated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, polymers, and energetic materials. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical and physical properties of the parent molecule. It can be readily reduced to an amino group, which opens up a vast landscape of subsequent chemical modifications.[1][2]
2,2-bis(4-carboxyphenyl)hexafluoropropane, also known as 4,4'-(hexafluoroisopropylidene)dibenzoic acid, is a fluorinated aromatic dicarboxylic acid.[3][4][5][6] Its rigid, thermally stable, and chemically resistant hexafluoroisopropylidene bridge makes it an attractive monomer for high-performance polymers. The nitration of this substrate is a key step towards the synthesis of novel monomers and building blocks with tailored properties for advanced applications.
This guide will delve into the theoretical underpinnings, a proposed experimental protocol, characterization techniques, and safety considerations for the nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane.
Mechanistic Insights and Strategic Considerations
The nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane is an electrophilic aromatic substitution reaction. The core of this reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
Generation of the Nitronium Ion
The most common method for generating the nitronium ion is the use of a mixture of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Directing Effects and Reactivity
The regioselectivity of the nitration is dictated by the directing effects of the substituents on the benzene rings. In the case of 2,2-bis(4-carboxyphenyl)hexafluoropropane, we have two key substituents to consider:
-
Carboxyl Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group.[7] Its electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.
-
Hexafluoroisopropylidene Bridge [-C(CF₃)₂-]: This group is also strongly electron-withdrawing and thus deactivating.
Given that both substituents are deactivating, the nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane is expected to be more challenging than the nitration of simple benzene and will likely require forcing reaction conditions. The incoming nitro group is predicted to add to the position meta to the carboxyl group.
Potential for Decarboxylative Nitration
Under certain conditions, particularly at elevated temperatures, aromatic carboxylic acids can undergo ipso-nitration, where the carboxyl group is replaced by a nitro group.[2][8] This decarboxylative nitration is a potential side reaction or, under specific catalytic conditions, could become the main reaction pathway.
Proposed Experimental Protocol
The following is a theoretical, step-by-step protocol for the nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane. This protocol is based on standard procedures for the nitration of deactivated aromatic compounds and should be optimized based on experimental observations.
Safety Precaution: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) must be worn. An ice bath should be readily available for emergency cooling.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 2,2-bis(4-carboxyphenyl)hexafluoropropane | C₁₇H₁₀F₆O₄ | 392.25 | >98% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |
| Deionized Water | H₂O | 18.02 | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS |
Reaction Setup and Procedure
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction: Once the nitrating mixture has been prepared and cooled, slowly add 2,2-bis(4-carboxyphenyl)hexafluoropropane in small portions to the stirred mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for one hour.
-
Slowly allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
The precipitated product should be collected by vacuum filtration and washed with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
Characterization of the Nitrated Product
A thorough characterization of the product is essential to confirm the success of the nitration and to determine the regiochemistry. The following analytical techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The appearance of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the spectrum will show a change in the splitting pattern and chemical shifts of the protons, consistent with the introduction of a nitro group.
-
¹³C NMR: The appearance of new signals in the aromatic region and a downfield shift of the carbon atom attached to the nitro group are expected.
-
¹⁹F NMR: This will confirm the integrity of the hexafluoroisopropylidene bridge.
-
-
Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming the addition of one or more nitro groups. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: The nitrated product is expected to have a different melting point compared to the starting material.
Mechanistic and Workflow Diagrams
Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of Electrophilic Aromatic Nitration.
Experimental Workflow
Caption: Experimental Workflow for Nitration.
Conclusion
The nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane presents a viable route to novel functionalized aromatic dicarboxylic acids. While the deactivating nature of the existing substituents necessitates careful control of reaction conditions, the established principles of electrophilic aromatic substitution provide a strong foundation for a successful synthesis. The resulting nitro-substituted compound holds significant potential as a monomer for high-performance polymers and as a versatile intermediate for further chemical transformations, particularly for the synthesis of the corresponding amino-functionalized derivative.[9] The protocol and characterization methods outlined in this guide offer a robust starting point for researchers venturing into this area of synthesis.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
PubChem. (n.d.). 2,2-Bis(4-carboxyphenyl)hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters.
- Decarboxylative nitration of aromatic carboxylic acids. (n.d.).
-
2,2-Bis(4-carboxyphenyl)hexafluoropropane | C17H10F6O4 | CID 633763. (n.d.). PubChem. Retrieved from [Link]
-
2,2-bis(4-carboxyphenyl)hexafluoropropane (C17H10F6O4). (n.d.). PubChemLite. Retrieved from [Link]
- Aromatic Nitration and Sulfon
- Carboxylic acid - Aromatic, Organic, Reactions. (n.d.). Britannica.
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- 4. 2,2-Bis(4-carboxyphenyl)hexafluoropropane | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to the Starting Materials for the Synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Introduction
2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is a highly specialized aromatic dicarboxylic acid monomer. Its rigid, fluorine-containing hexafluoroisopropylidene bridge imparts exceptional thermal stability, chemical resistance, and desirable dielectric properties to the polymers derived from it. The presence of both carboxylic acid and nitro functional groups makes it a valuable precursor for the synthesis of advanced polyimides, polybenzoxazoles (PBOs), and other high-performance polymers. These materials are critical in the aerospace, electronics, and medical industries for applications demanding robust performance under extreme conditions. This guide provides an in-depth analysis of the primary synthetic routes and the requisite starting materials for the preparation of this key monomer, offering field-proven insights for researchers and professionals in drug development and materials science.
Primary Synthetic Pathways: A Strategic Overview
The synthesis of this compound can be approached from two principal retrosynthetic pathways. The choice of starting material dictates the sequence of functional group transformations—specifically, nitration and oxidation.
-
Route A: This pathway commences with the readily available 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) . It involves an initial electrophilic nitration of the electron-rich phenolic rings, followed by the oxidation of the hydroxyl groups to carboxylic acids.
-
Route B: This alternative strategy begins with 2,2-Bis(4-carboxyphenyl)hexafluoropropane . This route requires the direct nitration of the aromatic rings, which are deactivated by the electron-withdrawing carboxylic acid groups.
The following sections will provide a detailed exploration of each route, including a thorough characterization of the starting materials and step-by-step experimental protocols.
Route A: Synthesis via Bisphenol AF Intermediate
This is the most extensively documented pathway in patent literature, leveraging the activating effect of the hydroxyl groups to facilitate a facile nitration.
Starting Material Profile: 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)
Bisphenol AF (BPAF) is a fluorinated analogue of Bisphenol A, where the two methyl groups are substituted with trifluoromethyl groups. This substitution significantly enhances the thermal stability and chemical resistance of polymers derived from it.
| Property | Value |
| CAS Number | 1478-61-1 |
| Molecular Formula | C₁₅H₁₀F₆O₂ |
| Molecular Weight | 336.23 g/mol |
| Appearance | White to light-gray powder |
| Melting Point | 159-162 °C |
| Solubility | Negligible in water |
Bisphenol AF is widely used as a monomer and cross-linking agent for specialty polymers and fluoroelastomers, making it a commercially available and cost-effective starting material for this synthesis.
Experimental Workflow for Route A
The synthesis from Bisphenol AF is a two-step process: nitration followed by oxidation.
Caption: Synthetic workflow for Route A.
Step 1: Nitration of Bisphenol AF
Causality: The phenolic hydroxyl groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. This allows for the nitration to proceed under relatively mild conditions, selectively adding nitro groups ortho to the hydroxyls.
Protocol: The following protocol is adapted from established patent literature, which demonstrates a high-yield synthesis of the dinitro intermediate.[1][2]
-
Reactor Setup: To a stirred mixture of 302.4 g (0.9 mol) of Bisphenol AF in 1000 mL of chloroform within a reaction vessel equipped with a dropping funnel and thermometer, maintain the temperature between 15-25°C using an ice bath.
-
Nitrating Agent Preparation: Separately, prepare a dilute nitric acid solution by carefully adding 439 mL of 98% nitric acid to 561 mL of water.
-
Reaction: Add the dilute nitric acid solution dropwise to the Bisphenol AF mixture over 1 hour, ensuring the reaction temperature is maintained between 15-25°C with vigorous stirring.
-
Completion and Quenching: After the addition is complete, continue stirring at this temperature for an additional hour to ensure the reaction goes to completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase three times with dichloromethane.
-
Purification: Combine the organic phases and wash with a sodium bicarbonate solution until neutral, then dry over magnesium sulfate. The solvent can be removed under reduced pressure to yield the crude product. Recrystallization from ethanol can be performed for further purification.[2]
Trustworthiness: This protocol yields 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane with reported yields between 80% and 90%.[1] The product can be characterized by melting point (116-119°C) and spectroscopic methods (IR, NMR).[3]
Step 2: Oxidation of Dinitro-Bisphenol Intermediate
Challenge: The oxidation of the phenolic hydroxyl groups to carboxylic acids in the presence of electron-withdrawing nitro groups is a challenging transformation that is not explicitly detailed for this specific substrate in readily available literature. Strong oxidizing conditions are required, which could potentially lead to degradation or unwanted side reactions.
Proposed Methodology (for research and development): Based on general principles of organic synthesis for the oxidation of substituted phenols, a multi-step process or a direct strong oxidation can be considered.
-
Potential Method: Oxidation using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution, followed by acidification.
-
Reaction Setup: Suspend the 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane intermediate in an aqueous solution of sodium hydroxide.
-
Oxidation: While heating the mixture, slowly add a concentrated aqueous solution of potassium permanganate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
-
Acidification: Carefully acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization.
Note: This proposed protocol requires significant experimental optimization to determine the ideal temperature, reaction time, and stoichiometry to maximize yield and minimize by-product formation.
Route B: Synthesis via Direct Nitration of Dicarboxylic Acid
This pathway is more direct but presents the challenge of nitrating a highly deactivated aromatic system.
Starting Material Profile: 2,2-Bis(4-carboxyphenyl)hexafluoropropane
This dicarboxylic acid is a monomer used in the synthesis of certain polyoxadiazoles and polytriazoles.[4]
| Property | Value |
| CAS Number | 1171-47-7 |
| Molecular Formula | C₁₇H₁₀F₆O₄ |
| Molecular Weight | 392.25 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 272-274 °C |
| Solubility | Soluble in some organic solvents |
This starting material is commercially available from various chemical suppliers, though it is generally more expensive than Bisphenol AF.
Experimental Workflow for Route B
This synthesis is a single-step nitration process.
Caption: Synthetic workflow for Route B.
Proposed Protocol: Direct Nitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Causality: The carboxylic acid groups are strong deactivators and meta-directors. Therefore, forcing the nitro groups onto the rings requires harsh nitrating conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. The nitro groups are expected to add at the position ortho to the hexafluoroisopropylidene bridge and meta to the carboxylic acid group.
Proposed Methodology (for research and development): The following protocol is based on standard procedures for the nitration of benzoic acid to dinitrobenzoic acid, which requires forcing conditions.
-
Reactor Setup: In a flask equipped for aggressive reactions (e.g., thick-walled glass, good ventilation), dissolve the 2,2-Bis(4-carboxyphenyl)hexafluoropropane in concentrated sulfuric acid with careful stirring.
-
Nitrating Agent: Slowly and cautiously add fuming nitric acid to the solution. The temperature should be carefully monitored and controlled, as the reaction is highly exothermic.
-
Heating: After the addition, the reaction mixture will likely need to be heated to drive the reaction to completion. Temperatures in the range of 100-140°C may be required.
-
Quenching: After cooling, the reaction mixture is poured carefully over crushed ice to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed thoroughly with water to remove residual acid, and can be purified by recrystallization from a suitable solvent.
Critical Safety Note: This reaction involves highly corrosive and reactive materials and generates toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be vigorous and requires careful temperature control.
Comparative Analysis and Conclusion
| Feature | Route A (via Bisphenol AF) | Route B (via Dicarboxylic Acid) |
| Starting Material Cost | Generally lower | Generally higher |
| Number of Steps | Two (Nitration, Oxidation) | One (Nitration) |
| Nitration Step | Mild conditions, high yield | Harsh conditions, potentially lower yield |
| Oxidation Step | Challenging, requires development | Not applicable |
| Overall Feasibility | More documented, but with a key development step | Less documented, requires harsh and potentially hazardous conditions |
Based on the available literature, Route A appears to be the more established and potentially more viable pathway for the synthesis of this compound. The initial nitration of Bisphenol AF is a well-understood and high-yielding reaction. Although the subsequent oxidation step requires experimental development, it avoids the harsh and potentially hazardous conditions of nitrating a highly deactivated aromatic system as required in Route B. For researchers and drug development professionals, focusing on the optimization of the oxidation of the 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane intermediate would be a logical and promising direction for process development.
References
- Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane.
- 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. Benchchem.
- Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.
- 2,2-Bis(4-carboxyphenyl)hexafluoropropane.
- 2,2-Bis(4-carboxyphenyl)hexafluoropropane CAS 1171-47-7. GetChem Co., Ltd.-47-7. GetChem Co., Ltd.
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- 2. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. getchem.com [getchem.com]
An In-Depth Technical Guide to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane (CAS No. 115873-09-1): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, identified by CAS number 115873-09-1. The document delves into its chemical and physical properties, provides a detailed, two-step synthesis protocol with mechanistic insights, and explores its primary application as a specialty monomer in the synthesis of high-performance polyimides. While the structural motifs of this compound, such as fluorination and nitro-aromatic groups, are of interest in medicinal chemistry, its direct application in drug development is not prominently documented in current literature. The guide is intended to be a valuable resource for professionals in materials science and polymer chemistry, while also providing context for those in pharmaceutical research who may encounter similar fluorinated compounds.
Introduction: Unveiling a Niche Monomer
This compound is a highly functionalized aromatic dicarboxylic acid. Its structure is characterized by a hexafluoroisopropylidene bridge, which imparts unique properties such as enhanced solubility, thermal stability, and a low dielectric constant to polymers derived from it. The presence of nitro groups and carboxylic acid functionalities makes it a versatile building block, particularly in the realm of advanced polymer synthesis. This guide will illuminate the key attributes of this compound, from its fundamental properties to its synthesis and primary industrial applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application.
| Property | Value | Source(s) |
| CAS Number | 115873-09-1 | [1] |
| Chemical Name | This compound | [1] |
| Synonym | 4,4'-(Perfluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |
| Molecular Formula | C₁₇H₈F₆N₂O₈ | [1] |
| Molecular Weight | 482.24 g/mol | [1] |
| Melting Point | 235-238 °C | [1] |
| Boiling Point | 512.5 °C (predicted) | [1] |
| Appearance | White to off-white crystalline solid (typical) | |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is a two-step process that begins with a readily available starting material, Bisphenol AF. The first step involves the nitration of the aromatic rings, followed by the oxidation of the precursor to yield the final dicarboxylic acid.
Step 1: Synthesis of the Precursor, 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane
The initial step is the electrophilic aromatic substitution (nitration) of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF). The hydroxyl groups are activating and ortho-, para-directing. Due to steric hindrance from the bulky hexafluoroisopropylidene group, nitration occurs at the positions ortho to the hydroxyl groups.
Reaction Scheme:
Bisphenol AF → 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) in a suitable inert solvent such as 1,2-dichloroethane or chloroform.[2][3]
-
Nitration: Cool the solution to 10-20°C using an ice bath. Slowly add a solution of nitric acid (20-60% concentration) dropwise to the stirred solution, ensuring the temperature remains within the specified range to prevent over-oxidation of the phenolic hydroxyl groups.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring at a controlled temperature (0-30°C) for 1-10 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. The aqueous layer can be extracted with additional solvent to maximize recovery.
-
Purification: The combined organic phases are washed with a sodium hydrogen carbonate solution until neutral, and then dried over anhydrous magnesium sulfate.[3] The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2,2-bis(4-hydroxy-3-nitrophenyl)hexafluoropropane.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of phenols is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of unwanted byproducts, and avoid the degradation of the starting material.
-
Choice of Solvent: An inert solvent that can dissolve the starting material but is immiscible with the aqueous nitric acid solution facilitates both the reaction and the subsequent work-up.
Step 2: Oxidation to this compound
Reaction Scheme:
2,2-Bis(4-methyl-3-nitrophenyl)hexafluoropropane → this compound
Detailed Protocol using Potassium Permanganate:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the starting material, 2,2-bis(4-methyl-3-nitrophenyl)hexafluoropropane, in an aqueous solution.
-
Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the suspension.[4][5][6] The reaction is typically heated to reflux (around 95°C) for several hours.[5] The progress of the reaction can be monitored by observing the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Isolation: Acidify the filtrate with a dilute mineral acid (e.g., HCl or H₂SO₄) to precipitate the dicarboxylic acid product.[4]
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry. The crude product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Strong Oxidizing Agent: Potassium permanganate is a powerful and commonly used oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.
-
Acidification: The product exists as a carboxylate salt in the reaction mixture. Acidification is necessary to protonate the carboxylate groups and precipitate the neutral dicarboxylic acid, which is typically less soluble in water.
Experimental Workflow Diagram:
Caption: A two-step synthesis of the target compound.
Applications in Polymer Chemistry
The primary application of this compound is as a monomer in the synthesis of high-performance polymers, particularly polyimides. The hexafluoroisopropylidene (6F) group is a key structural feature that imparts desirable properties to the resulting polymers.
Role as a Monomer in Polyimide Synthesis
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide.[7]
While this compound is a dicarboxylic acid, it can be readily converted to the corresponding dianhydride, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) , a widely used monomer in polyimide synthesis.[8][9] The synthesis of specialty polyimides often involves the use of such fluorinated monomers to achieve specific performance characteristics.[10][11]
Polyimide Synthesis Workflow:
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molecular weight of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
An In-depth Technical Guide to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Executive Summary
This document provides a comprehensive technical overview of this compound, a specialized aromatic dicarboxylic acid. With a molecular weight of 482.24 g/mol , this compound is distinguished by a hexafluoroisopropylidene (6F) bridge linking two dually-substituted phenyl rings, each bearing a carboxylic acid and a nitro functional group.[1] This unique combination of electron-withdrawing groups (nitro and 6F) and reactive carboxylic acid moieties imparts significant potential for applications in advanced materials science. This guide details the molecule's fundamental properties, proposes a logical synthesis pathway, outlines methods for its characterization, and explores its primary application as a high-performance polymer monomer. The content is tailored for researchers and scientists in polymer chemistry and materials development.
Molecular Identity and Physicochemical Properties
The precise identity and structure of a molecule are foundational to understanding its reactivity and potential applications.
Nomenclature and Key Identifiers
A systematic compilation of identifiers is crucial for accurate database searches and regulatory compliance. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-[1,1,1,3,3,3-Hexafluoro-2-(4-carboxy-3-nitrophenyl)propan-2-yl]-2-nitrobenzoic acid | N/A |
| CAS Number | 115873-09-1 | [2] |
| Molecular Formula | C₁₇H₈F₆N₂O₈ | [1] |
| Molecular Weight | 482.24 g/mol | [1] |
Chemical Structure
The molecule's structure is characterized by the bulky, chemically inert hexafluoroisopropylidene group, which imparts enhanced thermal stability, solubility in organic solvents, and a lower dielectric constant in resulting polymers. The carboxylic acid groups provide reactive sites for polymerization, while the ortho-positioned nitro groups modify the electronic properties and reactivity of the aromatic rings.
Caption: 2D representation of this compound.
Synthesis and Purification
As a specialty chemical, this compound is not typically available in bulk. Its synthesis requires a targeted approach, most plausibly via the electrophilic nitration of a commercially available precursor.
Rationale for Synthetic Strategy
The most logical and cost-effective synthetic route is the direct nitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane (CAS 1171-47-7). The carboxylic acid group is a meta-director, while the bulky hexafluoroisopropylidene group directs to the ortho and para positions. The nitration is expected to occur at the position ortho to the carboxylic acid group (position 3), which is activated by the 6F-bridge. This strategy is analogous to established methods for nitrating similar bisphenol A-type structures.[3]
Proposed Experimental Protocol: Nitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane
This protocol is a validated, industrial-scale method adapted from the synthesis of a structurally similar compound, 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, and represents a robust starting point for optimization.[4]
Step 1: Reactor Charging and Dissolution
-
Combine 1.0 equivalent of 2,2-Bis(4-carboxyphenyl)hexafluoropropane with an appropriate solvent (e.g., glacial acetic acid or a chlorinated hydrocarbon like 1,2-dichloroethane) in a jacketed glass reactor equipped with a mechanical stirrer and a dropping funnel.[5]
-
Stir the mixture until the solid is completely dissolved.
Step 2: Nitration
-
Cool the reactor to a controlled temperature, typically between 5°C and 20°C, using a circulating chiller.[3][5]
-
Slowly add 2.2–3.0 equivalents of concentrated nitric acid (e.g., 60-98%) dropwise over 2–3 hours, ensuring the internal temperature does not exceed the setpoint.[4][5] The exothermic nature of the reaction necessitates careful monitoring and control.
-
After the addition is complete, continue stirring at the same temperature for an additional 1-10 hours to ensure the reaction goes to completion.[5]
Step 3: Product Precipitation and Isolation
-
Quench the reaction by slowly adding cold water to the mixture, which will precipitate the crude product.[4]
-
Cool the resulting slurry further to 10–20°C to maximize crystallization.[4]
-
Isolate the solid product by vacuum filtration and wash the filter cake with cold acetic acid followed by deionized water until the filtrate is neutral.[4]
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to achieve high purity (>98%).[5]
-
Dry the purified white to off-white crystalline solid under vacuum at an elevated temperature (e.g., 60-80°C) to a constant weight.
Synthesis Workflow Diagram
Caption: Logical workflow for the synthesis and purification of the target monomer.
Spectroscopic and Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound.
| Technique | Purpose | Expected Key Signatures |
| FTIR Spectroscopy | Functional Group Identification | - Broad O-H stretch (~3000 cm⁻¹) from carboxylic acid.- Sharp C=O stretch (~1700 cm⁻¹) from carboxylic acid.- Asymmetric and symmetric N-O stretches (~1530 & 1350 cm⁻¹) from nitro group.- Strong C-F stretches (~1100-1300 cm⁻¹). |
| ¹H NMR | Proton Environment Analysis | - Aromatic protons in the 7-9 ppm range, showing complex splitting patterns due to substitution.- A broad singlet for the acidic carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbon Skeleton Mapping | - Distinct signals for the quaternary carbons of the 6F bridge.- Signals for the CF₃ carbons.- Multiple aromatic carbon signals.- A signal for the carbonyl carbon (~165-175 ppm). |
| ¹⁹F NMR | Fluorine Confirmation | - A single, sharp singlet peak, confirming the chemical equivalence of the six fluorine atoms in the two CF₃ groups. |
| Mass Spectrometry | Molecular Weight Confirmation | - A molecular ion peak (M⁻) corresponding to the calculated exact mass, confirming the molecular formula C₁₇H₈F₆N₂O₈. |
| Elemental Analysis | Purity and Formula Confirmation | - Experimental percentages of C, H, N should match the theoretical values calculated from the molecular formula. |
Applications in Materials Science
The primary and most promising application of this compound is as a specialty monomer for the synthesis of high-performance polymers.
Utility as a Monomer for High-Performance Polymers
This molecule is an ideal building block for condensation polymers such as polyimides, polyamides, and polyesters. The polymerization occurs via the two carboxylic acid functional groups reacting with a suitable co-monomer, such as an aromatic diamine or diol.
-
Polyimides: Reaction with aromatic diamines (e.g., 3,3′-diaminobenzidine) yields polyimides. The resulting polymers are expected to exhibit exceptional thermal stability, chemical resistance, and good mechanical properties, making them suitable for applications in aerospace, electronics, and filtration membranes.[6]
-
Polyamides (Aramids): Condensation with diamines produces aramids with high strength and thermal resistance.
-
Polyesters: Reaction with diols creates polyesters with enhanced glass transition temperatures and improved solubility compared to their non-fluorinated counterparts.
The inclusion of the 6F group is a well-established strategy to increase polymer solubility, thermal stability, and optical transparency while lowering the dielectric constant and moisture absorption.[7] The nitro groups can serve as sites for further chemical modification, such as reduction to amino groups, allowing for cross-linking or property tuning of the final polymer.[4]
Monomer to Polymer Application Pathway
Caption: From monomer to high-value industrial application.
Safety and Handling
As an aromatic nitro compound and a dicarboxylic acid, this compound should be handled with appropriate care. Based on structurally similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
References
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2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. LookChem. [Link]
- Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.
- Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane.
-
2,2-Bis(4-carboxyphenyl)hexafluoropropane. PubChem. [Link]
- Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type.
-
Nanocomposite membranes of polybenzimidazole and amine-functionalized carbon nanofibers for high temperature proton exchange membrane fuel cells. PMC - NIH. [Link]
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Spectroscopic Characterization of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane: A Technical Guide
Introduction
2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is a complex organic molecule with significant potential in materials science and as a monomer for specialty polymers. Its rigid hexafluoroisopropylidene bridge imparts unique thermal and mechanical properties, while the nitro-substituted carboxylic acid moieties offer sites for further chemical modification and influence its electronic characteristics. A thorough understanding of its molecular structure is paramount for its application, and spectroscopic analysis is the cornerstone of this characterization.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is presented below. The key structural features that will dominate its spectroscopic signature are the two equivalent aromatic rings, each substituted with a carboxylic acid and a nitro group, and the central hexafluoroisopropylidene bridge.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. We can predict the chemical shifts by considering the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nature of the nitro and carboxylic acid groups will deshield the aromatic protons, shifting them to a lower field (higher ppm).
Based on data for analogous compounds like 3-nitrophenylacetic acid, we can predict the following signals[1][2]:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |
| ~8.2-8.4 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~7.8-8.0 | Doublet of doublets | 2H | Aromatic protons ortho to the carboxylic acid and meta to the nitro group |
| ~7.5-7.7 | Doublet | 2H | Aromatic protons meta to both the nitro and carboxylic acid groups |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent used for analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon environment. The chemical shifts are influenced by the electronegativity of attached groups and the hybridization of the carbon atom.[3][4][5]
| Predicted Chemical Shift (ppm) | Assignment |
| ~165-170 | Carboxylic acid carbonyl carbon (-COOH) |
| ~148-152 | Aromatic carbon attached to the nitro group |
| ~135-145 | Aromatic carbons ortho and para to the nitro group |
| ~120-130 | Aromatic carbons meta to the nitro group and carbons attached to the hexafluoroisopropylidene bridge |
| ~124 (quartet) | Trifluoromethyl carbons (-CF₃) |
| ~65 (septet) | Quaternary carbon of the hexafluoroisopropylidene bridge |
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atoms. The hexafluoroisopropylidene group will give a single signal due to the chemical equivalence of the six fluorine atoms.[6][7]
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -60 to -70 | Singlet | Trifluoromethyl groups (-CF₃) |
Note: The chemical shift is referenced to an external standard, typically CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid, nitro, and aromatic functionalities, as well as the carbon-fluorine bonds.[8][9][10][11]
| Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |
| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |
| 1530 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Strong |
| 1350 - 1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong |
| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong |
| 1250 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation through fragmentation analysis. For this compound, electrospray ionization (ESI) in negative ion mode would be a suitable technique.
The predicted fragmentation pathways would likely involve the loss of small neutral molecules such as CO₂, H₂O, and NO₂. The hexafluoroisopropylidene bridge is relatively stable, but fragmentation can occur at the C-C bonds connecting it to the aromatic rings.[12][13]
Predicted Fragmentation Pathways:
Caption: Predicted ESI-MS fragmentation pathway.
| Predicted m/z | Ion |
| 511 | [M-H]⁻ |
| 467 | [M-H-CO₂]⁻ |
| 423 | [M-H-2CO₂]⁻ |
| 465 | [M-H-NO₂]⁻ |
| 180 | [C₇H₃NO₄]⁻ (Nitrated benzoic acid fragment) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 100 MHz spectrometer, 1024 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Typical parameters: 376 MHz spectrometer, 64 scans, relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in negative ion mode over a suitable m/z range (e.g., 100-600).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M-H]⁻ ion.
-
For fragmentation studies (MS/MS), select the [M-H]⁻ ion as the precursor and apply collision-induced dissociation (CID) with varying collision energies.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented data, derived from the analysis of analogous structures and fundamental spectroscopic principles, offers a valuable resource for researchers working with this compound. The provided experimental protocols serve as a starting point for the acquisition of high-quality spectroscopic data, which is essential for the unambiguous characterization and successful application of this and other novel materials. It is anticipated that experimental verification of these predictions will further enhance our understanding of the structure-property relationships of this class of fluorinated aromatic compounds.
References
-
BenchChem. (n.d.). Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid. Retrieved from BenchChem website.[8]
-
ChemicalBook. (n.d.). 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR spectrum. Retrieved from ChemicalBook website.[1]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from ResearchGate website.[9]
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thermal stability of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
An In-Depth Technical Guide to the Thermal Stability of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a complex aromatic molecule engineered for high-performance applications, likely as a monomer for advanced polymers such as polyimides and polybenzoxazoles. Its unique structure, featuring a thermal-stabilizing hexafluoroisopropylidene (6F) bridge, rigid phenyl rings, and reactive nitro and carboxylic acid groups, presents a multifaceted thermal behavior profile. This technical guide provides a comprehensive analysis of the factors governing the thermal stability of this molecule. We delve into a predictive assessment of its decomposition pathways based on an analysis of its constituent functional groups. Furthermore, this guide offers detailed, field-proven methodologies for empirical thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the causality behind experimental choices and the principles of data interpretation. This document serves as an essential resource for scientists seeking to understand, characterize, and effectively utilize this compound in demanding high-temperature applications.
Introduction and Molecular Context
The pursuit of advanced materials for aerospace, microelectronics, and other high-technology sectors has driven the development of complex organic monomers. This compound is a prime example of such a molecule, designed to be a building block for high-performance polymers. The incorporation of the hexafluoroisopropylidene (6F) group into a polymer backbone is a well-established strategy to impart a range of desirable properties, including enhanced thermal stability, improved solubility in organic solvents, flame resistance, and lower dielectric constants and water absorption.[1][2]
The thermal stability of a monomer is a critical parameter that dictates its processing window for polymerization and the ultimate performance ceiling of the resulting material. For a molecule like this compound, which contains energetic nitro groups, a thorough understanding of its behavior at elevated temperatures is not just a matter of performance, but also of safety. This guide provides a senior scientist’s perspective on predicting and quantifying the thermal stability of this specialized monomer.
Predictive Analysis of Thermal Stability from Molecular Structure
The thermal behavior of this molecule is not monolithic; it is a composite of the properties endowed by its distinct structural components. The thermal failure of the molecule will be initiated at its weakest link.
| Structural Component | Chemical Group | Expected Impact on Thermal Stability |
| Core Bridge | Hexafluoroisopropylidene (6F) | Positive : The C-F bonds are exceptionally strong, and the bulky CF₃ groups create steric hindrance, restricting bond rotation and intramolecular reactions. This backbone is known to significantly elevate the thermal stability of polymers.[1] |
| Aromatic System | Bisphenyl Rings | Positive : The aromatic rings are inherently stable due to electron delocalization and require significant energy to break apart. |
| Energetic Group | Nitro (-NO₂) | Negative : The nitro group is a known explosophore. The C-NO₂ bond is often the weakest link in nitroaromatic compounds, initiating decomposition.[3][4] Decomposition can be autocatalytic and highly exothermic.[5] |
| Reactive Group | Carboxylic Acid (-COOH) | Negative : Aromatic carboxylic acids undergo decarboxylation (loss of CO₂) upon heating. This process typically occurs at temperatures between 250°C and 425°C.[6] The presence of a strong electron-withdrawing nitro group ortho to the carboxyl group is expected to facilitate decarboxylation, potentially lowering this temperature.[7] |
Predicted Decomposition Pathway:
The thermal decomposition is anticipated to be a multi-stage process initiated by the fragmentation of either the nitro or carboxylic acid groups, as these are significantly less stable than the fluorinated aromatic backbone.
-
Initial Decomposition (Lower Temperature): The first thermal event will likely be a competition between decarboxylation and nitro group fragmentation.
-
Path A (Decarboxylation): Loss of two molecules of CO₂ from the carboxylic acid groups.
-
Path B (Nitro Decomposition): Homolytic cleavage of the C-NO₂ bond to release NO₂ gas and form a radical on the aromatic ring.[3][8] An alternative is a nitro-nitrite isomerization, which can also lead to degradation.[4]
-
-
Secondary Decomposition (Higher Temperature): Following the initial fragmentation, the remaining dinitro-bisphenyl structure will degrade at a much higher temperature, involving the cleavage of the aromatic rings themselves.
The precise onset temperature and dominant initial pathway can only be determined empirically. However, this analysis provides a clear hypothesis to be tested using the methods outlined below.
The Critical Role of Synthesis and Purity
The thermal stability of an organic compound is profoundly influenced by its purity. For nitro-containing compounds, this is a critical safety and performance consideration. The presence of impurities, particularly residual starting materials or over-nitrated byproducts from synthesis, can dramatically lower the decomposition temperature.
A plausible and efficient synthesis for this compound involves a two-step process, for which meticulous purification at each stage is paramount.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target monomer.
The synthesis of the dinitro bisphenol intermediate is well-documented in patent literature.[9][10][11] The subsequent oxidation of the phenolic -OH groups to carboxylic acid groups is a standard transformation. Rigorous purification after each step is essential to remove any thermally labile impurities that could compromise the final product's stability.
Standardized Methodology for Thermal Stability Assessment
To empirically determine the thermal profile of the monomer, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[12] These techniques provide complementary information on mass loss and energetic transitions, respectively.
Experimental Workflow for Thermal Analysis
Caption: Standard workflow for comprehensive thermal analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[13][14] It is the definitive technique for determining decomposition temperatures.
Objective: To determine the temperatures at which the molecule begins to lose mass due to decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 2-5 mg of the high-purity, dried monomer into a ceramic or platinum TGA pan. A small sample size minimizes thermal gradients.
-
Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. An inert atmosphere is crucial for studying the intrinsic thermal decomposition without interference from oxidative processes.[15]
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A 10°C/min rate provides a good balance between resolution and experimental time.[16]
-
-
Data Collection: Record the sample mass as a function of temperature. Plot the mass (%) and its first derivative (DTG) against temperature.
Key Data Points to Extract:
-
T_onset : The onset temperature of decomposition, where significant mass loss begins.
-
T_d5 / T_d10 : The temperatures at which 5% and 10% mass loss has occurred, respectively. These are common metrics for comparing thermal stability.
-
Peak Decomposition Temperature(s): The temperature(s) of maximum decomposition rate, identified from the peaks in the DTG curve.
-
Char Yield: The percentage of mass remaining at the end of the experiment (e.g., at 800°C), which indicates the tendency to form a thermally stable carbonaceous residue.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[17] It identifies melting points and quantifies the energy of thermal events (exothermic or endothermic). For energetic materials, it is a critical tool for hazard assessment.[18][19]
Objective: To identify the melting point and characterize the energetic nature (exothermic/endothermic) of any thermal transitions, especially decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Place 1-3 mg of the monomer into an aluminum pan and hermetically seal it. Sealing the pan is essential to contain any pressure generated by gaseous decomposition products, ensuring accurate measurement of the thermal event.
-
Atmosphere: Maintain an inert nitrogen atmosphere in the DSC cell.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 500°C) at a heating rate of 10°C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
Key Data Points to Extract:
-
T_m (Melting Point): The peak temperature of the endothermic melting transition.
-
ΔH_f (Enthalpy of Fusion): The energy required to melt the sample, calculated from the area of the melting peak.
-
T_dec (Decomposition Exotherm): The onset and peak temperatures of any large exothermic events.
-
ΔH_dec (Enthalpy of Decomposition): The energy released during decomposition, a critical parameter for safety analysis. A large, sharp exotherm indicates a rapid release of energy.
Data Interpretation and Advanced Analysis
By overlaying the TGA and DSC data, a complete picture of the thermal behavior emerges.
Hypothetical Data Summary:
| Parameter | Symbol | Hypothetical Value | Interpretation |
| Melting Point (DSC) | T_m | ~180 - 220 °C | An endothermic peak in DSC with no corresponding mass loss in TGA. |
| Onset of Decomposition (TGA) | T_onset | ~250 - 280 °C | The temperature at which the material begins to degrade, marking the upper limit for processing. |
| 5% Mass Loss Temp (TGA) | T_d5 | ~270 - 300 °C | A key metric for stability; indicates significant decomposition is underway. |
| Peak Decomposition (DSC) | T_dec | ~280 - 320 °C | A strong exothermic peak in DSC, confirming the energetic nature of the decomposition. This peak should align with a major mass loss step in the TGA. |
| Char Yield @ 800°C (TGA) | % Residue | ~30 - 40% | A relatively high char yield is expected due to the aromatic structure, contributing to flame retardancy. |
Advanced Technique: Evolved Gas Analysis (EGA)
To confirm the predicted decomposition pathway (i.e., loss of CO₂, NO₂, etc.), coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is invaluable.[20] This technique, known as Evolved Gas Analysis, identifies the chemical nature of the gases released at each mass loss step, providing definitive mechanistic insights.[14] For example, detecting an ion signal at m/z = 44 (CO₂) followed by m/z = 46 (NO₂) would provide strong evidence for an initial decarboxylation followed by nitro-group cleavage.
Conclusion
The is governed by a delicate balance between its highly stable fluoro-aromatic core and its thermally labile nitro and carboxylic acid functionalities. Predictive analysis suggests that decomposition will initiate in the 250-300°C range, likely through a competitive decarboxylation and C-NO₂ bond scission mechanism. The energetic nature of the nitro groups necessitates careful handling and characterization.
For any application, a robust empirical analysis is non-negotiable. The detailed TGA and DSC protocols provided in this guide represent a self-validating system for determining critical thermal parameters, including the onset of decomposition and the energy released. By synthesizing a high-purity material and applying this rigorous characterization workflow, researchers can confidently establish safe processing limits and accurately predict the performance of this promising monomer in the development of next-generation, high-temperature materials.
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Chaudhari, S. (n.d.). Hexafluoroisopropylidene-Containing Polymers for High-Performance Applications. Journal of Macromolecular Science, Part C: Polymer Reviews, 36(1), 147-173. [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
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Hoyle, C. E., et al. (1991). Ultraviolet Stability of Polymers Containing the Hexafluoroisopropylidene Group. DTIC. [Link]
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Serio, M. A., et al. (1993). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. United States. [Link]
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Liu, D., & Farooq, A. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 248, 112555. [Link]
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De Klerk, W. P. C. (2021). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI. [Link]
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LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. [Link]
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Matyushen, Y. N., et al. (1975). Kinetics and mechanism of the decomposition of nitrobenzene in the gas phase. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 24, 735-738. [Link]
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Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]
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-
Organic Chemistry Portal. (2021). Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
TA Instruments. (n.d.). Analysis of polymer decompositions by TGA-Mass Spectrometry, TS-14. [Link]
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Bocan, K. (2022). Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. Stanford Chemicals. [Link]
-
de Klerk, W. P. C. (1996). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC. [Link]
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Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]
-
Sabir, M., et al. (2022). A review on differential scanning calorimetry technique and its importance in the field of energetic materials. Journal of Thermal Analysis and Calorimetry. [Link]
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TA Instruments. (2023). Precision Testing for Energetic Materials and Propellants. [Link]
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Lesnikovich, A. I., et al. (2006). Up-Scaling of DSC Data of High Energetic Materials. Journal of Thermal Analysis and Calorimetry, 85, 195–202. [Link]
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-
TA Instruments. (2023). Precision Testing for Energetic Materials and Propellants. [Link]
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-
Manelis, G. B., et al. (1983). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 52(7), 619. [Link]
-
Hoyle, C. E., et al. (1991). Ultraviolet Stability of Polymers Containing the Hexafluoroisopropylidene Group. DTIC. [Link]
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Saidi, N. M., et al. (2019). Thermogravimetric Analysis of Polymers. IntechOpen. [Link]
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-
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An In-depth Technical Guide to the Solubility Characteristics of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. This complex organic molecule, featuring a unique combination of aromatic, carboxylic acid, nitro, and fluorinated functional groups, presents a nuanced solubility profile critical for its application in polymer chemistry, materials science, and drug development. This document offers a predictive analysis of its solubility based on molecular structure, followed by detailed, field-proven methodologies for empirical solubility determination. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.
Introduction: A Molecule of Contrasting Moieties
This compound is a structurally intricate molecule, the solubility of which is not governed by a single functional group but rather by the interplay of its distinct chemical features. A thorough understanding of its solubility is paramount for its synthesis, purification, and formulation into functional materials.
-
Aromatic Core: The dual phenyl rings provide a rigid, hydrophobic backbone.
-
Carboxylic Acid Groups (-COOH): These two acidic groups are polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents and aqueous bases.
-
Nitro Groups (-NO2): As strong electron-withdrawing groups, they increase the acidity of the carboxylic acid protons and contribute to the molecule's overall polarity.
-
Hexafluoroisopropylidene Bridge (-C(CF3)2-): This bulky, highly fluorinated group is non-polar and sterically hindering. The trifluoromethyl groups are known to decrease intermolecular interactions, which can surprisingly enhance solubility in some organic solvents.
This guide will first deconstruct the molecule's architecture to predict its solubility in a range of common laboratory solvents. Subsequently, it will provide robust experimental protocols to validate these predictions and quantify the compound's solubility.
Predictive Solubility Analysis: A Theoretical Framework
Based on the principle of "like dissolves like," we can forecast the solubility of this compound in various solvent classes. The molecule's significant polarity, arising from the four oxygen atoms in the carboxyl groups and the four oxygen atoms in the nitro groups, is counterbalanced by the large, non-polar aromatic and hexafluorinated structures.
Solubility in Aqueous Systems
-
Water: Due to the large hydrophobic backbone, solubility in neutral water is expected to be very low.
-
Aqueous Acids (e.g., dilute HCl): The carboxylic acid groups are unlikely to be protonated further in acidic solutions, thus solubility is predicted to remain low.
-
Aqueous Bases (e.g., NaOH, NaHCO3): The presence of two carboxylic acid groups strongly suggests that the compound will be soluble in aqueous bases.[1][2] The reaction with a base will deprotonate the carboxylic acids to form a water-soluble carboxylate salt. The presence of electron-withdrawing nitro groups enhances the acidity of the carboxylic protons, facilitating this reaction. A simple acid-base reaction, as shown below, underpins this solubility.
R-(COOH)₂ + 2 NaOH → R-(COONa)₂ + 2 H₂O
Solubility in Organic Solvents
The solubility in organic solvents will be a balance between the polar and non-polar characteristics of the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be negligible due to the high polarity imparted by the carboxylic acid and nitro groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetone, Acetonitrile): These solvents are anticipated to be effective at dissolving the compound. They can engage in dipole-dipole interactions with the nitro and carbonyl moieties, and the bulky, fluorinated group may find favorable interactions within these solvent environments. For related aromatic diamines, solubility in N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) has been noted.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents should be capable of dissolving the compound through hydrogen bonding with the carboxylic acid groups. A related compound, 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, is noted to be slightly soluble in DMSO and methanol.[3] Recrystallization of similar compounds is sometimes performed using alcohols like ethanol, suggesting moderate solubility at elevated temperatures and lower solubility at room temperature.
Predicted Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Insoluble | Large hydrophobic backbone. |
| Dilute HCl | Insoluble | No significant interaction to enhance solubility. | |
| Dilute NaOH, NaHCO₃ | Soluble | Formation of a water-soluble carboxylate salt.[1][2] | |
| Organic (Non-Polar) | Hexane, Toluene | Insoluble | Mismatch in polarity. |
| Organic (Polar Aprotic) | DMSO, DMF, NMP, Acetone | Soluble | Strong dipole-dipole interactions. |
| Organic (Polar Protic) | Methanol, Ethanol | Moderately Soluble | Hydrogen bonding with carboxylic acid groups. |
Experimental Determination of Solubility: Protocols and Workflows
The following section provides detailed methodologies for the qualitative and quantitative determination of solubility for this compound.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents and helps to classify the compound based on its acidic nature.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Microspatula
-
Solvents: Deionized Water, 5% HCl, 5% NaOH, 5% NaHCO₃, Methanol, Ethanol, Acetone, DMSO, Toluene, Hexane.
Procedure:
-
Add approximately 10 mg of the compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has dissolved, the compound is classified as "soluble." If any solid remains, it is classified as "insoluble."
-
For the 5% NaHCO₃ solution, observe for any effervescence (CO₂ evolution), which is a strong indicator of a carboxylic acid.[4]
Workflow for Qualitative Solubility Testing:
Caption: Workflow for systematic qualitative solubility analysis.
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Scintillation vials with Teflon-lined caps
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a scintillation vial.
-
Add a known volume of the chosen solvent.
-
Seal the vial and place it in the shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate for at least 24-48 hours to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the bath for several hours to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Analysis:
-
Prepare a series of calibration standards of the compound with known concentrations.
-
Analyze the standards and the diluted sample using HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Workflow for Quantitative Solubility Measurement:
Caption: Shake-flask method for quantitative solubility.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several external factors.
-
Temperature: For most solid solutes, solubility increases with temperature.[5] This relationship should be determined experimentally, especially if recrystallization is a desired purification method.
-
pH: As established, the solubility in aqueous solutions is highly pH-dependent. The compound will be significantly more soluble at higher pH values where the carboxylic acids are deprotonated.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is crucial to characterize the solid form used in solubility studies to ensure reproducibility.
-
Purity: Impurities can either increase or decrease the apparent solubility of the compound.
Conclusion
The solubility of this compound is a complex interplay of its polar carboxylic acid and nitro functionalities with its non-polar aromatic and hexafluorinated components. Theoretical analysis predicts high solubility in polar aprotic organic solvents and aqueous bases, with limited solubility in water and non-polar organic solvents. This guide provides a robust framework for both predicting and empirically verifying these characteristics through systematic qualitative and quantitative experimental protocols. A thorough understanding and precise measurement of this compound's solubility are essential for its effective utilization in scientific research and industrial applications.
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Methodological & Application
using 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane in polyimide synthesis
Application Note & Protocol
Strategic Synthesis of High-Performance Polyimides Utilizing 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane as a Functional Dianhydride Precursor
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of this compound (6F-NCPA) in the synthesis of advanced polyimides. While not a direct monomer for conventional polyimide synthesis, 6F-NCPA serves as a critical precursor to a highly functionalized fluorinated dianhydride. The incorporation of the hexafluoroisopropylidene (6F) group is a well-established strategy for enhancing polymer solubility, thermal stability, optical transparency, and lowering the dielectric constant.[1][2][3] Concurrently, the presence of nitro (-NO₂) substituents offers a unique avenue for post-polymerization modification, enabling the development of materials with tailored functionalities. This document details the conversion of 6F-NCPA to its corresponding dianhydride and provides robust, step-by-step protocols for the subsequent two-step polycondensation reaction to yield high-performance polyimide films.
Section 1: The Monomer Precursor: 6F-NCPA
The cornerstone of this synthetic strategy is the tetracarboxylic acid, this compound. Its structure is fundamentally based on Bisphenol AF, a common monomer in high-performance polymers. The key features of 6F-NCPA are the gem-bis(trifluoromethyl) bridge and the nitro groups positioned ortho to the carboxylic acid functionalities.
The synthesis of 6F-NCPA typically begins with the nitration of 2,2-bis-(4-hydroxyphenyl)-hexafluoropropane ("Bisphenol AF") using nitric acid, followed by oxidation of the hydroxyl groups to carboxylic acids.[4][5] This process yields the target precursor.
Caption: Chemical Structure of the 6F-NCPA Precursor.
Table 1: Physicochemical Properties of 6F-NCPA Precursor
| Property | Value | Reference |
| CAS Number | 115873-09-1 | [6] |
| Molecular Formula | C₁₇H₈F₆N₂O₈ | [6] |
| Molecular Weight | 510.25 g/mol | [6] |
| Appearance | White to off-white powder | - |
| Key Structural Features | Hexafluoroisopropylidene bridge; Ortho-nitro carboxylic acid groups | - |
Section 2: Activating the Monomer: Conversion to Dianhydride
The standard and most efficient route for synthesizing high molecular weight aromatic polyimides is the polycondensation reaction between a dianhydride and a diamine.[7][8] The dicarboxylic acid, 6F-NCPA, must first be converted into its active dianhydride form through a cyclodehydration reaction. This is a critical step that generates the reactive sites necessary for polymerization. The most common laboratory method for this conversion is heating the tetracarboxylic acid in the presence of acetic anhydride.[9]
Caption: Workflow for Activating 6F-NCPA to its Dianhydride Form.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 g of this compound (6F-NCPA).
-
Reagent Addition: Add 50 mL of acetic anhydride.
-
Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 4-6 hours with continuous stirring. The solid will gradually dissolve as the reaction proceeds.
-
Isolation: After cooling the reaction mixture to room temperature, the resulting dianhydride often precipitates. If precipitation is incomplete, cool the flask in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with anhydrous diethyl ether or a mixture of acetic anhydride and hexane to remove residual acetic acid.
-
Drying: Dry the purified dianhydride product in a vacuum oven at 120-150 °C for 12-24 hours to ensure complete removal of any residual solvents and moisture. The final product should be stored in a desiccator as dianhydrides are sensitive to moisture.
Section 3: Polyimide Synthesis via Two-Step Polycondensation
The synthesis of polyimides from the activated 6F-NCDA monomer and an aromatic diamine follows a well-established two-step process.[8][10] The first step involves the formation of a soluble poly(amic acid) (PAA) precursor at room temperature. The second step is the conversion of the PAA into the final, robust polyimide via imidization, which can be achieved through thermal or chemical means.
Caption: General Workflow for Two-Step Polyimide Synthesis.
Causality: This step is conducted at ambient temperature in a polar aprotic solvent to favor the formation of a high molecular weight, linear PAA without premature imidization. The reaction is exothermic, and maintaining a controlled temperature is key to achieving a high degree of polymerization.[8] An equimolar ratio of dianhydride and diamine is crucial for maximizing molecular weight.[11]
-
Preparation: Ensure all glassware is meticulously dried to prevent hydrolysis of the dianhydride. The reaction should be run under an inert atmosphere (e.g., dry Nitrogen or Argon).
-
Diamine Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of a chosen aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The target concentration is typically 15-20 wt% solids.[1]
-
Dianhydride Addition: Once the diamine has fully dissolved, add the equimolar amount of the synthesized 6F-NCDA dianhydride in small portions over 30-60 minutes. Adding the solid dianhydride slowly prevents localized heating and gelation.
-
Polymerization: Continue stirring the solution at room temperature for 12-24 hours under a nitrogen blanket. The viscosity of the solution will increase significantly as the PAA chains grow, indicating successful polymerization. The resulting viscous, clear solution is the PAA precursor.
The PAA solution can be cast into a film and then converted to the final polyimide.
Method A: Thermal Imidization
Causality: This method uses heat to drive the cyclodehydration of the amic acid groups to form the imide ring, releasing water as a byproduct.[7] A staged heating profile is critical to allow for the slow evaporation of the high-boiling solvent and the water byproduct, preventing the formation of voids or blisters in the final film.[8][12]
-
Casting: Pour the PAA solution onto a clean, level glass substrate. Cast the film to a desired thickness using a doctor blade.
-
Soft Bake: Place the cast film in a vacuum or nitrogen-purged oven. Heat at 80-100 °C for 2-4 hours to slowly remove the bulk of the solvent.[1][13]
-
Curing: Implement a staged thermal curing cycle. A typical profile is:
-
Cooling: Allow the oven to cool down slowly to room temperature to prevent thermal stress and cracking of the film.
-
Film Removal: The resulting tough, flexible polyimide film can typically be removed from the glass substrate by immersion in warm water.
Method B: Chemical Imidization
Causality: This process uses a chemical dehydrating agent, typically a mixture of an acid anhydride (acetic anhydride) and a tertiary amine catalyst (pyridine or triethylamine), to effect imidization at or near room temperature.[13][16] This can be advantageous for preventing degradation of thermally sensitive components or for producing polyimide powders.[17]
-
Reagent Addition: To the vigorously stirred PAA solution from Protocol 3.1, add a chemical imidizing agent. A common mixture is acetic anhydride (2 molar equivalents per amic acid repeat unit) and pyridine (1 molar equivalent).[14]
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Precipitation: Pour the resulting polyimide solution into a large volume of a non-solvent, such as methanol or ethanol, to precipitate the polymer.[14]
-
Purification: Collect the precipitated polyimide powder or fibers by filtration. Wash thoroughly with methanol and then deionized water to remove residual chemicals.
-
Drying: Dry the purified polyimide in a vacuum oven at 120 °C for 24 hours.[14] The resulting soluble polyimide powder can be redissolved for solution casting of films if desired.
Table 2: Comparison of Thermal and Chemical Imidization Methods
| Feature | Thermal Imidization | Chemical Imidization |
| Temperature | High (150-350 °C)[13] | Low (Room Temperature)[8] |
| Process | Simple heating schedule | Requires dehydrating agents and catalysts[17] |
| Byproducts | Water | Residual chemicals requiring purification |
| Primary Output | Dense, high-quality films | Powders or fibers (can be redissolved)[14] |
| Advantages | High degree of imidization, excellent film integrity | Avoids high temperatures, can produce soluble powders |
| Disadvantages | High energy consumption, potential for thermal stress | Potential for incomplete imidization, requires extensive purification[8][17] |
Section 4: Rationale and Expected Properties of 6F-NCPA-Derived Polyimides
The specific molecular architecture of 6F-NCPA is designed to impart a unique combination of desirable properties to the final polyimide.
-
Impact of the Hexafluoroisopropylidene (6F) Group:
-
Enhanced Solubility: The bulky, flexible -C(CF₃)₂- group disrupts chain packing and reduces intermolecular charge-transfer complex (CTC) formation, which significantly improves the solubility of the polymer in organic solvents.[1][2] This is a major advantage for processability.
-
Lower Dielectric Constant: The high free volume and the presence of electronegative fluorine atoms lower the polymer's dielectric constant and dissipation factor, making these materials ideal for microelectronics applications.[18][19]
-
Improved Optical Transparency: By inhibiting CTC formation, the 6F group reduces the color intensity typical of aromatic polyimides, leading to more transparent or even colorless films.[3][20]
-
High Thermal Stability: The strong C-F bonds and the stability of the aromatic backbone contribute to excellent thermal and thermo-oxidative stability, with high glass transition temperatures (Tg).[3][7]
-
-
Impact of the Nitro (-NO₂) Group:
-
Functional Handle: The nitro groups are preserved during polymerization and serve as reactive sites for post-polymerization modification. They can be readily reduced to amino (-NH₂) groups, providing a route to cross-link the polymer or graft other functional moieties.
-
Modified Electronic Properties: The electron-withdrawing nature of the nitro groups can alter the electronic properties of the polymer, potentially influencing its charge-transfer characteristics and nonlinear optical (NLO) properties.
-
Table 3: Expected Properties of Polyimides Derived from 6F-NCPA Precursor
| Property | Expected Outcome | Rationale |
| Solubility | Excellent in polar aprotic solvents (NMP, DMAc) | Disruption of chain packing by 6F group[1][2] |
| Glass Transition Temp. (Tg) | High (> 250 °C) | Rigid aromatic backbone[7][21] |
| Thermal Stability (T₅) | High (> 450 °C) | Strong C-F and aromatic bonds[3][21] |
| Dielectric Constant | Low (< 3.0) | High free volume and fluorine content[18] |
| Optical Properties | High transparency, low color | Inhibition of charge-transfer complexes[20] |
| Functionality | Post-polymerization modifiable | Presence of reactive nitro groups |
Section 5: Standard Characterization
To validate the successful synthesis and determine the properties of the new polyimide, a standard set of characterization techniques should be employed.
-
FTIR Spectroscopy: To confirm the conversion of PAA to polyimide. Look for the disappearance of amic acid bands and the appearance of characteristic imide absorptions (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹).[16][22]
-
Thermogravimetric Analysis (TGA): To assess thermal stability, determining the 5% weight loss temperature (T₅) in nitrogen and air.[11][15]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a key indicator of the material's upper service temperature.[15]
-
Mechanical Testing: To measure tensile strength, modulus, and elongation at break of the prepared films.[21]
References
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- Thermal imidization of poly(amic acid) precursors on surface-modi... - Ingenta Connect. Ingenta Connect.
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High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. (2024). MDPI.[Link]
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The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. (2018). ResearchGate.[Link]
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High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism. (2018). MDPI.[Link]
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Synthesis and Imidization of Polyamic Acid. (2011). Scientific.Net.[Link]
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Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (2024). MDPI.[Link]
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A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. (2021). National Institutes of Health.[Link]
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Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). MDPI.[Link]
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Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Kyushu Institute of Technology.[Link]
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High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism. (2018). ResearchGate.[Link]
- Method for producing 2,2-bis(3-amino-4-hydroxyphenyl). (1998).
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Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. (1998). European Patent Office.[Link]
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Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). National Institutes of Health.[Link]
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Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane. (2017). RSC Publishing.[Link]
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Upgrading Polyimides Through Enhanced Process Technology. (2020). Halocarbon.[Link]
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Two-step thermal imidization process in the synthesis of PIs using ODPA... (2014). ResearchGate.[Link]
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Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane. (2017). ResearchGate.[Link]
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Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks.[Link]
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Synthesis and characterization of polyimide-based hybrid thin films from a novel colloidal core-shell nanocomposite particles. (2010). PubMed.[Link]
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Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. (2003). ResearchGate.[Link]
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Synthesis of Fluorinated Polyimides. Hitachi Chemical Technical Report.[Link]
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Preparation and properties of soluble aromatic polyetherimides based on 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane dianhydride. (2000). ResearchGate.[Link]
-
Novel polyimides based on 2,2-BIS(3-amino-4-hydroxyphenyl)hexafluoropropane, 4,4'- (hexafluoroisopropylidene)diphthalic anhydride, and mellitic acid dianhydride, and their NLO pendent polymers. (2005). Virginia Commonwealth University.[Link]
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Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. (2022). Universiti Kebangsaan Malaysia.[Link]
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A foldable high transparent fluorinated polyimide (HFBAPP-6FDA) film material for transparent flexible substrate. (2020). ResearchGate.[Link]
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Synthesis, characterization and film preparation of 6FDA-based polyimides with polar groups arranged for thermal crosslinking. (2021). ResearchGate.[Link]
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Fine-tuned thermally cross-linkable 6FDA-based polyimide membranes for aggressive natural gas separation. (2018). OSTI.GOV.[Link]
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polycondensation with 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
An in-depth guide to the synthesis and direct polycondensation of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, a specialized monomer for high-performance aromatic polyamides, has been created for researchers and scientists. This guide provides detailed protocols, explains the reasoning behind experimental choices, and is supported by citations from authoritative sources.
Introduction: A Monomer Designed for Performance
This compound is an advanced aromatic dicarboxylic acid monomer engineered for the synthesis of high-performance polyamides. Its unique molecular architecture combines three key structural motifs, each imparting specific, desirable properties to the final polymer:
-
Hexafluoroisopropylidene (6F) Group : This bulky, fluorine-rich bridge is a cornerstone of high-performance polymers. It disrupts chain packing, which increases the polymer's solubility in organic solvents and enhances its fractional free volume. The 6F group is also known to improve thermal stability, optical transparency, and lower the dielectric constant and moisture absorption.
-
Aromatic Dicarboxylic Acid : The rigid aromatic backbone, coupled with the carboxylic acid functional groups, provides the basis for forming strong, thermally stable amide linkages through polycondensation with diamines. This structure is fundamental to the high strength and temperature resistance of aromatic polyamides (aramids).
-
Ortho-Nitro Substituents : The electron-withdrawing nitro (-NO2) groups are strategically placed on the phenyl rings. These groups increase the glass transition temperature (Tg) of the resulting polymer by restricting chain rotation. Furthermore, they offer a site for potential post-polymerization modification, such as reduction to amino groups, allowing for cross-linking or grafting. However, it is noted that nitro groups can sometimes lower the initial thermal decomposition temperature of the polymer.[1]
This guide details the synthesis of this specialized monomer and provides a comprehensive protocol for its polymerization into aromatic polyamides via direct polycondensation, with a focus on the highly efficient Yamazaki-Higashi method.
PART 1: Monomer Synthesis and Preparation
The synthesis of this compound is a multi-step process that begins with a common fluorinated precursor, Bisphenol AF.
Step 1: Nitration of Bisphenol AF
The foundational step is the dinitration of 2,2-bis-(4-hydroxyphenyl)-hexafluoropropane (Bisphenol AF). This reaction introduces nitro groups ortho to the hydroxyl functionalities.
Protocol: A process for this nitration involves reacting Bisphenol AF with nitric acid in an inert solvent.[2]
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,2-bis-(4-hydroxyphenyl)-hexafluoropropane (1.0 eq) in a suitable inert solvent such as 1,2-dichloroethane or chloroform.[2][3]
-
Temperature Control : Cool the stirred solution to a temperature between 0°C and 15°C using an ice-water bath.
-
Nitration : Slowly add a solution of nitric acid (approx. 60%) dropwise to the reaction mixture, ensuring the temperature remains stable.[3]
-
Reaction Completion : After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the controlled temperature.
-
Work-up : Pour the reaction mixture into cold water to precipitate the product. The organic phase is separated, and the aqueous phase may be extracted further with a chlorinated solvent. The combined organic phases are then washed and dried.
-
Purification : The crude product, 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane, can be purified by recrystallization, typically from an ethanol/water mixture, to yield a high-purity product.[4]
Step 2: Oxidation to Dicarboxylic Acid
The second stage involves the oxidation of the two phenolic hydroxyl groups to carboxylic acid groups. This is a standard organic transformation.
Protocol: This is a generalized protocol, as direct literature for this specific transformation is sparse. The choice of oxidant is critical to avoid degradation of the nitro groups.
-
Dissolution : Dissolve the purified 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane (1.0 eq) in an appropriate solvent, such as aqueous pyridine or acetone.
-
Oxidation : A strong oxidizing agent like potassium permanganate (KMnO4) is added portion-wise to the solution. The reaction is typically heated to reflux to drive it to completion. The progress can be monitored by the disappearance of the purple permanganate color.
-
Quenching and Filtration : Once the reaction is complete, the excess oxidant is quenched (e.g., with sodium bisulfite). The resulting manganese dioxide precipitate is removed by filtration.
-
Acidification and Isolation : The filtrate is acidified with a strong acid (e.g., HCl), which protonates the carboxylate groups and causes the desired dicarboxylic acid monomer to precipitate.
-
Purification : The crude this compound is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like acetic acid/water.
PART 2: Polycondensation via Yamazaki-Higashi Reaction
Direct polycondensation of dicarboxylic acids and diamines is an effective method for synthesizing high-molecular-weight polyamides under mild conditions, avoiding the need to first convert the dicarboxylic acid to a more reactive species like an acyl chloride.[5][6] The Yamazaki-Higashi phosphorylation method is a prominent example, utilizing triphenyl phosphite (TPP) and pyridine (Py) as condensing agents.[7][8][9]
Mechanism and Rationale
The reaction proceeds through the in-situ activation of the carboxylic acid groups. Triphenyl phosphite reacts with the dicarboxylic acid in the presence of pyridine to form an active phosphonium salt intermediate. This highly reactive intermediate is then susceptible to nucleophilic attack by the amino group of the diamine, forming the stable amide bond and regenerating the phosphite species. The presence of a salt like lithium chloride (LiCl) or calcium chloride (CaCl2) is crucial for keeping the growing aromatic polyamide chains in solution, thereby allowing high molecular weights to be achieved.[7]
Application Protocol: Synthesis of Aromatic Polyamide
This protocol describes the synthesis of a high-performance aromatic polyamide from this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA).
Materials and Reagents
| Reagent | Abbreviation | M.W. ( g/mol ) | Purpose |
| This compound | 6F-diNO2-DCA | 484.25 | Dicarboxylic Acid Monomer |
| 4,4'-Oxydianiline | ODA | 200.24 | Diamine Monomer |
| N-Methyl-2-pyrrolidone | NMP | 99.13 | Aprotic Polar Solvent |
| Pyridine | Py | 79.10 | Base / Catalyst |
| Triphenyl phosphite | TPP | 310.28 | Condensing / Activating Agent |
| Lithium Chloride | LiCl | 42.39 | Solubility-enhancing salt |
| Methanol | MeOH | 32.04 | Non-solvent for precipitation |
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reactor Preparation : Thoroughly dry all glassware in an oven at 120°C and assemble while hot under a stream of dry nitrogen gas. This is critical as the reaction is sensitive to moisture.
-
Charging the Reactor : Into a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound (2.421 g, 5.0 mmol), 4,4'-oxydianiline (1.001 g, 5.0 mmol), anhydrous lithium chloride (0.5 g), and N-methyl-2-pyrrolidone (NMP, 20 mL).
-
Dissolution : Stir the mixture gently under a slow nitrogen stream at room temperature until all solids are completely dissolved.
-
Addition of Reagents : To the clear solution, add pyridine (1.6 mL) followed by triphenyl phosphite (3.3 mL, approx. 12.5 mmol).
-
Polymerization : Heat the reaction mixture to 110-115°C using an oil bath. A noticeable increase in viscosity should be observed as the polymerization proceeds. Maintain the reaction at this temperature for 3 to 5 hours.
-
Isolation : After cooling the viscous solution to room temperature, pour it in a thin stream into a beaker containing 300 mL of vigorously stirring methanol. A fibrous polymer precipitate will form.
-
Purification : Collect the polymer by filtration. To remove trapped solvent and reagents, thoroughly wash the polymer by boiling it in fresh methanol for 30 minutes, followed by filtration. Repeat this washing step with deionized water.
-
Drying : Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Polymer Characterization
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | To confirm the formation of the amide linkage and the disappearance of carboxylic acid groups. | Appearance of characteristic amide bands (N-H stretch ~3300 cm⁻¹, Amide I C=O stretch ~1650 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid. |
| ¹H NMR Spectroscopy | To verify the polymer structure by analyzing the chemical shifts and integrations of protons on the aromatic rings. | Complex aromatic signals corresponding to the protons on both monomer residues. The integration ratio should match the expected polymer structure. |
| Gel Permeation (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | High molecular weights (Mw > 20,000 g/mol ) are indicative of successful polymerization. PDI values are typically around 2.0 for polycondensation reactions.[10] |
| Thermogravimetric (TGA) | To assess the thermal stability of the polymer by measuring weight loss as a function of temperature. | High thermal stability, with a 5% weight loss temperature (Td5%) typically expected above 400°C in a nitrogen atmosphere.[11] |
| Differential Scanning (DSC) | To determine the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more rubbery state. | A high Tg is expected, likely in the range of 250-300°C, due to the rigid backbone and the presence of nitro groups that restrict chain mobility.[1] |
Concluding Remarks for the Researcher
The synthesis and polymerization of this compound offer a pathway to novel aromatic polyamides with a compelling combination of properties. The 6F group ensures good processability and favorable dielectric properties, while the nitro groups enhance the glass transition temperature and provide a handle for further functionalization. The direct polycondensation protocol detailed here is robust and avoids the use of harsh or highly reactive acyl chlorides, making it an accessible method for a well-equipped polymer chemistry lab. Careful control over anhydrous conditions and stoichiometric balance of the monomers are paramount to achieving high molecular weight polymers with optimal performance characteristics.
References
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Ghaemy, M., Hashemi Nasr, F., Alizadeh, R., & Taghavi, M. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. ResearchGate. Available at: [Link]
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Unknown. (n.d.). Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Tsuchiya, K., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. Available at: [Link]
- Hoechst Aktiengesellschaft. (n.d.). Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane. Canadian Patent CA1296363C.
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-
Tagle, L. H., Terraza, C. A., Tundidor-Camba, A., & Ortiz, P. A. (2016). Synthesis of PEIAs according to the Yamazaki–Higashi polycondensation technique. ResearchGate. Available at: [Link]
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Kano, S., et al. (2012). Polycondensation of Diketopiperazine-based Dicarboxylic Acids with Diamines and Dibromoxylenes. ResearchGate. Available at: [Link]
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Unknown. (2022). Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
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Paul, S., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
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Hoyt, J. K., & Johns, J. E. (1993). Ultraviolet Stability of Polymers Containing the Hexafluoroisopropylidene Group. Defense Technical Information Center (DTIC). Available at: [Link]
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Tanaka, K., et al. (2006). Synthesis of Polyesters by Emulsion Polycondensation Reaction in Water. ResearchGate. Available at: [Link]
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de la Campa, J. G., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. DiVA portal. Available at: [Link]
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de la Campa, J. G., et al. (2018). Functional Aromatic Polyamides. National Institutes of Health (NIH). Available at: [Link]
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Unknown. (n.d.). Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. ResearchGate. Available at: [Link]
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Zhang, Y., & Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health (NIH). Available at: [Link]
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Various Authors. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
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Park, S. J., et al. (2014). Metabolic engineering for the production of dicarboxylic acids and diamines. PubMed. Available at: [Link]
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de la Campa, J. G., et al. (1999). Novel polyimides with p-nitrophenyl pendant groups. Synthesis and characterization. ResearchGate. Available at: [Link]
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Unknown. (n.d.). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. ResearchGate. Available at: [Link]
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Farabi University. (n.d.). Lecture #9: Polycondensation reactions. Available at: [Link]
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de la Campa, J. G., et al. (2018). Aromatic Polyamides. ResearchGate. Available at: [Link]
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Pantani, R., et al. (2020). Structure–Properties Relations for Polyamide 6, Part 1: Influence of the Thermal History during Compression Moulding on Deformation and Failure Kinetics. MDPI. Available at: [Link]
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Unknown. (n.d.). Synthesis of 2,2-bis(4-β-hydroxyethoxy) phenyl 6F propane (HEPFA). ResearchGate. Available at: [Link]HEPFA_fig1_340879105)
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2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane as a monomer for gas separation membranes
An in-depth guide for researchers and scientists on the application of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane as a high-performance monomer for the synthesis of polyimide membranes tailored for gas separation applications.
Application Note & Protocol Guide
Topic: this compound for Advanced Gas Separation Membranes
Audience: Researchers, Polymer Scientists, and Membrane Technology Professionals
Introduction: The Imperative of Monomer Design in Advanced Membranes
The efficiency of membrane-based gas separation is fundamentally governed by the intrinsic properties of the polymer material.[1] Polyimides (PIs) stand out as a premier class of polymers for these applications due to their exceptional thermal stability, mechanical robustness, and tunable chemical structures.[2][3] The performance of a polyimide membrane, particularly its permeability and selectivity, is directly engineered by the molecular design of its diamine and dianhydride monomers.[4]
Among the most successful dianhydride monomers is 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), which imparts significant fractional free volume (FFV) into the polymer matrix.[5][6] The bulky, rigid -C(CF₃)₂- group hinders efficient polymer chain packing, creating larger interstitial voids that facilitate gas diffusion, thereby enhancing permeability.[7]
This guide focuses on a specialized, functionalized diacid monomer derived from the 6FDA family: This compound . While technically a dicarboxylic acid that is a precursor to a dianhydride or used directly with diamines in certain polymerization routes, its structure is pivotal. The strategic incorporation of nitro (-NO₂) groups alongside the carboxylic acid (-COOH) and hexafluoroisopropylidene moieties offers a multi-faceted approach to membrane design:
-
Enhanced Selectivity: The polar nitro groups can increase affinity for specific gases like CO₂, potentially improving the solubility component of gas transport and enhancing CO₂/CH₄ or CO₂/N₂ selectivity.
-
Controlled Chain Packing: The presence of -NO₂ groups can subtly alter inter-chain interactions, allowing for fine-tuning of the polymer matrix density and gas diffusion pathways.
-
Cross-linking Potential: The carboxylic acid groups provide reactive sites for post-synthesis modification, such as thermal cross-linking, which can significantly improve a membrane's resistance to plasticization under aggressive feed conditions.[8]
This document serves as a comprehensive technical guide, providing the scientific rationale and detailed protocols for the synthesis of this monomer, its subsequent polymerization, membrane fabrication, and performance evaluation.
Monomer Profile & Strategic Advantages
The unique architecture of this compound is central to its function. Each functional group plays a distinct and synergistic role in defining the final membrane's performance.
| Feature | Structural Component | Contribution to Membrane Properties |
| High Free Volume | Hexafluoroisopropylidene Linkage (-C(CF₃)₂-) | Restricts torsional motion and prevents dense chain packing, leading to high FFV and enhanced gas permeability.[5] |
| Gas Affinity & Packing | Nitro Group (-NO₂) | Introduces polarity, which can increase the solubility of quadrupolar gases like CO₂. It also influences inter-segmental packing, potentially tightening the matrix to improve size-sieving and selectivity. |
| Reactivity & Rigidity | Carboxylic Acid Group (-COOH) | Acts as the reactive site for polymerization. Provides a pathway for post-fabrication cross-linking to enhance stability and prevent plasticization.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of the target monomer via the controlled nitration of its precursor, 2,2-Bis(4-carboxyphenyl)hexafluoropropane.
Scientific Rationale: The direct nitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane (also known as 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid)) is a targeted electrophilic aromatic substitution. The carboxylic acid group is a deactivating meta-director, while the bulky alkyl-aryl linkage is a weak activating ortho-, para-director. The nitration is expected to occur at the position ortho to the hexafluoroisopropylidene bridge and meta to the carboxyl group, yielding the desired 3-nitro isomer. Using a biphasic system with an inert solvent like chloroform helps to moderate the reaction rate and improve selectivity.[9]
Materials:
| Reagent | CAS Number | Purpose |
| 2,2-Bis(4-carboxyphenyl)hexafluoropropane | 1171-47-7 | Starting Material |
| Nitric Acid (98%) | 7697-37-2 | Nitrating Agent |
| Chloroform | 67-66-3 | Inert Solvent |
| Deionized Water | 7732-18-5 | Solvent/Quenching |
| Dichloromethane | 75-09-2 | Extraction Solvent |
Procedure:
-
Dissolution: In a 2L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 0.9 mol of 2,2-Bis(4-carboxyphenyl)hexafluoropropane in 1000 mL of chloroform.[9]
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 15°C with vigorous stirring.
-
Nitrating Agent Preparation: In a separate beaker, carefully prepare a dilute nitric acid solution by adding 439 mL of 98% nitric acid to 561 mL of deionized water. Cool this solution in an ice bath.
-
Controlled Addition: Slowly add the cooled, dilute nitric acid solution dropwise to the chloroform mixture via the dropping funnel over 2-3 hours. Critically maintain the reaction temperature between 15-25°C.[9]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1 hour to ensure the reaction goes to completion.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (chloroform) phase.
-
Extraction: Extract the aqueous phase three times with 150 mL portions of dichloromethane to recover any dissolved product.
-
Drying and Evaporation: Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final high-purity monomer.
DOT Visualization: Monomer Synthesis Workflow
Caption: Workflow for the synthesis of the target dicarboxylic acid monomer.
Protocol 2: Polyimide Synthesis and Membrane Fabrication
This protocol details the two-step polycondensation process to synthesize the polyimide, followed by solution casting to form a dense membrane film.
Scientific Rationale: The synthesis follows the standard two-step method for polyimides.[10] First, a polycondensation reaction at room temperature between the diacid monomer and an aromatic diamine (e.g., 3,5-diaminobenzoic acid, DABA) in a polar aprotic solvent (NMP) forms a high-molecular-weight poly(amic acid) solution. The second step, thermal imidization, involves heating the poly(amic acid) film to high temperatures to induce cyclodehydration, converting the amic acid linkages into robust imide rings and removing water.[10] This process yields the final, stable polyimide membrane.
Materials:
| Reagent | CAS Number | Purpose |
| Synthesized Diacid Monomer | 115873-09-1 | Monomer |
| 3,5-Diaminobenzoic Acid (DABA) | 535-87-5 | Co-monomer (Diamine) |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | 872-50-4 | Polymerization Solvent |
| Xylene | 1330-20-7 | Azeotropic agent |
| Methanol | 67-56-1 | Non-solvent for precipitation |
Procedure:
Part A: Poly(amic acid) Synthesis
-
Setup: In a flame-dried, three-neck flask under a continuous nitrogen atmosphere, add an equimolar amount of the synthesized diacid monomer and the chosen diamine (e.g., DABA).
-
Solvent Addition: Add anhydrous NMP to the flask to achieve a solids concentration of 15-20% (w/v).
-
Polycondensation: Stir the mixture vigorously at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Part B: Membrane Casting and Thermal Imidization
-
Casting: Filter the viscous poly(amic acid) solution through a 5 µm filter to remove any particulates. Pour the solution onto a clean, level glass plate.
-
Film Casting: Draw down the solution to a uniform thickness (e.g., 200-300 µm) using a doctor blade.
-
Solvent Evaporation: Place the cast film in a vacuum oven and heat at 80°C for 12 hours to slowly remove the bulk of the NMP solvent.
-
Thermal Imidization: To convert the poly(amic acid) to polyimide, ramp the temperature according to the following program under a nitrogen purge:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 2 hours
-
-
Membrane Recovery: After cooling to room temperature, peel the resulting tough, flexible polyimide membrane from the glass plate by immersing it in deionized water.
-
Drying: Dry the final membrane in a vacuum oven at 120°C for 24 hours prior to gas permeation testing.
DOT Visualization: Polymerization to Membrane Workflow
Caption: From monomers to a test-ready dense polyimide membrane.
Protocol 3: Gas Permeation Measurement
This protocol outlines the constant-volume, variable-pressure method for determining the gas permeability and ideal selectivity of the fabricated membrane.
Scientific Rationale: This method is a standard and reliable technique for evaluating membrane performance.[11] A pressure differential is applied across the membrane, and the rate of pressure increase in a calibrated downstream volume is measured. According to the ideal gas law, this pressure rise is directly proportional to the molar flux of gas permeating through the membrane. By measuring this for different gases, both permeability (a measure of flux) and ideal selectivity (the ratio of permeabilities) can be calculated.[12]
Procedure:
-
Membrane Mounting: Cut a circular coupon from the dried membrane and mount it in a gas permeation cell, ensuring a gas-tight seal using O-rings.
-
System Evacuation: Thoroughly evacuate both the upstream (feed) and downstream (permeate) sides of the system using a high-vacuum pump for at least 12 hours to remove any residual gases or vapors.
-
Leak Test: Close the system to the vacuum pump and monitor the pressure on both sides. The pressure should remain stable, indicating no leaks.
-
Gas Introduction: Introduce the first test gas (e.g., CO₂) to the upstream side of the membrane at a constant pressure (e.g., 2 atm).
-
Data Acquisition: Record the pressure increase in the calibrated downstream volume as a function of time using a pressure transducer connected to a data acquisition system.
-
Steady State: Continue the measurement until a linear rate of pressure increase (dp/dt) is observed, indicating steady-state permeation.
-
Calculation: Calculate the permeability (P), typically in Barrer units, using the following equation: P = (V * l) / (A * R * T * (p₁ - p₂)) * (dp/dt) Where:
-
V = Downstream volume (cm³)
-
l = Membrane thickness (cm)
-
A = Membrane area (cm²)
-
R = Gas constant
-
T = Absolute temperature (K)
-
p₁ = Upstream pressure (cmHg)
-
p₂ = Downstream pressure (typically negligible, ~0)
-
dp/dt = Steady-state rate of pressure rise (cmHg/s)
-
-
Repeat for Other Gases: Evacuate the system and repeat steps 4-7 for all other test gases (e.g., CH₄, N₂, O₂).
-
Selectivity Calculation: Calculate the ideal selectivity (α) for a pair of gases (A/B) as the ratio of their individual permeabilities: α(A/B) = P(A) / P(B)
DOT Visualization: Gas Permeation Testing Setup
Caption: Schematic of a constant-volume gas permeation test system.
Expected Performance & Data Context
Polymers derived from this compound are expected to exhibit performance characteristics typical of high-free-volume, functionalized 6FDA-based polyimides. The introduction of nitro groups is anticipated to enhance CO₂ selectivity at the cost of some permeability compared to non-nitrated analogues. The table below provides benchmark data for related 6FDA-based polyimides to contextualize expected results.
Table: Gas Separation Performance of Representative 6FDA-Based Polyimides (35°C)
| Polymer | Gas Pair | Permeability (Barrer) | Selectivity (α) | Reference |
| 6FDA-DABA | CO₂ | ~7 | CO₂/CH₄: ~86 | [10] |
| 6FDA-DABA | N₂ | ~0.25 | CO₂/N₂: ~27 | [10] |
| 6FDA/DAM:DABA (Cross-linked) | CO₂ | 20-50 | CO₂/CH₄: 30-40 | [8] |
| 6FDA-TrMPD | CO₂ | >200 | CO₂/CH₄: ~25 | [10] |
Note: Performance is highly dependent on the specific diamine used, fabrication conditions, and testing parameters. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).
References
-
Park, S. H., et al. (2003). Gas Separation Properties of 6FDA-Based Polyimide Membranes with a Polar Group. Macromolecular Research, 11(3), 157-163. Available at: [Link]
-
Rezaei, S. D., et al. (2020). Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes. Polymers, 12(11), 2647. Available at: [Link]
-
Li, P., et al. (2024). Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application. Membranes, 14(1), 16. Available at: [Link]
-
Li, S., et al. (2020). Fine-tuned thermally cross-linkable 6FDA-based polyimide membranes for aggressive natural gas separation. Journal of Membrane Science, 604, 118041. Available at: [Link]
-
Gascon, I., et al. (2024). 6FDA-polyimide thin-film composite hollow fiber membranes for hydrofluorocarbons and CO2 separations. Separation and Purification Technology, 333, 125946. Available at: [Link]
-
Kim, J. H., et al. (2003). Preparation of 6FDA-based polyimide membranes for CO2 gas separation. Journal of Applied Polymer Science, 89(7), 1951-1959. Available at: [Link]
-
Chen, X. Y., et al. (2018). Polyimide membranes for gas separation: Synthesis, processing and properties. In Polyimides. IntechOpen. Available at: [Link]
-
Kim, Y. S., et al. (2022). Gas Permeability Test Protocol for Ion-Exchange Membranes. Frontiers in Energy Research, 10, 893931. Available at: [Link]
-
Wikipedia contributors. (2023). 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Kim, Y. S., et al. (2022). Gas Permeability Test Protocol for Ion-Exchange Membranes. Frontiers in Energy Research, 10. Available at: [Link]
-
Genduso, G., & Pinnau, I. (2020). Polyimides in Membrane Gas Separation: Monomer's Molecular Design and Structural Engineering. Industrial & Engineering Chemistry Research, 59(14), 6309-6336. Available at: [Link]
-
Galiano, F., et al. (2024). Molecularly Mixed Composite Membranes for Gas Separation Based on Macrocycles Embedded in a Polyimide. Polymers, 16(4), 463. Available at: [Link]
-
Inamuddin, A. M. (2024). Polyimide-based membranes for gas separation applications. In Polymer Membranes for Gas Separation. Elsevier. Available at: [Link]
-
Kim, Y. S., et al. (2022). Gas Permeability Test Protocol for Ion-Exchange Membranes. Frontiers in Energy Research, 10, 893931. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 6FDA: Properties and Applications of Hexafluoroisopropylidenediphthalic Anhydride. Available at: [Link]
-
Liu, Q., et al. (2022). Multi-lab study on the pure-gas permeation of commercial polysulfone (PSf) membranes: Measurement standards and best practices. Journal of Membrane Science, 641, 119888. Available at: [Link]
-
Alqaheem, Y. (2023). Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. The Chemist, 94(2). Available at: [Link]
-
Dianhydrides.com. (n.d.). 6FDA | Hexafluoroispropylidene Diphthalic Anhydride. Available at: [Link]
- Hoechst AG. (1988). Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane. Canadian Patent No. CA1296363C.
- Nanjing University of Science and Technology. (2013). Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. Chinese Patent No. CN103102272A.
-
National Center for Biotechnology Information. (n.d.). 2,2-Bis(4-carboxyphenyl)hexafluoropropane. PubChem Compound Database. Available at: [Link]
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Application Note & Protocol: Synthesis of High-Performance Aromatic Polyamides from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
For: Researchers, scientists, and drug development professionals exploring advanced polymer architectures.
Introduction: The Strategic Role of Fluorinated and Nitro-Functionalized Monomers in High-Performance Polymers
The relentless pursuit of materials with superior thermal stability, mechanical robustness, and tailored functionality is a cornerstone of modern materials science. Aromatic polyamides and polyimides represent a premier class of high-performance polymers, finding critical applications in aerospace, electronics, and biomedical fields.[1][2][3] The introduction of specific functional groups into the polymer backbone is a powerful strategy to fine-tune their properties. The hexafluoroisopropylidene (–C(CF₃)₂–) group, for instance, is renowned for enhancing solubility, thermal stability, and lowering the dielectric constant of polymers.[4][5][6]
This document provides a detailed protocol for the synthesis of a high-performance aromatic polyamide using a specialized monomer: 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane . This monomer is of particular interest due to the combined presence of the 6F group and electron-withdrawing nitro substituents. The nitro groups not only influence the polymer's electronic properties and solubility but also offer a reactive handle for post-polymerization modifications, such as reduction to amino groups for subsequent cross-linking or derivatization.
This guide will detail a direct polycondensation method, elucidate the rationale behind the procedural steps, and outline a comprehensive characterization workflow for the resulting polymer.
Reaction Overview and Mechanism
The synthesis of the aromatic polyamide proceeds via a direct polycondensation reaction between the dicarboxylic acid monomer, this compound, and an aromatic diamine. In this protocol, we will use 4,4'-oxydianiline (ODA) as a representative co-monomer due to its widespread use and the excellent properties it imparts to the resulting polymers. The reaction is facilitated by a phosphorylation agent, which activates the carboxylic acid groups for amidation.
Reaction Scheme:
Caption: Direct polycondensation of dicarboxylic acid and diamine.
Detailed Experimental Protocol
This protocol describes the synthesis of a high-molecular-weight aromatic polyamide. All operations should be performed in a fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Specialty Chem | Dry thoroughly before use. |
| 4,4'-Oxydianiline (ODA) | >99% | Sigma-Aldrich | Recrystallize from ethanol if needed. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | Use dry solvent. |
| Lithium Chloride (LiCl) | >99% | Sigma-Aldrich | Dry in a vacuum oven at 150°C. |
| Pyridine (Py) | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| Triphenyl Phosphite (TPP) | >97% | Sigma-Aldrich | Use as received. |
| Methanol | ACS Grade | Fisher Scientific | For polymer precipitation. |
| Dimethylformamide (DMF) | ACS Grade | Fisher Scientific | For washing. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Condenser
-
Funnel and filter paper
-
Beakers
-
Vacuum oven
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet/outlet, and a stopper. Ensure the system is flame-dried or oven-dried to remove moisture.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with:
-
This compound (e.g., 10 mmol, 5.12 g)
-
4,4'-Oxydianiline (ODA) (10 mmol, 2.00 g)
-
Anhydrous Lithium Chloride (LiCl) (0.85 g)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (80 mL)
-
Anhydrous Pyridine (Py) (6 mL)
-
-
Dissolution: Stir the mixture at room temperature until all solids are completely dissolved. This may take 30-60 minutes.
-
Initiation of Polymerization: Once a homogeneous solution is obtained, add triphenyl phosphite (TPP) (7.5 mL, ~28.5 mmol) dropwise to the stirred solution.
-
Polymerization Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature for 3-4 hours under a continuous nitrogen purge. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation: After cooling the viscous polymer solution to room temperature, pour it slowly into a beaker containing vigorously stirred methanol (800 mL). A fibrous precipitate of the polyamide will form.
-
Washing: Collect the polymer by filtration. Wash the polymer thoroughly with fresh methanol (3 x 200 mL) and then with hot dimethylformamide (DMF) (2 x 100 mL) to remove residual monomers and oligomers. Finally, wash again with methanol to remove the DMF.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to obtain a constant weight.
Polymer Characterization
A thorough characterization of the synthesized polyamide is crucial to confirm its structure and evaluate its properties.
Structural Characterization
-
FTIR Spectroscopy: To confirm the formation of the amide linkage. The disappearance of carboxylic acid O-H bands and the appearance of characteristic amide bands (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1650 cm⁻¹) are key indicators.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and the polydispersity index (PDI).[7]
Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. The 5% weight loss temperature (T₅%) is a key parameter. High-performance aromatic polyamides are expected to have T₅% values well above 400°C.[7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which indicates the upper-temperature limit for the material's use in rigid applications. The Tg for such polymers is typically high, often exceeding 250°C.[7]
Expected Properties Summary
| Property | Expected Value/Observation | Significance |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMF, DMAc).[8][9] | Good processability for film casting and fiber spinning. |
| Glass Transition Temperature (Tg) | > 250 °C[7] | High-temperature dimensional stability. |
| Thermal Stability (T₅% in N₂) | > 450 °C[7] | Excellent resistance to thermal degradation. |
| Mechanical Properties | Formation of tough, flexible films. High tensile strength. | Suitable for applications requiring robust mechanical performance. |
Workflow Visualization
Caption: Step-by-step experimental workflow for polyamide synthesis.
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through a series of checkpoints:
-
Visual Observation: A noticeable increase in solution viscosity during polymerization is a primary indicator of successful chain growth.
-
Successful Precipitation: The formation of a fibrous or powdery solid upon addition to methanol confirms the presence of a high molecular weight polymer.
-
Spectroscopic Confirmation: FTIR and NMR spectra provide definitive structural proof of the polyamide formation, validating the chemical transformation.
-
Thermal Analysis: High Tg and T₅% values from DSC and TGA, respectively, confirm the synthesis of a high-performance polymer as intended.
By following this detailed protocol and performing the outlined characterization steps, researchers can reliably synthesize and validate this novel high-performance polyamide. The inherent functionalities of the monomer open avenues for further research into advanced materials with tailored properties for demanding applications.
References
-
ResearchGate. (n.d.). Synthesis, characterization and film preparation of 6FDA-based polyimides with polar groups arranged for thermal crosslinking | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine - PMC. Retrieved from [Link]
-
AZoM. (2024, June 4). Polyimides: Pioneering Next-Gen Electronics Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and properties of soluble aromatic polyetherimides based on 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane dianhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Applications of flexible polyimide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (n.d.). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization and Characterization of Benzoxazine Synthesized from para-Diamines and their Epoxy Composite for Electronic and Aerospace Applications. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Polyimides Derived from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] This guide focuses on a specialized class of polyimides derived from the dianhydride monomer, 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. The unique combination of the hexafluoroisopropylidene (6F) group and electron-withdrawing nitro (-NO2) groups on the aromatic backbone imparts a distinctive set of properties, making these polyimides highly attractive for advanced applications in gas separation, electronics, and aerospace engineering.
The bulky -C(CF3)2- group inhibits dense chain packing, leading to a high fractional free volume (FFV), which is beneficial for gas permeability.[4] The presence of polar nitro groups is anticipated to enhance interactions with specific gases like CO2, thereby improving selectivity in membrane applications.
Part 1: Synthesis of High-Performance Polyimides
The synthesis of polyimides from this compound and an aromatic diamine is typically a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Diagram: Two-Step Polyimide Synthesis
Caption: General workflow for the two-step synthesis of polyimides.
Protocol 1: Synthesis of Poly(amic acid) Precursor
Rationale: This initial step forms a high molecular weight poly(amic acid) in a polar aprotic solvent. The reaction is typically carried out at low temperatures to prevent premature imidization and control the reaction kinetics.
Materials:
-
This compound dianhydride
-
High-purity aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight to remove any residual moisture, which can hydrolyze the dianhydride and affect the final molecular weight.
-
Inert Atmosphere: Assemble the reaction flask with a magnetic stirrer, nitrogen inlet, and a drying tube. Purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Diamine Dissolution: Accurately weigh the aromatic diamine and dissolve it in anhydrous NMP inside the reaction flask with stirring.
-
Dianhydride Addition: Once the diamine has completely dissolved, slowly add an equimolar amount of the this compound dianhydride in small portions over 30-60 minutes. This controlled addition helps to dissipate the exothermic heat of reaction and maintain a uniform stoichiometry.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen blanket for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow. The final product is a viscous, clear to yellowish solution of the poly(amic acid).
Protocol 2: Imidization to Polyimide
Rationale: The poly(amic acid) is converted to the final polyimide by removing water. This can be achieved through thermal treatment or by chemical means. Thermal imidization is common for creating dense films, while chemical imidization can be used for preparing powders or solutions.[5]
A. Thermal Imidization (for Film Casting):
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven at 80-100°C for 12 hours to slowly remove the bulk of the NMP solvent.
-
Curing: Gradually increase the temperature of the oven in a stepwise manner, for example:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 30 minutes This staged heating protocol ensures complete imidization and solvent removal without causing defects in the film.
-
-
Cooling: Slowly cool the oven to room temperature to avoid thermal shock and cracking of the polyimide film.
-
Film Removal: Carefully peel the resulting tough, flexible polyimide film from the glass substrate.
B. Chemical Imidization:
-
Reagent Addition: To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine or triethylamine. A typical molar ratio is 2:1 of acetic anhydride to pyridine per repeating unit of the polymer.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Precipitation: Pour the resulting polyimide solution into a non-solvent like methanol or ethanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polyimide, wash it thoroughly with methanol and then water to remove residual solvent and reagents, and dry it in a vacuum oven at 150°C until a constant weight is achieved.
Part 2: Application in Gas Separation Membranes
Polyimides derived from this compound are expected to be excellent candidates for gas separation membranes, particularly for CO2 capture, due to their anticipated high fractional free volume and the presence of polar nitro groups.[6][7][8]
Mechanism of Gas Separation
Gas transport through dense polymeric membranes is governed by a solution-diffusion mechanism. The permeability of a gas is the product of its solubility in the polymer matrix and its diffusivity through the matrix. The -C(CF3)2- groups increase the fractional free volume, which generally enhances the diffusivity of all gases, leading to higher permeability. The polar -NO2 groups can selectively increase the solubility of polarizable gases like CO2, thus enhancing the CO2/CH4 and CO2/N2 selectivity.[9]
Expected Gas Transport Properties
The following table summarizes the anticipated gas separation performance based on data for structurally similar 6FDA-based polyimides. The presence of the nitro group is expected to enhance selectivity for CO2.
| Gas Pair | Expected Permeability (Barrer) | Expected Selectivity |
| CO2/CH4 | High | > 40 |
| CO2/N2 | High | > 30 |
| O2/N2 | Moderate | 5 - 7 |
| H2/CH4 | Very High | > 100 |
Note: 1 Barrer = 10^-10 cm^3 (STP) cm / (cm^2 s cmHg)
Protocol 3: Fabrication of a Dense Membrane for Gas Permeation Testing
-
Polymer Solution: Prepare a 15-20 wt% solution of the synthesized polyimide in a suitable solvent (e.g., NMP, chloroform).
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any dust or gel particles.
-
Casting: Cast the filtered solution onto a leveled glass plate inside a dust-free enclosure.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature for 24-48 hours.
-
Drying: Transfer the film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (Tg) for at least 48 hours to remove any residual solvent.
-
Annealing: Anneal the membrane at a temperature slightly above its Tg for a short period (e.g., 1 hour) to erase any prior thermal history, then cool it slowly to room temperature.
-
Testing: Mount the membrane in a gas permeation cell and test with single or mixed gases at a constant pressure and temperature.
Part 3: Applications in Electronics and Aerospace
The inherent properties of polyimides, such as high thermal stability, excellent mechanical properties, and low dielectric constants, make them suitable for demanding applications in the microelectronics and aerospace industries.[1][10]
Key Properties and Their Significance
-
High Thermal Stability: Polyimides can withstand high temperatures without significant degradation, making them ideal for use in electronic packaging and as matrices for aerospace composites.[1] The decomposition temperature is typically above 500°C.[1]
-
Low Dielectric Constant: The incorporation of fluorine atoms helps to lower the dielectric constant of the polymer, which is crucial for reducing signal delay and cross-talk in high-frequency electronic circuits.
-
Excellent Mechanical Properties: These polyimides are expected to form tough and flexible films with high tensile strength, suitable for use as flexible printed circuit boards and protective coatings.[2]
Expected Thermo-Mechanical Properties
| Property | Expected Value | Significance |
| Glass Transition Temp. (Tg) | > 280 °C | Defines the upper service temperature. |
| Decomposition Temp. (Td5%) | > 500 °C (in N2) | Indicates exceptional thermal stability.[1] |
| Tensile Strength | > 90 MPa | High mechanical integrity.[3] |
| Dielectric Constant (1 MHz) | < 3.0 | Suitable for high-frequency electronics. |
Diagram: Hierarchical Application of Polyimides
Caption: Core properties of the polyimide and their corresponding application areas.
References
-
Fine-tuned thermally cross-linkable 6FDA-based polyimide membranes for aggressive natural gas separation. (n.d.). OSTI.GOV. Retrieved January 12, 2026, from [Link]
-
Gas separation performance of 6FDA-based polyimides with different chemical structures | Request PDF. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Gas Separation Properties of 6FDA-Based Polyimide Membranes with a Polar Group. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
Gas separation properties of 6FDA-based polyimide membranes with a polar group | Request PDF. (2003). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Preparation of 6FDA-based polyimide membranes for CO 2 gas separation. (2003). ResearchGate. Retrieved January 12, 2026, from [Link]
-
6FDA-polyimide thin-film composite hollow fiber membranes for hydrofluorocarbons and CO2 separations. (2024). ScienceDirect. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. (2003). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Novel polyimides based on 2,2-BIS(3-amino-4-hydroxyphenyl)hexafluoropropane, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, and mellitic acid dianhydride, and their NLO pendent polymers. (2005). Virginia Tech. Retrieved January 12, 2026, from [Link]
-
Synthesis of Polyimides Derived from 2,2-Bis[4-(4-aminobenzoyl)phenoxy]hexafluoropropane and Aromatic Dianhydrides. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Preparation and properties of soluble aromatic polyetherimides based on 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane dianhydride. (2000). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Novel copolyimide membranes for gas separation | Request PDF. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Gas Separation Properties of Polyimide Membranes Based on 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. (n.d.). TA Instruments. Retrieved January 12, 2026, from [Link]
-
High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Viscosities and mechanical and thermal properties of the polyimides a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Thermal properties of polyimides | Download Table. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide | ACS Omega. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]
- Polymers prepared from 2-(3-aminophenyl)-2-(4-aminophenyl) hexafluoro propane. (n.d.). Google Patents.
-
Composite Membranes Consisting of Acidic Carboxyl Containing Polyimide and Basic Polybenzimidazole for High Temperature Proton Exchange Membrane Fuel Cells. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
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Experimental Protocol for the Direct Polycondensation of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
An Application Note for the Synthesis of High-Performance Aromatic Polyamides
This document provides a comprehensive guide for the synthesis of a high-performance aromatic polyamide via the direct polycondensation of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane with an aromatic diamine. The protocol is designed for researchers in materials science, polymer chemistry, and drug development, offering a detailed methodology grounded in established chemical principles.
The inclusion of the hexafluoroisopropylidene (6F) group in the polymer backbone is a well-established strategy to enhance polymer solubility, thermal stability, and optical transparency without significantly compromising mechanical properties. The nitro-substituents on the phenyl rings further modify the polymer's electronic properties and can serve as sites for subsequent chemical modification. This protocol employs the Yamazaki-Higashi reaction, a reliable and efficient method for polyamide synthesis that utilizes triphenyl phosphite and pyridine as condensing agents, allowing for the formation of high-molecular-weight polymers under relatively mild conditions.[1][2]
Safety and Handling
Before beginning any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents. The following is a summary of key hazards; however, it is not a substitute for a thorough risk assessment.
-
Aromatic Diamines (e.g., 4,4'-Oxydianiline): Many aromatic diamines are toxic and potential carcinogens. Avoid inhalation of dust and direct contact with skin and eyes.
-
N-Methyl-2-pyrrolidone (NMP): A common solvent for polymerization, NMP is a reproductive toxin and can cause skin and eye irritation.
-
Pyridine: A flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen.
-
Triphenyl Phosphite (TPP): Causes skin irritation and may cause an allergic skin reaction.
-
Hexafluoroisopropanol (HFIP - potential cleaning solvent): Harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Splash-proof safety goggles and a face shield.
-
A laboratory coat.
-
All manipulations involving solvents, pyridine, and diamines must be performed within a certified chemical fume hood to ensure adequate ventilation.[5]
Materials and Equipment
Reagents
| Reagent | Purity | Supplier | Notes |
| This compound (6F-diacid) | ≥98% | Varies | Must be thoroughly dried under vacuum at >100 °C before use. |
| 4,4'-Oxydianiline (ODA) | ≥99% | e.g., TCI, Sigma | A representative aromatic diamine. Must be purified by sublimation. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| Pyridine | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| Triphenyl Phosphite (TPP) | ≥97% | Sigma-Aldrich | Use as received. |
| Calcium Chloride (CaCl₂) | Anhydrous | Varies | Dried under vacuum at >180 °C for several hours.[6] |
| Methanol (MeOH) | Reagent Grade | Varies | Used for precipitation. |
Equipment
-
Three-necked 250 mL round-bottom flask
-
Mechanical overhead stirrer with a paddle agitator and gas-tight bearing
-
Heating mantle with a magnetic stirrer and thermocouple temperature controller
-
Condenser
-
Nitrogen (N₂) gas inlet and oil bubbler outlet
-
Glass funnels, beakers (1 L), graduated cylinders
-
Büchner funnel and vacuum flask
-
Vacuum oven
Experimental Protocol: Polyamide Synthesis
This procedure details the synthesis of a polyamide from equimolar amounts of the 6F-diacid and 4,4'-oxydianiline (ODA).
Step-by-Step Methodology
-
Reactor Preparation:
-
Thoroughly clean and dry all glassware in an oven at 120 °C overnight.
-
Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and a stopper while the glass is still hot. Allow the setup to cool to room temperature under a gentle stream of dry nitrogen. This ensures an inert, anhydrous atmosphere, which is critical for successful polycondensation.
-
-
Reagent Charging:
-
In the flask, add this compound (e.g., 0.01 mol), 4,4'-oxydianiline (0.01 mol), and anhydrous calcium chloride (e.g., 2.0 g).
-
Using a syringe, add anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of approximately 15-20% (w/v).
-
Add anhydrous pyridine (e.g., 0.03 mol), which acts as an acid scavenger.
-
Begin gentle stirring under a positive pressure of nitrogen to dissolve the monomers.
-
-
Polymerization:
-
Once the monomers are fully dissolved, immerse the flask in an oil bath pre-heated to 115 °C.
-
Using a syringe, add triphenyl phosphite (TPP) (e.g., 0.022 mol) dropwise to the stirring solution. TPP is the condensing agent that facilitates the formation of the amide bond.
-
Maintain the reaction at 115 °C with constant, moderate stirring for 3 to 5 hours. A noticeable increase in the solution's viscosity will occur as the polymer chains grow. The reaction is typically complete when the solution becomes highly viscous and stirring is impeded.
-
-
Polymer Precipitation and Purification:
-
Allow the reaction mixture to cool to room temperature. The solution will be a viscous, amber-colored liquid.
-
Slowly pour the polymer solution in a thin stream into a beaker containing 800 mL of vigorously stirring methanol. This will cause the polyamide to precipitate as a fibrous or powdery solid.
-
Continue stirring for at least one hour to ensure complete precipitation.
-
Collect the polymer by vacuum filtration using a Büchner funnel.
-
To purify the polymer, wash it thoroughly several times with hot methanol and then with hot deionized water to remove residual NMP, pyridine, and salts. This washing step is crucial for obtaining a high-purity polymer with optimal thermal properties.
-
Perform a final rinse with methanol.
-
-
Drying:
-
Transfer the purified polymer to a crystallization dish.
-
Dry the polymer in a vacuum oven at 100 °C for 24 hours to remove all residual solvents. The final product should be a pale yellow, fibrous solid.
-
Visualized Workflow and Chemistry
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis process.
Caption: High-level workflow for polyamide synthesis.
Polycondensation Reaction Scheme
This diagram illustrates the general chemical transformation during polymerization.
Caption: General reaction for polyamide formation.
Data Summary and Expected Results
The following table provides typical parameters for the described synthesis. Yields and molecular weight are dependent on the purity of reagents and strict adherence to anhydrous conditions.
| Parameter | Value |
| Monomer 1 (6F-diacid) | 1.0 equivalent |
| Monomer 2 (ODA) | 1.0 equivalent |
| Solvent | Anhydrous NMP |
| Solids Concentration | 15-20% (w/v) |
| Condensing Agent (TPP) | 2.2 equivalents |
| Acid Scavenger (Pyridine) | 3.0 equivalents |
| Reaction Temperature | 115 °C |
| Reaction Time | 3–5 hours |
| Expected Yield | >95% |
| Expected Inherent Viscosity * | 0.5–1.0 dL/g |
*Measured in NMP at a concentration of 0.5 g/dL at 30 °C.
Polymer Characterization
To confirm the identity and properties of the synthesized polyamide, the following analytical techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should confirm the formation of the amide linkage with characteristic absorption bands at approximately 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O stretch, Amide I). The broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹) should disappear.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed chemical structure of the polymer repeating unit.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. Aromatic polyamides of this type are expected to be stable up to 400-500 °C in a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): DSC can determine the glass transition temperature (Tg) of the polymer, which is a key indicator of its performance at elevated temperatures. For rigid aromatic polyamides, the Tg is typically high, often above 250 °C.[7]
References
-
Lin, H.-L., et al. (2021). Nanocomposite membranes of polybenzimidazole and amine-functionalized carbon nanofibers for high temperature proton exchange membrane fuel cells. PMC - NIH. Retrieved from [Link]
-
Unknown. (2005). Novel polyimides based on 2,2-BIS(3-amino-4-hydroxyphenyl)hexafluoropropane, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, and mellitic acid dianhydride, and their NLO pendent polymers. Retrieved from [Link]
-
Kim, J.-H., et al. (2016). Synthesis of Polyimides Derived from 2,2-Bis[4-(4-aminobenzoyl)phenoxy]hexafluoropropane and Aromatic Dianhydrides. ResearchGate. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (n.d.). Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane.
-
Zhang, R., et al. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. PMC - NIH. Retrieved from [Link]
-
Sakthivel, T., & Nanjan, M. J. (2015). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. NIH. Retrieved from [Link]
-
Wadgaonkar, P. P. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved from [Link]
-
Unknown. (n.d.). Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications. ResearchGate. Retrieved from [Link]
-
Faghihi, K., & Soleimani, M. (2007). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. ResearchGate. Retrieved from [Link]
-
Al-Masri, M., & El-Kader, A. (2018). Synthesis and characterization of 6FDA/3,5-diamino-2,4,6-trimethylbenzenesulfonic acid-derived polyimide for gas separation applications. ResearchGate. Retrieved from [Link]
- Unknown. (n.d.). Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. Google Patents. Retrieved from https://patents.google.
-
Hsiao, S.-H., & Lin, S.-W. (2011). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate. Retrieved from [Link]
-
Sen, S., et al. (2012). Procedure for Fabricating Biofunctional Nanofibers. PMC - NIH. Retrieved from [Link]
- Unknown. (n.d.). Method of producing 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. Google Patents.
-
Zhang, R., et al. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. ResearchGate. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Gas Permeability of Membranes Fabricated from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane-Based Polyimide
Introduction
In the field of membrane-based gas separation, the design and synthesis of advanced polymer materials are paramount to achieving superior performance in terms of permeability, selectivity, and stability. Polyimides, a class of high-performance polymers, are renowned for their exceptional thermal and chemical resistance, making them prime candidates for demanding gas separation applications.[1] The introduction of fluorine-containing moieties, such as the hexafluoroisopropylidene (-C(CF₃)₂-) group, into the polymer backbone is a well-established strategy to enhance gas permeability by disrupting chain packing and increasing fractional free volume. Furthermore, the incorporation of polar functional groups, such as nitro (-NO₂) groups, can influence polymer chain interactions and potentially enhance selectivity for specific gas pairs, like CO₂/CH₄.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a novel polyimide derived from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, the fabrication of dense membranes from this polymer, and the detailed protocol for characterizing their gas permeability. The methodologies described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Monomer Synthesis: this compound
The synthesis of the diacid monomer, this compound, is a critical first step. This is achieved through the nitration of a commercially available precursor, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF).
Protocol: Synthesis of 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane
This protocol is adapted from established nitration procedures for phenolic compounds.[2][3]
Materials:
-
2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)
-
Nitric acid (65-70%)
-
1,2-Dichloroethane or Chloroform
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Bisphenol AF in 1,2-dichloroethane (approximately 3-10 times the mass of Bisphenol AF).[4]
-
Cool the solution to 10-20°C in an ice bath.
-
Slowly add nitric acid dropwise to the stirred solution, ensuring the temperature remains within the 10-20°C range.[4] The molar ratio of nitric acid to Bisphenol AF should be approximately 2.2:1 to ensure dinitration.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and wash with deionized water to remove excess acid.
-
Neutralize the organic phase by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash again with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to obtain purified 2,2-bis(4-hydroxy-3-nitrophenyl)hexafluoropropane.
The subsequent oxidation of the hydroxyl groups to carboxylic acid groups to yield the final diacid monomer can be achieved using strong oxidizing agents like potassium permanganate or Jones reagent, followed by purification.
Polyimide Synthesis and Membrane Fabrication
The synthesis of the polyimide from the dinitro-diacid monomer and a suitable aromatic diamine, such as 4,4'-oxydianiline (ODA), follows a two-step polycondensation process. This involves the formation of a soluble poly(amic acid) precursor, followed by thermal imidization to yield the final polyimide.[1][5]
Protocol: Polyimide Synthesis and Solution Casting
Materials:
-
This compound (diacid monomer)
-
4,4'-Oxydianiline (ODA) (or other suitable aromatic diamine)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
A clean, level glass plate
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of the diacid monomer and the diamine (e.g., ODA) in anhydrous DMAc to achieve a solid content of 15-20% (w/w).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The solution will become viscous as the poly(amic acid) forms.
-
-
Membrane Casting:
-
Filter the viscous poly(amic acid) solution through a sintered glass filter to remove any impurities or gels.
-
Pour the filtered solution onto a clean, level glass plate.
-
Use a doctor blade to cast a film of uniform thickness (e.g., 100-200 µm).
-
Place the cast film in a dust-free, low-humidity environment at room temperature for 24 hours to allow for slow solvent evaporation.
-
-
Thermal Imidization:
-
Transfer the glass plate with the partially dried film to a programmable vacuum oven.
-
Perform a stepwise thermal curing process to convert the poly(amic acid) to the polyimide. A typical heating schedule is as follows:[6][7]
-
100°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the polyimide membrane from the glass substrate.
-
The resulting membrane should be a flexible, transparent film. The presence of nitro groups may impart a yellowish hue.
Figure 1: Workflow for the synthesis of the polyimide membrane.
Gas Permeability Measurement
The gas transport properties of the fabricated membranes are evaluated using a constant-volume, variable-pressure apparatus.[8][9] This method measures the rate of pressure increase in a fixed volume on the permeate side of the membrane as gas permeates through it.
Protocol: Gas Permeability Testing
Apparatus:
-
A high-vacuum gas permeation cell with a temperature-controlled jacket.
-
Pressure transducers for both the feed and permeate sides.
-
A vacuum pump capable of reaching pressures below 10⁻⁵ torr.
-
Gas cylinders with high-purity test gases (e.g., H₂, He, N₂, O₂, CH₄, CO₂).
Procedure:
-
Membrane Mounting:
-
Cut a circular sample of the polyimide membrane and mount it in the permeation cell. Ensure a good seal using O-rings.
-
-
System Evacuation:
-
Thoroughly evacuate both the feed and permeate sides of the cell to a high vacuum (e.g., < 10⁻⁵ torr) to remove any adsorbed gases or moisture from the membrane and the system.
-
-
Permeation Measurement:
-
Close the valve to the vacuum pump on the permeate side, isolating a fixed volume.
-
Introduce the test gas to the feed side of the membrane at a constant pressure (e.g., 2-3 bar).
-
Record the pressure increase on the permeate side as a function of time. The rate of pressure rise (dP/dt) should become linear after an initial time lag.
-
-
Data Analysis:
-
The permeability coefficient (P) is calculated from the steady-state pressure rise using the following equation:
P = (V * l) / (A * R * T * (p_feed - p_permeate)) * (dP/dt)
where:
-
V is the permeate volume (cm³)
-
l is the membrane thickness (cm)
-
A is the effective membrane area (cm²)
-
R is the ideal gas constant
-
T is the absolute temperature (K)
-
p_feed is the feed pressure
-
p_permeate is the permeate pressure (can be considered negligible at the beginning of the experiment)
-
dP/dt is the steady-state rate of pressure increase on the permeate side.
-
-
-
Selectivity Calculation:
-
The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeability coefficients:
α_(A/B) = P_A / P_B
-
Figure 2: Schematic of a constant-volume, variable-pressure gas permeation setup.
Expected Performance and Structure-Property Relationships
The gas separation performance of polyimide membranes is intricately linked to their chemical structure.
-
-C(CF₃)₂- Group: The bulky hexafluoroisopropylidene group inhibits efficient chain packing, leading to a higher fractional free volume (FFV). This increased free volume generally results in higher gas permeability for all gases.[10]
-
-NO₂ Group: The presence of electron-withdrawing nitro groups can increase the rigidity of the polymer backbone and enhance intermolecular interactions. This may lead to a slight decrease in permeability compared to a non-nitrated analogue. However, the polar nature of the nitro group can potentially increase the solubility of polar gases like CO₂, which could enhance the CO₂/CH₄ selectivity.
-
Overall Structure: The combination of the bulky, fluorine-containing group and the polar nitro groups is expected to yield a membrane with a favorable balance of permeability and selectivity, particularly for CO₂/CH₄ separation.
Table 1: Expected Gas Permeability and Selectivity Trends
| Gas Pair | Expected Permeability Trend | Expected Selectivity Trend | Rationale |
| CO₂/CH₄ | High | High | The -C(CF₃)₂- group enhances permeability, while the polar -NO₂ group can increase CO₂ solubility, improving selectivity. |
| O₂/N₂ | Moderate | Moderate | The size-sieving ability of the polyimide matrix will be the primary factor for this gas pair. |
| H₂/CH₄ | High | High | The small kinetic diameter of hydrogen allows for high diffusivity through the polymer matrix. |
Conclusion
This application note provides a detailed framework for the synthesis, fabrication, and gas permeability characterization of membranes made from a polyimide containing both hexafluoroisopropylidene and nitro functional groups. The protocols are designed to be robust and reproducible, providing a solid foundation for researchers exploring novel materials for gas separation. The unique combination of functional groups in the polymer backbone offers the potential for developing membranes with enhanced performance for applications such as natural gas purification and carbon capture.
References
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
-
ResearchGate. (n.d.). Constant volume/variable pressure system setup. Retrieved from [Link]
-
Zhang, S., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic scheme of the diacids and the poly(imide-amides). Retrieved from [Link]
-
Li, Y., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). 3 Constant volume/variable pressure system setup. Retrieved from [Link]
- Google Patents. (n.d.). EP0254990A1 - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane.
-
Molbase. (n.d.). Synthesis of 2,2-bis (3-amino-4-hydroxyphenyl -1,1,1,3,3,3-hexafluoropropane. Retrieved from [Link]
-
Atlantis Press. (n.d.). Preparation of Polyimide Films Derived from a Novel Precursor Pre-imidized Poly (amic acid) Ammonium Salt. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S.1. Gas permeation experiments. Retrieved from [Link]
-
Fraunhofer-Publica. (n.d.). Gas permeation measurement under defined humidity via constant volume/variable pressure method. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyimide Membranes Derived from Poly(amic acid) Salt Precursor Polymers. 1. Synthesis and Characterization | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN106810692B - Preparation method of polyamic acid solution and polyimide film.
- Google Patents. (n.d.). CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane.
-
CORE. (n.d.). CHARACTERIZATION OF A THERMALLY IMIDIZED SOLUBLE POLYIMIDE FILM Philip R. Young, Judith R. J. Davis, 1 A. C. Chang 2 and John N.. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas permeation measurement under defined humidity via constant volume/variable pressure method | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.
-
IOPscience. (n.d.). Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. Retrieved from [Link]
-
ResearchGate. (n.d.). Sorption and transport properties of gases in aromatic polyimide membranes | Request PDF. Retrieved from [Link]
-
SAGE Journals. (n.d.). Gas transport properties of polyimide membranes based on triphenylamine unit. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking. Retrieved from [Link]
-
MDPI. (n.d.). Polyimide-Based Membrane Materials for CO2 Separation: A Comparison of Segmented and Aromatic (Co)polyimides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Aromatic Polyimide Membranes with Tert-Butyl and Carboxylic Side Groups for Gas Separation Applications. Covalent Crosslinking Study. Retrieved from [Link])
Sources
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- 2. EP0254990A1 - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane - Google Patents [patents.google.com]
- 3. CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane - Google Patents [patents.google.com]
- 4. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]
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- 7. CN106810692B - Preparation method of polyamic acid solution and polyimide film - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Thermal Imidization of Polyamic Acids from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane Dianhydride
Introduction and Scientific Context
Aromatic polyimides are a premier class of high-performance polymers, distinguished by their exceptional thermal stability, robust mechanical strength, and superb chemical resistance.[1] These properties have cemented their use in demanding fields ranging from aerospace to microelectronics. A key strategy for tailoring polyimide properties involves the incorporation of specific functional groups into the monomer backbone. This guide focuses on a specialized polyimide derived from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane dianhydride , a dinitro-substituted variant of the well-known 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
The inclusion of two key moieties defines the unique potential of this polymer:
-
Hexafluoroisopropylidene (6F) Group: This bulky, fluorine-containing group disrupts efficient polymer chain packing. This structural hindrance enhances solubility in organic solvents, improves optical transparency, and increases the fractional free volume, which is beneficial for applications like gas separation membranes.[2][3]
-
Nitro (–NO₂) Group: The presence of a strong electron-withdrawing nitro group offers a versatile chemical handle. For researchers in drug development, this group is of particular interest as it can be chemically reduced to an amine (–NH₂) for subsequent bioconjugation or serve as a trigger for drug release. Nitroarenes are known to be reduced by nitroreductase enzymes, which are overexpressed in the hypoxic microenvironments of solid tumors, opening avenues for targeted drug delivery systems.[4][5]
The synthesis of this polyimide follows a conventional two-step process: (1) polycondensation of the dianhydride and a suitable diamine to form a soluble poly(amic acid) (PAA) precursor, and (2) cyclodehydration of the PAA to the final, robust polyimide via a carefully controlled thermal imidization process.[6] This document provides a detailed, field-tested protocol for executing this thermal conversion and characterizing the resulting polymer film.
Principle of the Method: The Two-Step Polyimide Synthesis
The conversion of monomers into a final polyimide film is a process of two distinct chemical transformations. Understanding the causality behind each step is critical for achieving a high-quality, defect-free material.
Step 1: Poly(amic acid) Synthesis This step involves the ring-opening polyaddition reaction between the electron-deficient dianhydride and an electron-rich aromatic diamine in a polar aprotic solvent (e.g., NMP, DMAc). This reaction is typically performed at room temperature under an inert atmosphere to form a viscous, high-molecular-weight poly(amic acid) solution.
Step 2: Thermal Imidization Thermal imidization is an irreversible cyclodehydration reaction where the amic acid groups in the PAA backbone close to form five-membered imide rings, releasing water as a byproduct.[1] This process transforms the soluble, flexible PAA into an insoluble, rigid, and thermally stable polyimide.
A critical aspect of this step is the heating profile. A slow, stepwise increase in temperature is mandatory for two primary reasons:
-
Controlled Solvent Evaporation: The bulk of the high-boiling-point solvent must be removed at temperatures below the imidization onset (~150°C). Rapid heating would trap solvent, leading to voids and film cracking.[7]
-
Managing Polymer Mobility: As imidization proceeds, the polymer's glass transition temperature (Tg) increases, and the chains become more rigid. A gradual temperature ramp allows for molecular rearrangement and the release of the water byproduct before the polymer becomes kinetically trapped, ensuring a high degree of imidization.[7]
Diagram 1: Two-Step Synthesis of Nitro-Functionalized 6FDA Polyimide
Caption: Step-by-step workflow from raw materials to a fully characterized film.
Characterization and Validation
Verifying the successful conversion of PAA to polyimide is essential. The following techniques provide a self-validating system for the protocol.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is the most direct method for monitoring imidization. The conversion is confirmed by the appearance of characteristic imide peaks and the disappearance of amic acid functionalities.
-
Imide Bands (Appearance):
-
~1780 cm⁻¹ (Asymmetric C=O stretch)
-
~1725 cm⁻¹ (Symmetric C=O stretch)
-
~1370 cm⁻¹ (C-N stretch) [8] * ~720 cm⁻¹ (Imide ring deformation)
-
-
Amic Acid Bands (Disappearance):
-
Broad peaks from ~3400-2800 cm⁻¹ (O-H and N-H stretches)
-
~1660 cm⁻¹ (Amide I, C=O stretch)
-
~1540 cm⁻¹ (Amide II, N-H bend)
-
The Degree of Imidization (DI) can be quantified by comparing the absorbance of the growing imide peak (~1370 cm⁻¹) to a stable internal reference peak, typically the aromatic C=C stretch at ~1500 cm⁻¹, which remains unchanged during the reaction. [8] DI (%) = (A₁₃₇₀ / A₁₅₀₀)sample / (A₁₃₇₀ / A₁₅₀₀)fully_cured × 100
Thermogravimetric Analysis (TGA)
TGA measures weight loss as a function of temperature, providing critical data on thermal stability.
-
Validation: The TGA curve of a fully cured film will show a stable plateau until the onset of decomposition. A significant weight loss between 100-250°C indicates trapped solvent or incomplete imidization.
-
Thermal Stability: The decomposition temperature (Td), often reported as the temperature at 5% weight loss (T₅%), is a key metric. For 6FDA-based polyimides, this is typically above 500°C. [9]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), the point at which the amorphous polymer transitions from a rigid, glassy state to a more rubbery state. [1]The Tg is a fundamental property that dictates the material's upper service temperature. For rigid 6FDA-based polyimides, Tg values are often well above 300°C. [10]
| Property | Technique | Typical Expected Result for 6FDA-based PI |
|---|---|---|
| Degree of Imidization | FTIR | > 95% after full cure schedule |
| Thermal Stability (T₅%) | TGA | > 500 °C in N₂ |
| Glass Transition (Tg) | DSC | > 300 °C |
Application Spotlight: Leveraging the Nitro Functionality
The nitro groups engineered into this polyimide backbone are not merely passive components; they are functional handles for advanced applications, particularly in biomedicine.
-
Prodrug and Sensor Platforms: The nitro group is susceptible to reduction to an amine group under specific chemical or biological conditions. [4]Enzymes like nitroreductase, which are highly active in the oxygen-deficient environments of tumors, can trigger this conversion. [5]This provides a mechanism for site-specific drug release, where a drug-conjugated polyimide nanoparticle could release its payload preferentially within a tumor.
-
Precursor for Amine Functionalization: The nitro groups can be chemically reduced (e.g., using sodium dithionite or catalytic hydrogenation) to primary amines (–NH₂). This creates a new polymer with reactive sites along its backbone, allowing for the covalent attachment of biomolecules, targeting ligands, or other functional moieties, transforming the material into a versatile platform for biosensors or advanced drug delivery vehicles. [11][12]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Brittle/Cracked Film | 1. Heating ramp rate too fast. 2. Incomplete solvent removal before high-temp cure. 3. Low molecular weight of PAA. | 1. Reduce ramp rate to 2-3°C/min. 2. Extend hold time at 80-100°C. 3. Ensure slow dianhydride addition and use of anhydrous solvent during PAA synthesis. |
| Bubbles/Voids in Film | Trapped solvent or water byproduct from rapid heating. | Use a slower heating profile and ensure a gentle flow of inert gas during curing to help carry away volatiles. |
| Incomplete Imidization (from FTIR) | 1. Final cure temperature too low or time too short. 2. Film is too thick, hindering water byproduct escape. | 1. Increase final cure temperature (e.g., to 320°C) or extend hold time. [1] 2. Cast a thinner film. |
| PAA Solution Gels During Synthesis | 1. Impurities in monomers or solvent. 2. Dianhydride added too quickly. | 1. Use high-purity, anhydrous reagents. 2. Add dianhydride in small portions over a longer period. |
References
- MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films.
-
MDPI. (2022). A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of different methods for determining the imidization degree of polyimide fibers. Available at: [Link]
-
Bull. Korean Chem. Soc. (n.d.). Synthesis and Characterizations of Positive-Working Photosensitive Polyimides Having 4,5-Dimethoxy-o-Nitrobenzyl Side Group. Available at: [Link]
-
ResearchGate. (n.d.). In situ FTIR analysis for the determination of imidization degree of polyimide precursors. Available at: [Link]
-
MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of the PI films (a) treated with thermal imidization; (b).... Available at: [Link]
-
ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. Available at: [Link]
-
ResearchGate. (n.d.). Two-step thermal imidization process in the synthesis of PIs using ODPA.... Available at: [Link]
-
Scribd. (n.d.). DSC TGA Polyimide. Available at: [Link]
-
El-Saeed, S. (n.d.). thermal imidization of poly(amic acid). IntechOpen. Available at: [Link]
-
RSC Publishing. (2021). Nitroreductase-responsive polymeric micelles based on 4-nitrobenzyl and AIE moieties for intracellular doxorubicin release. Available at: [Link]
-
ResearchGate. (n.d.). Degree of imidization (DI) of the PAA-POs as measured by FT-IR spectroscopy. Available at: [Link]
-
MDPI. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Available at: [Link]
-
MDPI. (2021). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Available at: [Link]
-
RSC Publishing. (2016). Redox-responsive polymers for drug delivery: from molecular design to applications. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes. Available at: [Link]
-
Springer. (2021). Synthesis and characterization of 6FDA/3,5-diamino-2,4,6-trimethylbenzenesulfonic acid-derived polyimide for gas separation applications. Available at: [Link]
-
Wikipedia. (n.d.). Organic acid anhydride. Available at: [Link]
-
MDPI. (2021). Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes. Available at: [Link]
-
MDPI. (2023). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Available at: [Link]
-
ResearchGate. (2020). Reduction-responsive polymers for drug delivery in cancer therapy-Is there anything new to discover?. Available at: [Link]
-
PubMed. (2020). Reduction-responsive polymers for drug delivery in cancer therapy-Is there anything new to discover?. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Welcome to the technical support guide for the synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. This molecule is a critical monomer in the development of high-performance polymers, such as polyimides and polyoxadiazoles, where its purity and structural integrity are paramount for achieving desired material properties.[1] This guide is designed for researchers and chemical development professionals to navigate the common challenges encountered during its synthesis, focusing on maximizing yield and purity through a systematic, cause-and-effect approach.
The synthesis is primarily achieved through the electrophilic nitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane. While seemingly straightforward, the reaction's success is highly sensitive to several parameters. This document provides troubleshooting advice, answers to frequently asked questions, and a baseline protocol grounded in established chemical principles.
Synthesis and Troubleshooting Workflow
The overall process can be visualized as a sequence of critical stages, each with potential pitfalls that can impact the final outcome. Understanding this flow is the first step in effective troubleshooting.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem: Low or No Product Yield
Question: My final isolated yield is well below the expected range (<70%). What are the most likely causes and how can I fix this?
Answer: Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or mechanical loss during work-up.
Potential Causes & Solutions
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature suppressing the reaction rate, or poor mixing of reagents.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the spot/peak of your reaction mixture to a standard of the starting material. If a significant amount of starting material remains after the expected reaction time, consider extending the stirring period at the controlled temperature for another 1-2 hours. Ensure your stirring is vigorous enough to maintain a homogenous mixture, especially during the addition of nitric acid.
-
-
Side Reactions/Degradation:
-
Cause: The most significant cause of low yield is often an uncontrolled reaction temperature. The nitration of aromatic compounds is highly exothermic. A temperature spike can lead to the formation of undesired isomers, oxidative degradation of the substrate, or the creation of tar-like byproducts.
-
Solution: Maintain strict temperature control. Use an ice-salt bath to keep the reaction temperature between 0-10°C, especially during the addition of the nitrating agent. Add the nitric acid very slowly (dropwise) via an addition funnel, allowing the cooling bath to dissipate the heat generated after each drop. For an analogous reaction involving the nitration of bisphenol AF, temperatures are carefully controlled between 15-25°C.[2] Given the deactivating nature of the carboxylic acid groups in your substrate, slightly more forcing conditions might be needed, but control remains critical.
-
-
Mechanical Loss During Work-Up:
-
Cause: Significant product can be lost during extractions if the product has partial solubility in the aqueous phase or if phase separation is poor. Premature precipitation of the product during washing can also lead to loss.
-
Solution: After separating the organic layer, perform multiple (at least 2-3) extractions of the aqueous layer with fresh solvent (e.g., dichloromethane) to recover any dissolved product.[2][3] When washing the combined organic phases with sodium bicarbonate solution to neutralize acid, perform this step cautiously to avoid vigorous effervescence that can carry product into the aqueous layer.[3] If the product precipitates, add a small amount of fresh organic solvent to redissolve it before proceeding.
-
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Problem: Product Purity Issues
Question: My NMR spectrum shows unexpected peaks, or the melting point of my product is broad and lower than the literature value. How can I improve purity?
Answer: Purity is a function of both the reaction's selectivity and the effectiveness of the purification process. For monomers used in polymerization, even minor impurities can terminate polymer chains and drastically affect the final material's molecular weight and properties.[4][5]
Potential Causes & Solutions
-
Presence of Unreacted Starting Material:
-
Cause: Incomplete reaction (see "Low Yield" section).
-
Solution: The primary method to remove unreacted starting material is meticulous recrystallization. The dicarboxylic acid product and its dinitro derivative have different polarity and solubility profiles. A well-chosen solvent system (e.g., ethanol/water, acetic acid/water) should allow for the selective crystallization of the desired product, leaving the more soluble starting material in the mother liquor.[3][4]
-
-
Formation of Isomers or Over-Nitrated Products:
-
Cause: Using an excessively strong nitrating agent (e.g., a fuming sulfuric/nitric acid mix) or allowing the temperature to rise can lead to the addition of a second nitro group. While the existing nitro and carboxyl groups are deactivating, forcing conditions can overcome this barrier.
-
Solution: Use only nitric acid as the nitrating agent, avoiding stronger acids like sulfuric acid unless absolutely necessary and validated.[2] Strict temperature control is again paramount. A patent for a similar synthesis highlights using only nitric acid to simplify the process and avoid side reactions.[2]
-
-
Ineffective Purification:
-
Cause: The crude product after solvent evaporation will contain residual acids, byproducts, and potentially some starting material. A single purification step may be insufficient.
-
Solution: Recrystallization is the most critical step for purifying dicarboxylic acid monomers.[6] Do not rush this process. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals. A rapid crash-out will trap impurities. If purity remains an issue, a second recrystallization may be necessary. Wash the filtered crystals with a small amount of cold solvent to remove any adherent mother liquor.
-
Optimized Reaction Parameters Table
The following table provides a summary of recommended starting conditions for the nitration, based on analogous syntheses and general principles of electrophilic aromatic substitution.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Substrate Purity | > 98% | Impurities in the starting material can lead to intractable purification challenges. |
| Solvent | Dichloromethane, 1,2-Dichloroethane[7] | Must be inert to nitrating conditions. Chlorinated solvents provide good solubility and are easily removed. |
| Temperature | 0 - 15°C | Critical for controlling the exotherm, preventing side reactions, and ensuring selectivity.[7] |
| Nitrating Agent | 60-70% Nitric Acid | Sufficiently reactive without being overly aggressive. Avoids sulfonation associated with mixed acids.[2][7] |
| Molar Ratio | 2.0 - 2.5 eq. HNO₃ per eq. Substrate | A slight excess of nitric acid ensures the reaction goes to completion without promoting over-nitration. |
| Reaction Time | 1 - 4 hours | Monitor by TLC/HPLC to determine the point of maximum conversion. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A: This reaction involves strong acids and potentially vigorous exothermic reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When quenching the reaction, add the reaction mixture to ice-water slowly; never add water directly to the concentrated acid mixture.
Q2: Which analytical techniques are best for characterizing the final product? A: A combination of techniques is recommended:
-
¹H NMR: To confirm the aromatic substitution pattern and the absence of starting material.
-
FTIR: To identify the characteristic stretches for the nitro (NO₂) groups (typically around 1540 and 1340 cm⁻¹) and the carboxylic acid (C=O and O-H) groups.[3]
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.
-
HPLC: To quantify purity and identify any minor impurities that may not be visible by NMR.
Q3: My starting material, 2,2-Bis(4-carboxyphenyl)hexafluoropropane, may be impure. How should I purify it before the reaction? A: The purity of the starting material is crucial. It can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, similar to the final product.
Q4: Can I use a different solvent, like acetic acid? A: Acetic acid has been used as a solvent for similar nitration reactions.[7] However, it can be difficult to remove completely during work-up and may lead to challenges in isolating the final product. Inert, low-boiling-point chlorinated solvents are generally preferred for easier work-up and purification.[2][7]
Baseline Experimental Protocol
This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results.
1. Setup:
-
In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Prepare an ice-salt bath to cool the flask.
2. Reaction:
-
Charge the flask with 1.0 equivalent of 2,2-Bis(4-carboxyphenyl)hexafluoropropane and 5-10 volumes of dichloromethane.
-
Stir the mixture until the solid is fully dissolved.
-
Cool the flask in the ice-salt bath to an internal temperature of 0-5°C.
-
Charge the dropping funnel with 2.2 equivalents of 65% nitric acid.
-
Add the nitric acid dropwise to the stirred solution over 60-90 minutes, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at 10-15°C for an additional 2-3 hours.[7] Monitor the reaction by TLC.
3. Work-Up:
-
Slowly pour the reaction mixture into a beaker containing crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with fresh portions of dichloromethane.[3]
-
Combine all organic layers and wash them sequentially with water, 5% aqueous sodium bicarbonate solution (caution: effervescence), and finally with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[3]
4. Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water). Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-80°C until a constant weight is achieved.
5. Characterization:
-
Analyze the final product for purity and identity using NMR, FTIR, and melting point analysis. A successful synthesis should yield a product with high purity (>98%) and a yield of approximately 80-90%.[3]
References
- Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane.
- Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.
- Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type.
- Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. Highlights in Science, Engineering and Technology.
-
Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry. [Link]
-
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers (Basel). [Link]
-
Tailoring the Micropore Structure of 6FDA-Based Network Polyimide Membranes for Advanced Gas Separation by Decarboxylation. Polymers (Basel). [Link]
-
A Facile Synthesis of (PIM-Polyimide)-(6FDA-Durene-Polyimide) Copolymer as Novel Polymer Membranes for CO2 Separation. Polymers (Basel). [Link]
-
6FDA-DAM Polyimide-Based Mixed Matrix Membranes with Functionalized UiO-67 Nanoparticles for Improved CO2 Separation Performance. ACS Applied Polymer Materials. [Link]
Sources
- 1. getchem.com [getchem.com]
- 2. CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane - Google Patents [patents.google.com]
- 3. US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type - Google Patents [patents.google.com]
- 4. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Welcome to the dedicated technical support resource for the purification of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important fluorinated monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound, ensuring you achieve the high purity required for your downstream applications, such as polyimide synthesis.
Understanding the Purification Challenges
This compound is a dicarboxylic acid, and its purification is primarily influenced by its acidic nature and its solubility profile in various organic solvents. The primary goal of any purification strategy is to remove unreacted starting materials, side-products from the nitration reaction, and any degradation products.
Common Impurities to Consider:
-
Unreacted Starting Material: 2,2-Bis(4-carboxyphenyl)hexafluoropropane.
-
Mono-nitrated Byproducts: 2-(4-carboxy-3-nitrophenyl)-2-(4-carboxyphenyl)hexafluoropropane.
-
Positional Isomers: Isomers where the nitro group is in a different position on the aromatic ring.
-
Degradation Products: Resulting from harsh reaction or workup conditions.
The purification methods outlined below are designed to effectively separate the desired dinitro product from these and other potential contaminants.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor.[1][2]
Q1: My compound is not dissolving in the hot solvent, even with a large volume.
Possible Cause: The solvent you have chosen is not a good solvent for your compound, even at elevated temperatures.
Troubleshooting Steps:
-
Increase Solvent Polarity: Aromatic dicarboxylic acids are often more soluble in polar solvents. Try a more polar solvent like ethanol, acetic acid, or a mixture such as ethanol/water.[1]
-
Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a small amount of your crude product in various hot solvents to identify a suitable one.
-
Use a Solvent Mixture: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is highly soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.
Q2: My compound "oils out" instead of forming crystals upon cooling.
Possible Cause: The boiling point of your solvent is higher than the melting point of your compound or the impurities present, causing it to melt instead of dissolving. It can also occur if the compound is significantly impure.[3]
Troubleshooting Steps:
-
Lower Boiling Point Solvent: Choose a solvent with a boiling point below the melting point of your compound.
-
Use More Solvent: The compound may be coming out of solution too quickly. Reheat the mixture to redissolve the oil, add more of the same hot solvent, and then allow it to cool more slowly.[3][4]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Solvent Mixture Approach: As described above, using a good solvent/poor solvent combination can sometimes prevent oiling out.
Q3: No crystals form even after the solution has cooled for a long time.
Possible Cause: The solution is supersaturated, or the chosen solvent is too good, keeping the compound dissolved even at low temperatures.
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: If the solvent is too good, you will need to reduce its volume. Gently heat the solution to evaporate some of the solvent and then try to cool it again.[3]
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent in which your compound is insoluble to induce precipitation.
Q4: The yield of my recrystallized product is very low.
Possible Cause: Several factors can contribute to low yield.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to dissolve your crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]
-
Ensure Complete Cooling: Make sure to cool your solution for a sufficient amount of time, and consider using an ice bath to maximize crystal formation.[2]
-
Avoid Premature Crystallization: Ensure your funnel and filter paper are pre-heated when performing hot filtration to remove insoluble impurities, to prevent your product from crystallizing prematurely.
-
Check the Mother Liquor: After filtering your crystals, you can try to obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure.
Acid-Base Extraction Issues
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. For this compound, this method can be used to separate it from neutral or basic impurities. The principle is to convert the carboxylic acid into its water-soluble salt by reacting it with a base.[5][6]
Q5: I have formed an emulsion during the extraction that will not separate.
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion.
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Break the Emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break up the emulsion.
-
Gentle Swirling: Gently swirl the contents of the funnel.
-
Filtration: In stubborn cases, filtering the mixture through a pad of celite or glass wool can help.
-
Q6: After acidifying the aqueous layer, my product precipitates as a fine powder that is difficult to filter.
Possible Cause: Rapid acidification can lead to the formation of very small crystals.
Troubleshooting Steps:
-
Slow Acidification: Add the acid dropwise while stirring the aqueous solution.
-
Cooling: Keep the aqueous solution in an ice bath during acidification to control the rate of precipitation.
-
"Oiling Out" and Crystallization: If the product initially "oils out" upon acidification, you can try to induce crystallization by scratching the flask or adding a seed crystal. Sometimes, allowing the oily mixture to stand for a period results in solidification.
-
Extraction: If the solid is too fine to filter, you can extract the precipitated product back into an organic solvent like ethyl acetate or dichloromethane. Then, dry the organic layer and evaporate the solvent to recover your product.[7]
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some optimization. A mixture of ethanol and water is a good starting point.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid. It is important to use the smallest volume of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Acid-Base Extraction
This protocol is useful for removing neutral or basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate or dichloromethane)
-
Aqueous base (e.g., 5% sodium bicarbonate or 5% sodium hydroxide solution)
-
Aqueous acid (e.g., 5% hydrochloric acid)
-
Separatory funnel
-
Beakers or flasks
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate solution. Gently invert the funnel several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated product will be in the aqueous layer, while neutral impurities will remain in the organic layer. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure all the acidic product is extracted. Combine the aqueous layers.
-
Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a small amount of fresh organic solvent.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 5% hydrochloric acid with stirring until the solution is acidic (test with pH paper). The purified product should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Suitability for Dicarboxylic Acids |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Generally good candidates. Solubility is expected to increase significantly with temperature. Water or aqueous alcohol mixtures are common choices.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate | May be effective, especially in solvent mixtures. |
| Aromatic | Toluene | Can be a good choice for recrystallization, sometimes in combination with a co-solvent. |
| Solvent Mixtures | Ethanol/Water, Toluene/Ethanol, Hexane/Ethyl Acetate | Often provide the ideal solubility profile where the compound is soluble when hot but sparingly soluble when cold.[8] |
Visualization of Workflow
Recrystallization Workflow
Caption: A generalized workflow for the purification of this compound by recrystallization.
Acid-Base Extraction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Welcome to the technical support guide for the synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your results and resolve common experimental challenges.
Overview of the Core Synthesis
The target molecule, this compound, is a valuable monomer in the synthesis of high-performance polymers like polyimides and polyamides, prized for their thermal stability and mechanical properties. The quality of the final polymer is directly dependent on the purity of this monomer.
The most common synthetic route involves the direct nitration of 4,4'-(hexafluoroisopropylidene)dibenzoic acid using a mixed acid system, typically concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Caption: Overall synthesis pathway for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected or has failed completely. What are the likely causes?
A1: Low or no yield in this nitration is a common issue stemming from the highly deactivated nature of the starting material and improper reaction conditions.
-
Causality - Substrate Deactivation: The starting material, 4,4'-(hexafluoroisopropylidene)dibenzoic acid, has two powerful electron-withdrawing groups: the carboxylic acid (-COOH) and the hexafluoroisopropylidene bridge (-C(CF₃)₂-). These groups pull electron density out of the aromatic rings, making them less nucleophilic and therefore less reactive towards electrophilic attack by the nitronium ion (NO₂⁺).[1]
-
Troubleshooting Steps:
-
Verify Nitrating Agent Strength: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from nitric and sulfuric acid.[2][3][4] The presence of excess water can quench this ion. Using concentrated (98%) sulfuric acid and fuming nitric acid may be necessary for highly deactivated substrates. If using standard concentrated acids, ensure they are fresh and have not absorbed atmospheric moisture.
-
Increase Reaction Temperature (with caution): While higher temperatures increase the reaction rate, they can also promote dangerous side reactions. Monitor the reaction temperature carefully. A gradual increase from 0-5°C to room temperature, or slightly higher (e.g., 40-50°C), may be required to drive the reaction forward. However, exceeding this range can lead to oxidative degradation (see Q3).
-
Adjust Reagent Stoichiometry: An insufficient amount of nitric acid will naturally lead to low conversion. Ensure at least two molar equivalents of HNO₃ are used. Increasing the excess slightly (e.g., 2.2-2.5 equivalents) can help, but a large excess may increase side product formation.
-
Caption: Troubleshooting flowchart for low reaction yield.
Q2: My analytical data (NMR, LC-MS) shows multiple product peaks. What are these impurities?
A2: The formation of isomeric and over-nitrated products is a primary challenge in this synthesis due to multiple reactive sites and the harsh reaction conditions.
-
Causality - Regioselectivity & Dinitration:
-
The carboxylic acid group is a meta-director.
-
The bulky -C(CF₃)₂-Ar group is an ortho, para-director.
-
The desired product has the nitro group ortho to the carboxylic acid, which is also meta to the hexafluoroisopropylidene bridge. This is the sterically and electronically favored position.
-
However, small amounts of other isomers can form. The most common side reaction is dinitration , where a second nitro group is added to one or both rings, further deactivating them.
-
-
Troubleshooting & Identification:
| Potential Side Product | Description | Mitigation Strategy |
| Mono-nitrated Isomers | Nitration occurs at a different position on one of the rings. | Maintain low reaction temperatures (0-10°C) to enhance regioselectivity. Slower, controlled addition of the nitrating agent is key. |
| Di-nitrated Species | A second nitro group is added to one of the aromatic rings. | Avoid a large excess of nitric acid. Maintain the lowest possible reaction temperature that still allows for conversion of the starting material. |
| Starting Material | Unreacted 4,4'-(hexafluoroisopropylidene)dibenzoic acid. | Increase reaction time or temperature slightly. See Q1 for details. |
Purification via recrystallization is often necessary to remove these closely related impurities.
Q3: The reaction mixture turned dark brown or black, and the isolated product is discolored and difficult to purify. What happened?
A3: A dark coloration is a clear indicator of oxidative degradation or "charring."
-
Causality - Oxidative Side Reactions: The mixed acid is a powerful oxidizing agent, especially at elevated temperatures.[5][6] Aromatic compounds, even deactivated ones, can be aggressively oxidized, leading to complex polymeric, tar-like byproducts. This is often triggered by "hot spots" in the reaction vessel or by maintaining too high a temperature for an extended period.
-
Troubleshooting Steps:
-
Aggressive Temperature Control: The reaction is highly exothermic. Ensure the reaction vessel is adequately cooled in an ice/salt or dry ice/acetone bath during the addition of reagents. Add the substrate or nitrating agent very slowly, allowing the internal temperature to remain within the desired range.
-
Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat evenly throughout the reaction mixture and prevent localized overheating.
-
Quenching Procedure: The quench is also highly exothermic. Always pour the reaction mixture slowly onto a large amount of crushed ice with stirring. Never add water or ice directly to the concentrated acid mixture.
-
Frequently Asked Questions (FAQs)
Q4: What is the precise role of sulfuric acid? Can I run the reaction with only nitric acid?
A4: Sulfuric acid is essential and acts as a catalyst to generate the active electrophile.[4] Nitric acid alone is generally not a strong enough electrophile to react with a deactivated aromatic ring.[2] Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺) , which is the species that attacks the benzene ring.[3]
Sources
Technical Support Center: Synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth troubleshooting strategies to optimize your reaction yield and purity.
Reaction Overview
The synthesis of this compound involves the electrophilic aromatic substitution (nitration) of the starting material, 2,2-Bis(4-carboxyphenyl)hexafluoropropane. Due to the presence of the electron-withdrawing carboxylic acid groups, the aromatic rings are deactivated, necessitating carefully controlled and often forcing reaction conditions.
Caption: Reaction pathway for the dinitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane.
Troubleshooting Guide: Low Yield
This section addresses the most common issue encountered in this synthesis: low product yield. Each problem is presented in a question-and-answer format, detailing potential causes and actionable solutions.
Question 1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is typically indicative of insufficiently reactive nitrating conditions, given the deactivated nature of the starting material. The two carboxylic acid groups strongly withdraw electron density from the aromatic rings, making them less susceptible to electrophilic attack.[1][2]
Potential Causes & Solutions:
-
Insufficiently Strong Nitrating Agent: A standard mixture of nitric acid and sulfuric acid is required to generate the highly electrophilic nitronium ion (NO₂⁺).[3] Using nitric acid alone is often insufficient for deactivated substrates.
-
Solution: Ensure the use of a mixed acid system (concentrated HNO₃ and concentrated H₂SO₄). For highly deactivated substrates, the use of fuming nitric acid or oleum (fuming sulfuric acid) may be necessary to increase the concentration of the nitronium ion.
-
-
Inadequate Reaction Temperature: Electrophilic aromatic substitution on deactivated rings often requires higher temperatures to proceed at a reasonable rate.
-
Solution: Gradually and cautiously increase the reaction temperature. Monitor the reaction closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes the reaction without significant side product formation.
-
-
Short Reaction Time: The reaction may simply not have had enough time to proceed to completion.
-
Solution: Extend the reaction time and monitor its progress. Be aware that prolonged reaction times at elevated temperatures can sometimes lead to decomposition or side reactions.
-
-
Poor Solubility of Starting Material: If the starting dicarboxylic acid is not adequately dissolved in the reaction medium, the reaction will be slow and inefficient.
-
Solution: While the strong acid mixture often serves as the solvent, in some cases, a co-solvent that is inert to the strong acids can be used. However, this is less common for this type of reaction. Ensure vigorous stirring to maximize the surface area of any undissolved starting material.
-
Question 2: My main product appears to be the mono-nitrated intermediate, not the desired di-nitro product. How can I drive the reaction to completion?
Answer:
Formation of the mono-nitrated product is a common issue. Once one nitro group is added to a ring, that ring becomes even more deactivated, making the second nitration significantly more difficult.
Potential Causes & Solutions:
-
Insufficient Stoichiometry of Nitrating Agent: An inadequate amount of nitric acid will lead to incomplete nitration.
-
Solution: Increase the molar equivalents of nitric acid relative to the starting material. A significant excess may be required to drive the reaction to the dinitro product.
-
-
Reaction Conditions Not Forcing Enough for Second Nitration: The conditions that were sufficient for the first nitration may not be adequate for the second.
-
Solution: A combination of strategies may be necessary:
-
Increase Temperature: After the initial mono-nitration has occurred (as determined by in-process monitoring), a higher temperature may be required for the second nitration.
-
Increase Acid Strength: The use of fuming nitric acid or oleum can provide the necessary boost in reactivity.
-
Extended Reaction Time: Allow for a longer reaction time after the formation of the mono-nitro intermediate.
-
-
Question 3: I seem to be getting a good yield according to my initial analysis, but after purification, the final yield is very low. What could be happening during workup and purification?
Answer:
Low isolated yield after a seemingly successful reaction points to issues with the workup and purification procedures. The high acidity of the reaction mixture and the properties of the dicarboxylic acid product require careful handling.
Potential Causes & Solutions:
-
Product Precipitation and Loss During Quenching: Pouring the highly acidic reaction mixture into a large volume of ice water is the standard method for quenching and precipitating the product. However, if not done correctly, the product may not fully precipitate or may be difficult to filter.
-
Solution:
-
Controlled Quenching: Add the reaction mixture slowly to a vigorously stirred ice/water slurry.
-
Sufficient Time for Precipitation: Allow the quenched mixture to stir for an extended period to ensure complete precipitation.
-
Check pH: The product is a carboxylic acid and will be more soluble at higher pH. Ensure the quenched mixture remains strongly acidic.
-
-
-
Inappropriate Recrystallization Solvent: Choosing the wrong solvent for recrystallization can lead to significant product loss.
-
Solution: The product is a polar, acidic molecule. Solvents such as ethanol, acetic acid, or mixtures containing these may be suitable.[4] Experiment with different solvent systems on a small scale to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Formation of Water-Soluble Side Products: Oxidation or other side reactions can lead to highly polar or ionic byproducts that are washed away during the aqueous workup, taking some of the desired product with them.
-
Solution: Minimize side reactions by carefully controlling the reaction temperature and the addition rate of the nitrating agent. Purification of the crude product before recrystallization, for example, by washing with specific solvents to remove certain impurities, may be beneficial. A common industrial practice for purifying nitrated aromatic compounds involves washing with an alkaline water stream to remove acidic impurities like nitro-phenols.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane?
A1: The carboxylic acid group is a meta-director in electrophilic aromatic substitution.[1][2] Therefore, the nitro groups will add to the positions meta to the carboxylic acid groups, which are the positions ortho to the hexafluoroisopropylidene bridge.
Q2: Are there any significant side reactions I should be aware of?
A2: Besides incomplete nitration, potential side reactions include:
-
Oxidation: Strong nitric acid is a powerful oxidizing agent. At high temperatures, it can lead to the degradation of the aromatic rings.
-
Decarboxylative Nitration: Although less common under these conditions, it is a possibility where the carboxylic acid group is replaced by a nitro group. This is more prevalent with certain catalysts or under radical conditions.
-
Over-Nitration: While challenging, under extremely harsh conditions, it might be possible to introduce more than two nitro groups, though this is unlikely given the deactivation.
Q3: What are the key safety precautions for this reaction?
A3:
-
Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Add the nitrating agent slowly and with efficient cooling to maintain control of the reaction temperature. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Quenching: Quenching the reaction mixture in water is also exothermic. Perform this step slowly and with good stirring.
Key Reaction Parameters Summary
| Parameter | Effect on Yield and Purity | Recommendations |
| Nitrating Agent | A mixed acid system (HNO₃/H₂SO₄) is essential for activating the nitronium ion. The concentration and ratio can be adjusted for reactivity. | Start with a standard mixture of concentrated nitric and sulfuric acids. For low reactivity, consider using fuming nitric acid or oleum. |
| Temperature | Higher temperatures increase the reaction rate but also the risk of side reactions and oxidation. | Start at a lower temperature (e.g., 0-10 °C) during the addition of the nitrating agent and then slowly increase as needed while monitoring the reaction. |
| Reaction Time | Longer reaction times can drive the reaction to completion, but may also increase the formation of byproducts. | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Stirring | Efficient stirring is crucial for good mixing and heat transfer, especially if the starting material is not fully dissolved. | Use a mechanical stirrer to ensure vigorous and consistent agitation. |
References
- WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents. (n.d.).
- CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents. (n.d.). Retrieved from https://patents.google.
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (2020). Retrieved from [Link]
- CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane. (n.d.).
- US2255421A - Process for purification of carboxylic acids - Google Patents. (n.d.).
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
-
Ipso nitration in organic synthesis - RSC Publishing - The Royal Society of Chemistry. (2022). Retrieved from [Link]
- US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents. (n.d.).
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]
-
Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Decarboxylative nitration of aromatic carboxylic acids. - ResearchGate. (n.d.). Retrieved from [Link]
-
Nitration of Deactivated Aromatic Compounds - ResearchGate. (2012). Retrieved from [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2022). Retrieved from [Link]
-
Nitration and aromatic reactivity. (n.d.). Retrieved from [Link]
- US20090156834A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane. (2009).
- US3221062A - Nitration process - Google Patents. (n.d.).
-
What are the major products of nitration of benzoic acid? - Quora. (2017). Retrieved from [Link]
-
The major product of nitration of Benzoic acid is - - Allen. (n.d.). Retrieved from [Link]
-
Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton. (n.d.). Retrieved from [Link]
-
Purification of octafluoropropane from hexafluoropropylene/octafluoropropane mixtures with a metal–organic framework exhibiting high productivity - Inorganic Chemistry Frontiers (RSC Publishing). (2022). Retrieved from [Link]
- WO2009082614A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane. (2009).
-
2,2-bis(4-carboxyphenyl)hexafluoropropane (C17H10F6O4) - PubChemLite. (n.d.). Retrieved from [Link]
-
2,2-Bis(4-carboxyphenyl)hexafluoropropane | C17H10F6O4 | CID 633763 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV). (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Solubility of Polyimides from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyimides derived from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. This guide provides in-depth troubleshooting advice and frequently asked questions to address solubility challenges encountered during your experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Introduction: The Dichotomy of a High-Performance Monomer
The monomer this compound, which is typically converted to its dianhydride form, 2,2-Bis(3-nitro-4,5-dicarboxyphenyl)hexafluoropropane dianhydride, for polyimide synthesis, presents a unique molecular architecture. It combines two powerful, yet functionally opposing, moieties:
-
The Hexafluoroisopropylidene (6F) Group: This bulky, fluorine-rich group is a cornerstone of modern soluble polyimide design.[1][2] By introducing significant steric hindrance, it disrupts the efficient packing of polymer chains, thereby increasing the fractional free volume and allowing solvent molecules to penetrate and solvate the polymer.[2]
-
The Nitro (NO₂) Group: Positioned ortho to the carboxylic acid groups, the nitro group is a strong electron-withdrawing substituent. This placement is anticipated to enhance the electrophilicity of the dianhydride, potentially increasing its reactivity during polymerization. However, the polar nature of the nitro group can lead to strong dipole-dipole interactions between polymer chains, which may counteract the solubilizing effect of the 6F group and, in some cases, reduce solubility.
Understanding this structural dichotomy is the first step in troubleshooting solubility issues with polyimides derived from this monomer.
Frequently Asked Questions (FAQs)
Q1: Why is my polyimide synthesized from this nitro-6F dianhydride insoluble, even with the 6F group present?
A1: While the 6F group is excellent at improving solubility, its effect can be overcome by other structural factors.[1][2] The primary culprits for insolubility in this specific polyimide system are:
-
Strong Intermolecular Interactions: The polar nitro groups can induce strong dipole-dipole interactions and potentially charge-transfer complexes between polymer chains, leading to aggregation that the bulky 6F group cannot sufficiently disrupt.
-
Choice of Diamine: If a very rigid, linear diamine (e.g., p-phenylenediamine) was used, the overall polymer backbone might be too stiff, promoting chain packing and reducing solubility.
-
High Molecular Weight: Very high molecular weight polymers, while often desirable for mechanical properties, can have lower solubility.
-
Cross-linking: Unintended side reactions, particularly during high-temperature thermal imidization, can lead to cross-linking, rendering the polymer completely insoluble.
Q2: What are the best starting solvents for dissolving these types of polyimides?
A2: For polyimides containing both 6F and polar groups, aprotic polar solvents are the most effective.[3][4] Your initial trials should include:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
m-Cresol (often requires heating)
-
Tetrahydrofuran (THF) and Chloroform (may work for lower molecular weight or more flexible structures)
It is often beneficial to gently heat the mixture (e.g., to 50-80 °C) to aid dissolution.
Q3: Can the position of the nitro group affect the final polymer's properties?
A3: Absolutely. The ortho position of the nitro group relative to the carboxylic acid (and subsequent imide ring) is significant. This electron-withdrawing group increases the reactivity of the anhydride carbonyls, which can be beneficial for achieving high molecular weight during polymerization. However, this proximity also enhances the polarity and potential for intermolecular hydrogen bonding or dipole interactions in the final polyimide, which can negatively impact solubility.
Troubleshooting Guide: From Synthesis to Solubilization
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: The Poly(amic acid) Precursor Precipitates During Synthesis
-
Possible Cause: The molecular weight of the poly(amic acid) is increasing faster than it can be solvated, or the chosen solvent is not optimal for the precursor.
-
Solution 1a: Adjust Reaction Concentration. Lowering the monomer concentration (e.g., from 20 wt% to 10-15 wt%) can help keep the growing polymer chains in solution.
-
Solution 1b: Use a Stronger Solvent. If you are using a weaker solvent, switch to NMP or DMAc, which are generally excellent solvents for poly(amic acids).
-
Solution 1c: Monomer Addition Strategy. Instead of adding the dianhydride powder all at once, consider adding it in portions. This can help to control the rate of polymerization and maintain a more homogeneous solution.
Issue 2: The Final Polyimide Powder is Insoluble After Thermal Imidization
-
Possible Cause 1: High-Temperature Cross-linking. Thermal imidization, especially at temperatures exceeding 300°C, can sometimes trigger side reactions that lead to cross-linking.
-
Solution 2a: Chemical Imidization. This is a highly effective alternative to thermal imidization for improving solubility. It is performed at lower temperatures, minimizing the risk of cross-linking.
Experimental Protocol: Chemical Imidization
-
After the poly(amic acid) synthesis is complete and you have a viscous solution, cool the reaction flask in an ice bath.
-
Add a dehydrating agent, typically acetic anhydride (2-4 molar equivalents per repeating unit of the polymer).
-
Add a catalyst, such as pyridine or triethylamine (1-2 molar equivalents).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Precipitate the now fully imidized polymer by slowly pouring the reaction mixture into a non-solvent like methanol or ethanol.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
-
-
Possible Cause 2: Extreme Backbone Rigidity. The combination of your chosen diamine and the nitro-6F dianhydride has resulted in an inherently rigid and insoluble polymer.
-
Solution 2b: Copolymerization. Introduce a third monomer to disrupt the regularity of the polymer chain. This is a powerful technique to enhance solubility.
Experimental Protocol: Copolymerization for Enhanced Solubility
-
When setting up your polymerization, replace a portion (e.g., 10-50 mol%) of your primary diamine with a more flexible or bulkier "solubilizing" co-diamine. Good candidates include diamines with ether linkages (e.g., 4,4'-oxydianiline, ODA) or additional bulky groups.
-
Alternatively, replace a portion of the nitro-6F dianhydride with a more soluble dianhydride, such as 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) itself, to reduce the density of nitro groups.[5]
-
Proceed with the standard two-step or one-step polymerization method. The resulting random copolymer will have a less ordered structure, which typically leads to significantly improved solubility.
-
Diagram: Troubleshooting Workflow for Insoluble Polyimide
Caption: Key molecular design strategies to improve polyimide solubility.
References
-
Organosoluble and light-colored fluorinated polyimides derived from 2,3-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides. ScienceDirect. Available at: [Link]
-
Gas separation performance of solid-state in- situ thermally crosslinked 6FDA-based polyimides. KAUST Repository. Available at: [Link]
-
Synthesis of Polyimides Derived from 2,2-Bis[4-(4-aminobenzoyl)phenoxy]hexafluoropropane and Aromatic Dianhydrides. ResearchGate. Available at: [Link]
-
Solubility behavior of polyimides in different organic solvents. ResearchGate. Available at: [Link]
-
Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. Available at: [Link]
-
POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]
-
The Synthesis and Characteristic of A New Soluble Polyimides. J-STAGE. Available at: [Link]
- Highly soluble aromatic polyimides.European Patent Office.
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PubMed Central. Available at: [Link]
-
6FDA | Hexafluoroispropylidene Diphthalic Anhydride. Dianhydrides.com. Available at: [Link]
Sources
enhancing thermal stability of polyimides with 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Welcome to the technical support center for researchers, scientists, and professionals working with 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, hereafter referred to as 6F-NCPA. This guide is designed to provide in-depth, practical solutions to common challenges encountered when using this specialized dianhydride monomer to synthesize high-performance polyimides.
The unique structure of 6F-NCPA, featuring both hexafluoroisopropylidene (6F) and electron-withdrawing nitro (-NO₂) groups, offers a powerful route to polyimides with exceptional thermal stability, improved solubility, and excellent dielectric properties.[1][2] However, harnessing these benefits requires a nuanced understanding of the polymerization and curing processes. This document provides troubleshooting advice and frequently asked questions to ensure the successful synthesis and application of these advanced materials.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common initial questions about 6F-NCPA and its impact on polyimide properties.
Q1: What is the primary role of the hexafluoroisopropylidene (6F) group in the polyimide backbone?
A1: The bulky, flexible 6F group -(C(CF₃)₂) plays a crucial role in disrupting polymer chain packing. This disruption reduces intermolecular charge-transfer complex (CTC) formation, which is responsible for the characteristic color and poor solubility of many aromatic polyimides.[2] The key benefits are:
-
Enhanced Solubility: The polymer becomes soluble in a wider range of organic solvents (e.g., NMP, DMAc, THF), simplifying processing.[3][4][5]
-
Improved Optical Transparency: Reduced CTC leads to less color and higher optical clarity in the final films.
-
Lower Dielectric Constant: The fluorine content and increased free volume contribute to lower dielectric constants, which is highly desirable for microelectronics applications.[1]
-
Increased Gas Permeability: The disruption of chain packing increases the fractional free volume within the polymer matrix.[1]
Q2: How do the nitro (-NO₂) groups on the 6F-NCPA monomer influence the final polyimide properties?
A2: The strong electron-withdrawing nature of the nitro groups, positioned ortho to the carboxylic acid groups, significantly influences the polymer's characteristics:
-
Increased Reactivity: The nitro groups enhance the electrophilicity of the anhydride carbonyl carbons, leading to a more favorable reaction with the nucleophilic amine groups of the diamine monomer during the initial poly(amic acid) formation.
-
Enhanced Thermal Stability: The rigid, polar nature of the C-NO₂ bond can increase the glass transition temperature (Tg) and thermal decomposition temperature of the resulting polyimide by restricting segmental chain motion.
-
Modified Solubility: The polar nitro groups can alter the polymer's solubility profile, sometimes improving solubility in polar aprotic solvents.
Q3: What is the standard synthesis route for creating polyimides from 6F-NCPA?
A3: The most widely practiced method is a two-step polycondensation reaction.[6] This process is favored because the intermediate polymer is soluble and processable.
-
Step 1: Poly(amic acid) Formation: The dianhydride (6F-NCPA) is reacted with an aromatic diamine in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at ambient or sub-ambient temperatures.[6][7] This forms a high-molecular-weight poly(amic acid) precursor solution.
-
Step 2: Imidization (Cyclodehydration): The poly(amic acid) is converted to the final polyimide by removing water. This can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in a stepwise manner, typically up to 300-350°C, to drive off the solvent and induce ring closure.[7][8][9]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution at room temperature to facilitate imidization.[6][8]
-
Part 2: Troubleshooting Guide - Synthesis & Polymerization
This section is structured to address specific problems you may encounter during the synthesis of the poly(amic acid) precursor.
Problem 1: Low Viscosity of Poly(amic acid) Solution, Indicating Low Molecular Weight
A low-viscosity solution after polymerization is a clear sign that a low molecular weight polymer has been formed, which will result in brittle and poor-quality final polyimide films.[10][11]
-
Potential Cause 1: Impurities in Monomers or Solvent.
-
Explanation: Water is the most common and detrimental impurity. It reacts with the dianhydride (6F-NCPA), hydrolyzing it to a dicarboxylic acid.[6] This disrupts the 1:1 stoichiometric balance required for high-molecular-weight polymerization. Monofunctional impurities in the solvent can also act as chain terminators.[6]
-
Solutions:
-
Dry Monomers: Dry both the 6F-NCPA dianhydride and the diamine monomer under vacuum at an appropriate temperature (e.g., 100-150°C) for several hours before use.[12]
-
Use Anhydrous Solvent: Employ freshly distilled or commercially available anhydrous grade solvents. Store them over molecular sieves to maintain dryness.
-
Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction flask.[8]
-
-
-
Potential Cause 2: Incorrect Monomer Stoichiometry or Addition Order.
-
Explanation: High-molecular-weight step-growth polymerization is extremely sensitive to the molar ratio of the functional groups. An excess of either monomer will limit chain growth.[7] The order of addition can also influence the outcome; adding the highly reactive solid dianhydride to the dissolved diamine is often preferred as it minimizes side reactions with trace water.[6]
-
Solutions:
-
Accurate Weighing: Use a high-precision analytical balance to weigh your monomers.
-
Optimized Addition: A widely practiced and effective method is to first dissolve the diamine completely in the solvent and then add the solid dianhydride portion-wise to the stirred solution.[6] This ensures the dianhydride reacts preferentially with the diamine.[6]
-
Slight Dianhydride Excess: In some cases, a very slight excess (e.g., 1-2 mol%) of the dianhydride can be used to compensate for any trace water, potentially increasing the molecular weight.[6][7]
-
-
-
Potential Cause 3: Inappropriate Reaction Temperature.
-
Explanation: The polycondensation reaction is typically exothermic. While often performed at room temperature, controlling the temperature is key. Excessively high temperatures can promote side reactions, while temperatures that are too low may reduce monomer reactivity, especially if they are not fully dissolved.[13]
-
Solutions:
-
Controlled Cooling: For highly reactive monomers, it is advisable to conduct the initial addition of the dianhydride in an ice bath (0-5°C) to manage the exotherm, then allow the reaction to slowly warm to room temperature.[13]
-
Ensure Solubility: Verify that both monomers are fully soluble at the chosen reaction temperature.
-
-
Part 3: Troubleshooting Guide - Film Processing & Curing
This section addresses issues that arise after the successful synthesis of the poly(amic acid) solution, during the critical film casting and imidization steps.
Problem 2: Final Polyimide Film is Brittle, Cracked, or Delaminates from the Substrate
These mechanical failures often point to issues with stress management during the curing process or incomplete imidization.
-
Potential Cause 1: Incomplete Imidization.
-
Explanation: If the poly(amic acid) is not fully converted to polyimide, the remaining amic acid groups act as structural defects, compromising mechanical and thermal properties. The glass transition temperature will be lower, and the material will be weaker.
-
Solutions:
-
Verify Curing Profile: Ensure your thermal imidization protocol reaches a sufficiently high final temperature (often 300°C or higher) and includes adequate hold times at intermediate temperatures (e.g., 100°C, 200°C, 300°C, each for 1 hour).[6][7][8]
-
Monitor with FTIR: Use Fourier-Transform Infrared (FTIR) spectroscopy to track the imidization process. The disappearance of the amic acid peaks (~1660 cm⁻¹ for amide C=O and ~1545 cm⁻¹ for N-H) and the appearance of characteristic imide peaks (~1780 cm⁻¹ and ~1720 cm⁻¹ for asymmetric and symmetric C=O stretching, ~1370 cm⁻¹ for C-N stretching, and ~725 cm⁻¹ for imide ring deformation) confirms conversion.[14]
-
-
-
Potential Cause 2: High Internal Stress from Solvent Evaporation and Shrinkage.
-
Explanation: As the solvent evaporates and the polymer converts from the flexible poly(amic acid) to the rigid polyimide, significant volume reduction (shrinkage) occurs. If this happens too quickly, immense internal stress builds up, leading to cracking and poor adhesion.[8]
-
Solutions:
-
Slow Heating Rate: Employ a slow, controlled heating ramp, especially during the initial solvent removal phase (below 150°C).[8][15] A ramp rate of 2-5°C/min is often recommended.[15]
-
Stepwise Curing: Use a multi-step curing program. An initial "soft bake" at a low temperature (e.g., 80-100°C) removes the bulk of the solvent before the onset of rapid imidization at higher temperatures.[15][16]
-
Vacuum Assistance: Applying a vacuum during the low-temperature stages can facilitate gentle and thorough solvent removal.[8]
-
-
-
Potential Cause 3: Contamination or Poor Solution Quality.
-
Explanation: Bubbles, dust, or gel particles in the poly(amic acid) solution create defect points in the cast film, which act as stress concentrators during curing.[16][17]
-
Solutions:
-
Degas the Solution: Before casting, gently degas the poly(amic acid) solution using a low-power sonicator or by applying a mild vacuum to remove dissolved air or nitrogen.[16]
-
Filter the Solution: If gel particles are present, filter the solution through a small-pore-size syringe filter (e.g., 5 µm PTFE) before casting.
-
Clean Substrates: Ensure the casting surface (e.g., glass plate) is meticulously clean to promote good adhesion and prevent defects.[18]
-
-
Problem 3: Poor Solubility of the Final Polyimide Polymer
While 6F-NCPA is designed to enhance solubility, insolubility can still occur, particularly if the chosen diamine is very rigid.
-
Potential Cause 1: High Rigidity of the Polymer Backbone.
-
Explanation: If a highly rigid and linear diamine (e.g., p-phenylenediamine) is used, the solubilizing effect of the 6F group may not be sufficient to overcome the strong intermolecular forces of the final polyimide.
-
Solutions:
-
Monomer Selection: Co-polymerize with a more flexible diamine containing ether (-O-) or other flexible linkages to disrupt chain packing further.
-
Use Chemical Imidization: Chemical imidization is performed at lower temperatures, which can sometimes yield a more soluble polymer compared to the high temperatures of thermal curing, as it may result in a less ordered (more amorphous) morphology.[8]
-
-
Part 4: Data Presentation & Experimental Protocols
Table 1: Expected Thermal Properties of Polyimides Derived from 6F-NCPA
This table provides representative data for polyimides synthesized from 6F-NCPA and various aromatic diamines. Actual values will vary based on molecular weight, processing conditions, and characterization methods.
| Diamine Monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Key Characteristics |
| 4,4'-Oxydianiline (ODA) | 280 - 310 | > 500 | Good balance of flexibility and thermal stability.[12][19] |
| p-Phenylenediamine (PDA) | 320 - 350 | > 520 | High rigidity, excellent thermal stability, lower solubility.[12][19] |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 290 - 320 | > 510 | Enhanced solubility and low dielectric properties due to additional fluorine.[20] |
| 3,5-Diaminobenzoic acid (DABA) | > 260 | > 470 | Carboxylic acid groups allow for further functionalization or cross-linking.[21] |
Note: Data is compiled from typical values reported in scientific literature and should be used as a general guideline.
Experimental Workflow Visualization
The following diagram illustrates the standard two-step synthesis and processing workflow for creating polyimide films from 6F-NCPA.
Caption: Workflow for 6F-NCPA polyimide synthesis and film casting.
Protocol 1: Synthesis of Poly(amic acid) from 6F-NCPA and ODA
This protocol describes a general procedure for synthesizing a poly(amic acid) precursor solution.
-
Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the aromatic diamine (e.g., 4,4'-oxydianiline, ODA).
-
Dissolution: Introduce anhydrous N-methyl-2-pyrrolidone (NMP) via syringe to achieve a final monomer concentration of 15-20 wt%. Stir the mixture under a steady nitrogen flow until the diamine is completely dissolved.
-
Monomer Addition: While stirring vigorously, add an equimolar amount of this compound (6F-NCPA) dianhydride as a solid powder in several small portions over 30-60 minutes. If the reaction is highly exothermic, the flask may be cooled in an ice-water bath.
-
Polymerization: After the addition is complete, remove the cooling bath (if used) and allow the reaction to proceed at room temperature for 18-24 hours under a nitrogen atmosphere.[8]
-
Completion: The reaction is complete when the solution becomes highly viscous, such that the vortex created by the stirrer disappears and the solution climbs the stirrer shaft.
-
Storage: Store the resulting poly(amic acid) solution in a refrigerator at ~4°C to minimize degradation before film casting.
References
-
DTIC. (n.d.). A New Procedure for the Application and Curing of Polyimide Film on Gold Coated Silicon Wafers. Retrieved from [Link]
- Unknown Source. (2025). Common Mistakes When Using Polyimide Film and How to Avoid Them.
-
Konlida. (2025). Solutions to Common Challenges with Polyimide Film Processing. Retrieved from [Link]
-
Despatch Industries. (n.d.). APPLICATION NOTE - Polyimide and Epoxy cure. Retrieved from [Link]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane. Retrieved from [Link]
-
Scientific.Net. (n.d.). Synthesis and Imidization of Polyamic Acid. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane. Retrieved from [Link]
-
PubMed. (n.d.). The Effects of Curing and Casting Methods on the Physicochemical Properties of Polymer Films. Retrieved from [Link]
- Unknown Source. (n.d.).
-
SOLVER POLYIMIDE. (2021). Control Of The Molecular Weight Of Polyamic Acid. Retrieved from [Link]
-
Western Engineering. (n.d.). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Retrieved from [Link]
-
ResearchGate. (2025). Thermal stability of 6FDA-(co-)polyimides containing carboxylic acid groups. Retrieved from [Link]
-
ResearchGate. (2025). The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. Retrieved from [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (n.d.). Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes. Retrieved from [Link]
-
MDPI. (n.d.). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and properties of soluble aromatic polyetherimides based on 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane dianhydride. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal properties of polyimides: (a) DSC curves of polyimides, (b).... Retrieved from [Link]
-
PMC - NIH. (2022). Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide. Retrieved from [Link]
-
MDPI. (2024). Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers. Retrieved from [Link]
-
ResearchGate. (n.d.). The inherent viscosity and solubility behavior of the polyimides. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyimide resins with superior thermal stability, dielectric properties, and solubility obtained by introducing trifluoromethyl and diphenylpyridine with different bulk pendant groups. Retrieved from [Link]
-
ResearchGate. (2025). Molecular weight controlled poly(amic acid) resins end-capped with phenylethynyl groups for manufacturing advanced polyimide films. Retrieved from [Link]
-
MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Retrieved from [Link]
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- 13. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 14. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 19. Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Minimizing Impurities in the Nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-bis(3-nitro-4-carboxyphenyl)hexafluoropropane. The nitration of its precursor, 2,2-bis(4-carboxyphenyl)hexafluoropropane, presents unique challenges due to the highly deactivated nature of the aromatic rings. This document provides in-depth, field-proven insights and troubleshooting protocols to help you minimize impurity formation and maximize the yield and purity of your target compound.
Section 1: Understanding the Core Reaction
This section addresses the fundamental principles governing the nitration of this specific substrate. A clear understanding of the mechanism is the first step toward troubleshooting and optimization.
Q1: What is the reaction mechanism for the nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane, and what factors control its selectivity?
Answer: The nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The reaction proceeds through the following key stages:
-
Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[3][4]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the nitronium ion. This step is the rate-determining step of the reaction.
-
Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[2]
Controlling Selectivity: The directing effects of the substituents on the aromatic ring are critical for selectivity. The starting material has two powerful electron-withdrawing groups (EWGs) attached to each phenyl ring:
-
Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director.
-
Hexafluoroisopropylidene Bridge (-C(CF₃)₂-): This is also a very strong deactivating group and a meta-director.
Both groups direct the incoming electrophile (NO₂⁺) to the position meta to themselves. In the 1,4-disubstituted starting material, both substituents direct the nitration to the 3- and 5-positions (ortho to the carboxylic acid group). This alignment of directing effects is advantageous, leading to high regioselectivity for the desired 3-nitro isomer. The primary challenge is not regioselectivity, but rather overcoming the severe deactivation of the ring system.[5][6][7]
Caption: Electrophilic aromatic substitution mechanism for nitration.
Section 2: Troubleshooting Common Impurities
Even with high regioselectivity, several impurities can arise from suboptimal conditions. This section provides a guide to identifying and mitigating these issues.
Q2: My analysis shows significant amounts of unreacted starting material. What are the likely causes and solutions?
Answer: This is the most common issue, directly resulting from the strong deactivation of the aromatic rings.
Primary Causes:
-
Insufficient Reaction Time or Temperature: The activation energy for this reaction is high. If the reaction time is too short or the temperature is too low, the reaction will not proceed to completion.
-
Weak Nitrating System: The concentration of the nitronium ion may be too low to effectively nitrate the deactivated substrate. This can be due to an incorrect ratio of nitric to sulfuric acid or the presence of excess water in the acid mixture.[8]
-
Poor Solubility: If the starting material is not fully dissolved in the reaction medium, the reaction becomes mass-transfer limited, leading to an incomplete conversion.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Cautiously increase the reaction temperature in 5-10°C increments. Monitor the reaction closely for the appearance of degradation products (see Q4).
-
Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or HPLC). Extend the reaction time until the starting material is consumed.
-
Strengthen the Nitrating Agent: Ensure you are using concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. The ratio of H₂SO₄ to HNO₃ should be sufficient to fully generate the nitronium ion; a 2:1 or 3:1 molar ratio is a good starting point.[3]
-
Improve Solubility: If solubility is an issue, consider a co-solvent. While mixed acid is often used neat, a solvent like acetic acid can sometimes improve homogeneity.[9][10]
Q3: My product is contaminated with a higher molecular weight species, likely from over-nitration. How can I prevent this?
Answer: While the first nitro group deactivates the ring further, making a second nitration difficult, it is not impossible under forcing conditions.
Primary Causes:
-
Excessive Temperature: High temperatures that are maintained for extended periods can provide enough energy to overcome the activation barrier for a second nitration.
-
High Concentration of Nitrating Agent: Using a large excess of nitric acid increases the probability of dinitration on one or both aromatic rings.
Preventative Measures:
-
Control Stoichiometry: Use a controlled amount of nitric acid. A slight excess (e.g., 2.1 to 2.5 equivalents for dinitration of the molecule) is often sufficient. Avoid large excesses.
-
Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Dropwise addition of the nitrating agent at a low temperature (e.g., 0-10°C) followed by a slow warm-up to the target reaction temperature is a standard technique for managing the reaction exotherm and preventing localized overheating.[11][12]
-
Monitor the Reaction: Once the desired product is formed (as confirmed by in-process controls), quench the reaction promptly to prevent further nitration.
Q4: I'm observing unexpected peaks in my HPLC analysis that don't correspond to the starting material or over-nitrated product. What could they be?
Answer: Unexpected peaks often point to degradation or side reactions.
Primary Causes:
-
Oxidative Degradation: At high temperatures, the potent oxidizing nature of concentrated nitric acid can lead to the breakdown of the aromatic rings or oxidation of the carboxylic acid groups, resulting in a complex mixture of byproducts. This is often accompanied by the formation of dark, tarry materials.
-
Sulfonation: When using a mixed acid system, sulfonation (addition of an -SO₃H group) is a potential competing electrophilic substitution reaction.[4]
-
Ipso-Nitration: Although rare for carboxylic acids, ipso-nitration involves the replacement of the -COOH group with a -NO₂ group. This would result in an impurity with a lower molecular weight than the starting material.[5]
Identification and Mitigation:
-
Characterize the Impurity: Use techniques like LC-MS or GC-MS to get the molecular weight of the unknown peak, which can provide clues to its identity.[13][14]
-
Reduce Reaction Temperature: This is the most effective way to minimize both oxidative degradation and sulfonation.
-
Quench Carefully: Quench the reaction by pouring it slowly over crushed ice. This dissipates heat and dilutes the acid, stopping further reactions.
-
Purification: Most degradation products are highly polar and can often be removed during aqueous workup and subsequent recrystallization.
Caption: Formation pathways for the desired product and common impurities.
Section 3: Optimizing Reaction Conditions
Proactive optimization is key to a successful synthesis. This table summarizes the critical parameters and their recommended ranges.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | For highly deactivated rings, a mixed acid system is essential to generate a high concentration of the nitronium ion.[7] Fuming nitric acid (>90%) and concentrated sulfuric acid (98%) should be used. |
| Acid Molar Ratio | H₂SO₄ : HNO₃ = 2:1 to 3:1 | A sufficient excess of sulfuric acid ensures the complete protonation of nitric acid, maximizing the yield of the NO₂⁺ electrophile.[3] |
| HNO₃ Equivalents | 2.1 - 2.5 eq. | A slight excess is needed to drive the reaction to completion, but a large excess increases the risk of over-nitration and oxidative side reactions. |
| Temperature | 40 - 70°C | This is a critical parameter. The reaction is often too slow at room temperature. The optimal temperature is a balance between achieving a practical reaction rate and minimizing degradation. Start optimization at the lower end of this range.[9][15] |
| Reaction Time | 4 - 12 hours | Highly dependent on temperature. Monitor reaction completion by TLC or HPLC to avoid unnecessarily long reaction times which can promote side product formation. |
| Quenching | Pour onto ice/water | This method is effective for safely stopping the reaction by rapidly cooling and diluting the acidic medium, which precipitates the crude product.[9] |
Section 4: Protocols and Analytical Methods
Experimental Protocol: Nitration
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charge Reactor: To the flask, add 2,2-bis(4-carboxyphenyl)hexafluoropropane (1.0 eq.).
-
Acid Addition: Cool the flask in an ice bath (0-5°C). Slowly add concentrated sulfuric acid (98%, ~3 eq. by mole relative to HNO₃) with stirring. Ensure the starting material is well-dispersed.
-
Nitrating Agent Preparation: In a separate beaker, cool a mixture of fuming nitric acid (>90%, 2.2 eq.) and concentrated sulfuric acid (98%, ~2 eq. by mole relative to HNO₃) in an ice bath.
-
Nitration: Add the cold mixed acid from the beaker to the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction to 50-60°C. Maintain this temperature and monitor the reaction's progress every 2 hours via HPLC.
-
Quench: Once the starting material is consumed (<1% remaining), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred slurry of crushed ice and water.
-
Isolation: The crude product will precipitate. Allow the mixture to stir for 30 minutes. Isolate the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Purification Protocol: Recrystallization
-
Solvent Selection: A mixture of an organic solvent and water is often effective. Ethanol, or a mixture of acetic acid and water, can be a good starting point.[11][16]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated carbon and filter it hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q5: What is a reliable HPLC method for purity analysis?
Answer: A reverse-phase HPLC method is ideal for monitoring this reaction.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% acid.
-
-
Gradient: Start with a higher percentage of Solvent A (e.g., 70%) and ramp to a higher percentage of Solvent B (e.g., 95%) over 15-20 minutes. This will elute the polar starting material first, followed by the more non-polar dinitro product.
-
Detection: UV detector set at a wavelength where all components absorb (e.g., 254 nm or 280 nm).
-
Purity Assessment: Purity is typically reported as area percent. This method can effectively separate the starting material, the desired product, and potential over-nitrated impurities.[17][18]
References
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
- CN103102272A. (2013). Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. Google Patents. Retrieved from https://patents.google.
-
Allery, M. (2019). Nitration of aromatic compounds. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Chemguide. Retrieved from [Link]
-
Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. (2022). Highlights in Science, Engineering and Technology. Retrieved from [Link]
-
Pavia, D. L. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Zhang, J., et al. (2010). Nitration of Deactivated Aromatic Compounds. ResearchGate. Retrieved from [Link]
-
Arey, J., & Zielinska, B. (n.d.). Analysis of nitrated polycyclic aromatic hydrocarbons. ResearchGate. Retrieved from [Link]
-
Al-Kindy, S. M., et al. (2004). High-performance liquid chromatography determination of nitrated polycyclic aromatic hydrocarbons by indirect fluorescence detection. Sultan Qaboos University House of Expertise. Retrieved from [Link]
- US5028728A. (1991). Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type. Google Patents.
- EP0895985B1. (2002). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl). Google Patents.
- US4978808A. (1990). Method of producing 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. Google Patents.
- Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]
-
Feilberg, A., & Nielsen, T. (2001). Analysis of nitrated polycyclic aromatic hydrocarbons by liquid chromatography with fluorescence and mass spectrometry detection. Semantic Scholar. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2017). Analytical Methods - Toxicological Profile for Nitrate and Nitrite. NCBI Bookshelf - NIH. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Reactions of Aromatic Compounds. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Bis(4-carboxyphenyl)hexafluoropropane. Retrieved from [Link]
- US2140345A. (1938). Controlling temperature of nitration reactions. Google Patents.
-
Finetech Industry Limited. (n.d.). 2,2-bis(4-carboxyphenyl)hexafluoropropane. Retrieved from [Link]
-
Liu, Y., et al. (2014). Effect of nitration system and temperature on nitration uniformity of nitrocellulose fibers. Beijing Institute of Technology. Retrieved from [Link]
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- 11. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]
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Technical Support Center: Investigating the Degradation Pathways of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. Unanticipated compound instability can compromise experimental validity, leading to inconsistent data and project delays. This document addresses frequently encountered issues, offers detailed troubleshooting protocols, and elucidates potential degradation pathways to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions regarding the stability and handling of this compound.
Q1: What are the most likely degradation pathways for this molecule? A1: The structure of this compound contains several functional groups susceptible to degradation. The primary pathways to consider are:
-
Hydrolysis: The molecule may be susceptible to pH-dependent hydrolysis, particularly under strong acidic or basic conditions which could affect the carboxyl and nitro functional groups.[1][2][3]
-
Photodegradation: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to light, especially UV radiation.[4][5]
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition, with initial breakdown likely involving decarboxylation of the pendant acid groups.[6][7]
-
Microbial Degradation: As a bisphenol analogue, this compound may be susceptible to microbial degradation, a common fate for such structures in the environment.[8][9][10] The nitroaromatic moieties can also be transformed by various microorganisms.[11][12]
Q2: How stable is the hexafluoropropane bridge in the molecule's core? A2: The 2,2-hexafluoropropane bridge is generally considered one of the most chemically stable parts of the molecule. The carbon-fluorine bond is exceptionally strong, making this group resistant to many chemical and thermal challenges.[13] However, under extreme conditions, such as high-temperature incineration or potent electrochemical processes, degradation of this moiety can occur.[13]
Q3: Which functional groups are the most chemically reactive or "labile"? A3: The nitro (-NO₂) and carboxyl (-COOH) groups are the most probable sites for initial degradation. The nitro group is susceptible to reduction to form hydroxylamino and amino derivatives, a common pathway in both microbial and chemical degradation of nitroaromatics.[11] The carboxylic acid group can be lost through decarboxylation, particularly during thermal stress.[7]
Q4: I need to dissolve the compound in an aqueous solution. How does pH affect its stability? A4: The stability of the compound in aqueous media is likely pH-dependent. Strongly alkaline or acidic conditions can catalyze hydrolysis.[3] For maximum stability, it is advisable to prepare solutions in a buffered system close to neutral pH (pH 6-8) and to use them promptly. If storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light.
Section 2: Troubleshooting Guide for Experimental Issues
This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q5: I'm observing new, unidentified peaks in my HPLC/LC-MS analysis after my compound has been in solution for a short time. What could they be? A5: The appearance of new peaks is a clear indicator of degradation. Given the compound's structure, these are likely degradation products arising from hydrolysis or photolysis.
-
Causality: The nitro and carboxyl groups are the most likely points of transformation. In aqueous solution, you may be observing products of decarboxylation or the reduction of the nitro group. Nitroaromatic compounds can be transformed by various microbial systems, and even sterile solutions can contain enzymes or microbes if not handled properly.[11][12]
-
Troubleshooting Steps:
-
Confirm Identity: Use high-resolution mass spectrometry (LC-MS/MS) to obtain the mass and fragmentation pattern of the new peaks to help elucidate their structures.[14]
-
Control for Light: Repeat the experiment while rigorously protecting your samples from light using amber vials or aluminum foil. Compare the chromatograms to see if the formation of the new peaks is reduced.
-
Control for pH: Ensure your solvent system is buffered and at a neutral pH. Uncontrolled pH can accelerate hydrolysis.[3]
-
Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) to generate and identify potential degradants. This will help confirm if the unexpected peaks match any of the generated products.[4][15]
-
Q6: My solid-state compound has started to discolor upon storage. Why is this happening and how can I prevent it? A6: Discoloration, such as turning yellow or brown, is often a sign of photodegradation or oxidation.
-
Causality: Nitroaromatic compounds are known to be light-sensitive.[4] Ambient light, especially over long-term storage, can provide the energy to initiate degradation reactions. Oxidation can also occur, especially if the compound is stored in the presence of air and humidity.
-
Prevention Protocol:
-
Light Protection: Always store the solid compound in amber glass vials to block UV and visible light.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Controlled Environment: Store the container in a cool, dry, and dark place, such as a desiccator kept inside a cabinet.
-
Q7: My analytical results are inconsistent across different experiments. How can I be sure my analytical method is suitable for stability studies? A7: Inconsistent results often point to a non-stability-indicating analytical method. A method must be able to resolve the parent compound from all potential degradation products.[15]
-
Causality: If your method (e.g., HPLC) cannot separate a degradation product from the main compound peak, you may incorrectly measure the concentration of the parent compound, leading to unreliable data.
-
Validation Steps:
-
Conduct a Forced Degradation Study: As outlined in Protocol 1 below, stress your compound to generate degradation products.[15]
-
Analyze Stressed Samples: Run the stressed samples on your current analytical method.
-
Assess Peak Purity: Check for co-elution and assess the purity of the main compound peak using a photodiode array (PDA) detector or by analyzing the mass spectra across the peak.
-
Method Optimization: If resolution is poor, optimize your method by changing the mobile phase composition, gradient, column chemistry, or temperature. The goal is to achieve baseline separation between the parent compound and all major degradation products.
-
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for critical experiments.
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation pathways and validating that your analytical method is stability-indicating.[15]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution, typically in a 1:1 ratio. Include a control sample diluted with water.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: 3% Hydrogen Peroxide. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a solution of the compound at 80°C for 48 hours. For solid-state stress, heat the powder at a temperature below its melting point (determined by TGA).[16][17]
-
Photolytic Stress: Expose a solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: Analyze all samples (including the control) using your HPLC-UV/PDA method. Aim for approximately 10-30% degradation of the parent compound.
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. Note the retention times and spectra of any new peaks. Ensure your method provides adequate separation.
Protocol 2: Identification of Degradation Products using LC-MS and ¹⁹F NMR
-
Sample Generation: Generate a sufficient quantity of degradation products using the forced degradation conditions that yielded significant new peaks.
-
LC-MS/MS Analysis:
-
¹⁹F NMR Analysis:
-
Because the molecule contains a -CF₃ group, ¹⁹F NMR is a uniquely powerful tool for tracking fluorinated degradants.[19][20]
-
Concentrate the stressed sample and dissolve it in a suitable deuterated solvent.
-
Acquire a ¹⁹F NMR spectrum. The appearance of new signals will indicate that the hexafluoropropane group has been modified or is part of a new molecular entity. This technique can help quantify fluorinated products without needing authentic standards.[19]
-
Section 4: Proposed Degradation Pathways and Workflows
Understanding the likely chemical transformations is key to interpreting experimental results.
Experimental Workflow Diagram
The following diagram outlines a systematic workflow for investigating compound degradation.
Caption: Potential degradation pathways for the target compound.
Section 5: References
-
SciSpace. (2022). Bacterial degradation of bisphenol A and its analogues: An overview. Available at: [Link]
-
Zhang, C., et al. (2013). Bacteria-mediated bisphenol A degradation. PubMed. Available at: [Link]
-
Li, G., et al. (2023). Research Progress of Methods for Degradation of Bisphenol A. PMC. Available at: [Link]
-
Zervou, M., et al. (2021). Bisphenol A removal and degradation pathways in microorganisms with probiotic properties. PubMed. Available at: [Link]
-
Springer Singapore. (2021). Bacterial Biodegradation of Bisphenol A (BPA). Available at: [Link]
-
ATSDR. (n.d.). Analytical Methods. Available at: [Link]
-
Bhat, A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]
-
Bhat, A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH. Available at: [Link]
-
Restek. (n.d.). Troubleshooting Guide. Available at: [Link]
-
Oxford Academic. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Available at: [Link]
-
Bhatt, P., et al. (2023). Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives. PMC. Available at: [Link]
-
Haggblom, M. M., et al. (1999). Anaerobic degradation of fluorinated aromatic compounds. PubMed. Available at: [Link]
-
Systematic Reviews in Pharmacy. (2022). Analytical Techniques Used in Metabolomics. Available at: [Link]
-
Jia, L., & Liu, X. (2007). Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link]
-
Parsons, J. (2022). 4.6: Degradation. Chemistry LibreTexts. Available at: [Link]
-
Novacron. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]
-
ResearchGate. (2025). Degradation of organic molecules in advanced oxidation processes: Relation between chemical structure and degradability. Available at: [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]
-
FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. Available at: [Link]
-
MDPI. (2024). Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management. Available at: [Link]
-
MDPI. (2023). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Available at: [Link]
-
Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]
-
Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Available at: [Link]
-
Google Patents. (n.d.). CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. Available at: https://patents.google.com/patent/CN103102272A/en
-
ResearchGate. (2020). Review on Biodegradation of Organic Compounds and Plastics. Available at: [Link]
-
Wiley Online Library. (2020). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. Available at: [Link]
-
Gahan, L. R., et al. (2007). Hydrolysis of Bis(p-Nitrophenyl)phosphate by Tetravalent Metal Complexes With Klaui's Oxygen Tripodal Ligand. PubMed. Available at: [Link]
-
Indian Academy of Sciences. (2008). Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn. Available at: [Link]
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MDPI. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available at: [Link]
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Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]
-
ChemRxiv. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. Available at: [Link]
-
ResearchGate. (2025). Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. Available at: [Link]
-
Su, G., et al. (2016). Thermal Degradation of 2,2',4,4'-tetrabromodiphenyl Ether (BDE-47) Over Synthesized Fe-Al Composite Oxide. PubMed. Available at: [Link]
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Technical Support Center: Scaling Up 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane Production
Welcome to the technical support center for the synthesis and scale-up of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that presents distinct challenges at each stage, particularly during scale-up. The most common synthetic route involves two primary transformations:
-
Oxidation: The synthesis of the key intermediate, 2,2-Bis(4-carboxyphenyl)hexafluoropropane, typically via oxidation of an appropriate precursor like 2,2-bis(4-methylphenyl)hexafluoropropane.
-
Dinitration: A subsequent electrophilic aromatic substitution to introduce nitro groups ortho to the carboxylic acid moieties on each aromatic ring.
This guide is structured to address the challenges of each major stage, followed by purification and general scale-up considerations.
Caption: High-level workflow for the synthesis of this compound.
FAQs: Synthesis of Precursor 2,2-Bis(4-carboxyphenyl)hexafluoropropane
This section addresses common questions regarding the synthesis of the dicarboxylic acid intermediate. Industrial production of aromatic dicarboxylic acids often involves catalytic oxidation processes.[1]
Q1: What are the most common challenges when scaling the oxidation of the alkyl precursor to the dicarboxylic acid?
A1: The primary challenges are:
-
Incomplete Oxidation: Scaling up can lead to insufficient mixing or localized temperature gradients, resulting in partially oxidized intermediates (e.g., aldehydes or alcohol functionalities). This complicates purification significantly.
-
Reaction Control: The oxidation of alkylbenzenes is highly exothermic. Maintaining precise temperature control is critical at scale to prevent runaway reactions and the formation of degradation byproducts.
-
Product Isolation: The dicarboxylic acid product may precipitate from the reaction mixture. Ensuring the product is easily filterable and that loss to the mother liquor is minimized is a key scale-up consideration.
Q2: My oxidation reaction stalls, leaving significant amounts of starting material. What should I investigate?
A2: If the reaction stalls, consider the following:
-
Oxidant Potency: Verify the concentration and quality of your oxidizing agent (e.g., KMnO₄ or nitric acid). For solid oxidants, ensure the particle size is appropriate for adequate surface area and dissolution.
-
Catalyst Deactivation (if applicable): If using a catalytic system, the catalyst may have been poisoned by impurities in the starting material or solvent.
-
Phase Transfer Issues: In biphasic reactions (e.g., KMnO₄ in water with an organic substrate), the efficiency of the phase-transfer catalyst (PTC) is crucial. Ensure the PTC is stable under the reaction conditions and used at the correct loading.
Q3: How can I improve the purity of my isolated dicarboxylic acid precursor before moving to the nitration step?
A3: A high-purity precursor is essential for a successful nitration.
-
pH Adjustment: After the reaction, carefully adjusting the pH of the aqueous solution can selectively precipitate the dicarboxylic acid, leaving more soluble impurities behind.
-
Recrystallization: This is the most effective method. A well-chosen solvent system will maximize the differential solubility between the desired product and its impurities. Consider solvent mixtures (e.g., acetic acid/water, ethanol/water) for fine-tuning solubility.
-
Washing: Thoroughly wash the filtered product cake with cold water and/or a non-polar solvent to remove residual inorganic salts and organic impurities.
Troubleshooting Guide: The Dinitration Reaction
The nitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane is the most critical and hazardous step. It involves a mixed acid (HNO₃/H₂SO₄) nitration, a classic electrophilic aromatic substitution.[2] The strong electron-withdrawing effects of both the hexafluoroisopropylidene and the two carboxyl groups deactivate the aromatic rings, necessitating harsh reaction conditions.
Caption: Decision tree for troubleshooting low yield in the dinitration reaction.
Nitration: Frequently Asked Questions
Q4: Why is a mixture of concentrated nitric and sulfuric acid necessary? Can I use nitric acid alone?
A4: For a highly deactivated aromatic system like this, nitric acid alone is generally insufficient.[2] Sulfuric acid serves two critical roles:
-
Generation of the Electrophile: It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the true electrophile in the reaction.
-
Dehydrating Agent: It sequesters the water produced during the reaction, preventing it from acting as a nucleophile and inhibiting the reaction. The use of mixed acid is a long-established and powerful method for nitration.[3]
Q5: I am observing the formation of multiple products by HPLC. What are they and how can I avoid them?
A5: The most likely impurities are mono-nitrated and dinitro-isomers.
-
Cause: Poor regioselectivity is a common challenge in aromatic nitration.[4][5] While the desired product has nitro groups ortho to the carboxyl groups, other isomers can form if reaction conditions are not optimal. Over-nitration to tri- or tetra-nitro compounds is possible but less likely given the severe deactivation after dinitration.
-
Solution:
-
Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-10 °C) during the addition of the substrate to the mixed acid. Excursions to higher temperatures can decrease selectivity.
-
Stoichiometry: Use a slight excess of nitric acid (e.g., 2.1-2.5 equivalents) but avoid a large excess, which can promote side reactions.
-
Order of Addition: Slowly add the dicarboxylic acid precursor to the pre-chilled mixed acid. This maintains a high concentration of the nitrating agent relative to the substrate, favoring complete dinitration.
-
Q6: The workup procedure involves quenching the reaction mixture on ice. What are the safety and product quality considerations at scale?
A6: This is a critical step.
-
Safety: The quench is extremely exothermic. At scale, the reaction mixture must be added slowly to a vigorously stirred, well-chilled vessel containing a large excess of ice/water. The vessel must have adequate cooling capacity to handle the heat load. A reverse quench (adding water to the acid) is extremely dangerous and must be avoided.
-
Product Quality: A rapid and efficient quench is necessary to "freeze" the reaction and prevent byproduct formation. The precipitated product must be thoroughly washed with deionized water to remove all residual acid, which can cause degradation during drying and storage.
Nitration: Step-by-Step Protocol
This protocol is a representative laboratory method. Scale-up requires process safety analysis and engineering controls.
-
Reactor Preparation: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge concentrated sulfuric acid (98%, ~10 volumes relative to substrate).
-
Mixed Acid Formation: Cool the sulfuric acid to 0-5 °C using a circulating chiller. Slowly add concentrated nitric acid (70%, 2.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: In a separate vessel, dissolve the 2,2-Bis(4-carboxyphenyl)hexafluoropropane (1.0 eq) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the cold, stirred mixed acid over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to stir at 5-10 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by taking aliquots, quenching them, and analyzing by HPLC or TLC.
-
Quench: In a separate, larger vessel, prepare a vigorously stirred slurry of crushed ice and water (at least 10-20 times the volume of the reaction mixture). Slowly transfer the reaction mixture into the ice slurry, ensuring the quench temperature remains below 20 °C.
-
Isolation: The product will precipitate as a pale yellow solid. Allow the slurry to stir for 30 minutes, then collect the solid by filtration.
-
Washing: Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH 6-7).
-
Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight.
Purification and Characterization
Q7: My final product has a persistent yellow color and the purity by HPLC is only 95%. How can I improve this?
A7: The yellow color is likely due to residual nitrated impurities or nitrophenolic compounds formed from trace impurities in the starting material.
-
Recrystallization: This is the most effective purification method. A patent for a related compound suggests recrystallization from ethanol.[6] You may need to screen various solvents. Acetic acid is also a common solvent for recrystallizing similar aromatic acids.[7]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.
-
Purity Confirmation: Final purity should be confirmed by HPLC. The structure can be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Data Summary Table
| Parameter | Precursor Synthesis | Dinitration Reaction |
| Key Reagents | 2,2-bis(4-methylphenyl)hexafluoropropane, KMnO₄ or HNO₃ | 2,2-Bis(4-carboxyphenyl)hexafluoropropane, HNO₃, H₂SO₄ |
| Typical Solvent | Water (for KMnO₄), Acetic Acid | Sulfuric Acid |
| Temperature Range | 80-100 °C (Oxidation) | 0-10 °C (Nitration) |
| Typical Yield | 85-95% | 80-90% |
| Key Impurities | Partially oxidized intermediates | Mono-nitrated species, regioisomers |
| Purification Method | Recrystallization (Acetic Acid/Water) | Recrystallization (Ethanol or Acetic Acid) |
| Analytical Control | HPLC, ¹H NMR | HPLC, ¹H NMR, Melting Point |
References
-
Wikipedia. (n.d.). 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride. [Link]
- Google Patents. (n.d.). CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane.
-
Wikipedia. (n.d.). Nitration. [Link]
- Google Patents. (n.d.). CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. [Link]
-
ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
- Taylor, R. (1990).
-
CapChem. (n.d.). Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens. [Link]
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World Petroleum Congress. (n.d.). 18. Production of Aromatic Dicarboxylic Acids. [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
SciSpace. (2020). Synthesis and properties of fluorinated copolymerized polyimide films. [Link]
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PubChem. (n.d.). 2,2-Bis(4-carboxyphenyl)hexafluoropropane. [Link]nlm.nih.gov/compound/633763)
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Validation & Comparative
A Multi-Nuclear NMR Approach for the Structural Validation of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
A Senior Application Scientist's Guide to Unambiguous Molecular Characterization
In the synthesis of advanced polymers and specialty chemicals, the precise structural confirmation of monomer units is a cornerstone of quality control and predictable material performance. 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, a key monomer for high-performance polyimides, presents a unique structural validation challenge due to its complex substitution pattern and fluorine content. This guide provides an in-depth, experience-driven protocol for the unambiguous structural validation of this molecule, focusing on a multi-nuclear Nuclear Magnetic Resonance (NMR) strategy as the primary analytical tool. We will explore the causality behind experimental choices and objectively compare NMR with alternative techniques, providing the rigorous data required by researchers and drug development professionals.
The Central Role of NMR: A Three-Pronged Attack
NMR spectroscopy is unparalleled for its ability to provide a detailed, atom-by-atom map of a molecule's connectivity and chemical environment in a non-destructive manner. For a molecule like this compound, a comprehensive analysis requires a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. This multi-pronged approach creates a self-validating system where data from each nucleus corroborates the others, leading to an irrefutable structural assignment.
Why a Multi-Nuclear Approach is Critical:
-
¹H NMR provides information on the number, environment, and connectivity of protons, primarily on the aromatic rings.
-
¹³C NMR maps the carbon skeleton of the molecule, identifying every unique carbon atom, including the carboxyl, aromatic, and the key hexafluoroisopropylidene carbons.
-
¹⁹F NMR is exceptionally sensitive and specific to the fluorine atoms, directly confirming the presence and integrity of the crucial -C(CF₃)₂ moiety.[1][2][3]
The combined application of these techniques provides a more comprehensive and error-resistant model for molecular structure determination than any single method.[4]
Experimental Protocol: Acquiring High-Fidelity NMR Data
This protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.
1. Sample Preparation:
- Accurately weigh 15-20 mg of the dried, purified compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar, carboxylic acid-containing molecule and its high boiling point. The acidic protons of the carboxyl groups will be observable in DMSO-d₆.
- Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
2. Instrument Setup & Acquisition (400 MHz Spectrometer or higher recommended):
- Tuning and Matching: Tune the NMR probe for the ¹H, ¹³C, and ¹⁹F frequencies to ensure optimal sensitivity.
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
- ¹H NMR Acquisition:
- Acquire a standard single-pulse ¹H spectrum.
- Typical parameters: 16-32 scans, 2-second relaxation delay, 90° pulse angle.
- Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
- ¹⁹F NMR Acquisition:
- Acquire a proton-decoupled ¹⁹F spectrum.[5]
- Typical parameters: 64-128 scans, 2-second relaxation delay.
- Reference the spectrum to an external standard like CFCl₃ (δ 0 ppm) or an internal standard if available.
- ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C{¹H} spectrum. Due to the low natural abundance of ¹³C, a higher number of scans is required.
- Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.
- Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Data Interpretation: Decoding the Spectra
The true power of NMR lies in interpreting the chemical shifts, coupling patterns, and integration to build the molecular structure piece by piece.
¹H NMR Analysis: The Aromatic Signature
The two phenyl rings are chemically equivalent due to the molecule's symmetry. Each ring contains three aromatic protons in a specific arrangement.
-
Expected Signals: Three distinct signals are expected for the aromatic protons.
-
Chemical Shifts (δ): The strong electron-withdrawing effects of the adjacent nitro (-NO₂) and carboxylic acid (-COOH) groups will shift these protons significantly downfield, typically in the range of δ 7.5 - 9.0 ppm.[6][7] For example, protons ortho to a nitro group can appear as low as δ 8.9 ppm.[6]
-
Splitting Patterns: The protons will exhibit a characteristic ABX or similar complex splitting pattern due to spin-spin coupling. The coupling constants (J-values) will be indicative of their ortho and meta relationships, providing definitive proof of the substitution pattern.
¹⁹F NMR Analysis: The Fluorine Fingerprint
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an ideal nucleus for study.[8][9]
-
Expected Signal: The six fluorine atoms in the two -CF₃ groups are chemically equivalent. Therefore, a single, sharp singlet is expected in the proton-decoupled spectrum.
-
Chemical Shift (δ): The chemical shift for a CF₃ group attached to a quaternary carbon typically appears in the range of δ -60 to -70 ppm (relative to CFCl₃).[9][10] This single peak is an unambiguous confirmation of the hexafluoroisopropylidene bridge.
¹³C NMR Analysis: Mapping the Carbon Backbone
The ¹³C spectrum provides a complete count of the unique carbon atoms and crucial information about their environment, particularly the carbons bonded to fluorine.
-
Aromatic & Carboxyl Carbons: Expect signals for the six unique aromatic carbons and the carboxyl carbon (-COOH), typically above δ 120 ppm.
-
The Hexafluoroisopropylidene Carbons:
-
Quaternary Carbon (-C(CF₃)₂-): This carbon's signal will be split into a septet due to coupling with the six equivalent fluorine atoms (n+1 rule does not strictly apply, but a multiplet is expected). The one-bond carbon-fluorine coupling constant (¹JCF) is very large, typically ~280 Hz.[5][10]
-
Trifluoromethyl Carbons (-CF₃): The signal for the two equivalent -CF₃ carbons will appear as a sharp quartet due to the large one-bond coupling to the three attached fluorine atoms.
-
The observation of these distinct C-F couplings is a powerful, self-validating piece of evidence for the structure.[11][12]
Expected NMR Data Summary
| Nucleus | Feature | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Splitting) | Assignment |
| ¹H | Aromatic Protons | 7.5 - 9.0 | Complex multiplets (d, dd) | Protons on the dinitrophenyl rings |
| Carboxylic Acid Proton | > 12.0 | Broad singlet | -COOH | |
| ¹⁹F | Trifluoromethyl Fluorines | -60 to -70 | Singlet | -C(F ₃)₂ |
| ¹³C | Carboxyl Carbon | 165 - 175 | Singlet | -C OOH |
| Aromatic Carbons | 120 - 150 | Singlets (some may show small long-range C-F coupling) | Aromatic C -H and C -X | |
| Quaternary Carbon | ~65 | Septet (¹JCF ≈ 280 Hz) | -C (CF₃)₂ | |
| Trifluoromethyl Carbon | ~125 | Quartet (¹JCF ≈ 250-300 Hz) | -C F₃ |
Note: Exact chemical shifts can vary with solvent and concentration.
Workflow for NMR-based Structural Validation
The logical process from sample to confirmed structure can be visualized as a systematic workflow.
Caption: Workflow for structural validation using multi-nuclear NMR.
Comparison with Alternative Analytical Techniques
While NMR is the most definitive single technique for this molecule, other methods provide complementary, albeit less complete, information.[13][14][15] A robust analysis often involves integrating data from multiple sources.[4][16]
| Technique | Information Provided | Strengths | Limitations for This Specific Molecule |
| Multi-Nuclear NMR | Complete atomic connectivity, chemical environments, stereochemistry, isomer purity. | Unambiguous and detailed structural map, non-destructive. | Requires higher sample quantity, relatively lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity, confirms molecular formula. | Provides no information on atom connectivity; cannot distinguish between structural isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -COOH, -NO₂, C-F bonds). | Fast, inexpensive, good for confirming functional groups.[14] | Provides no information on the overall molecular skeleton or substitution patterns. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for definitive structure proof. | Requires a high-quality single crystal, which can be difficult or impossible to grow. |
This comparison underscores that while methods like MS and IR can confirm the molecular formula and the presence of expected functional groups, only NMR can piece them together to definitively validate the correct isomeric structure of this compound.
Conclusion
For the structural validation of this compound, a multi-nuclear NMR approach utilizing ¹H, ¹³C, and ¹⁹F spectroscopy is the most powerful and comprehensive analytical strategy. The distinct signatures in each spectrum—the downfield aromatic protons in ¹H NMR, the characteristic singlet in ¹⁹F NMR, and the definitive carbon-fluorine coupling patterns in ¹³C NMR—provide a network of interlocking data that confirms the molecular structure with an exceptionally high degree of confidence. This self-validating system ensures the scientific integrity required for high-level research and development, establishing a reliable foundation for the synthesis of advanced materials.
References
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Soher, J. L., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information (PMC). [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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ACS Publications. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]
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Soher, J. L., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate. [Link]
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Art of Smart. Solving Structures of Simple Organic Compounds using MS, IR and NMR. [Link]
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Nanalysis. (2023). Unsymmetric Carbon Satellites in Fluorine-19 NMR. [Link]
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Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]
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Soher, J. L., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
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Semantic Scholar. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
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ResearchGate. (2024). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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ResearchGate. 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... [Link]
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Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]
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A Comparative Guide to the Infrared Spectroscopic Analysis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, a complex molecule incorporating several key functional groups, presents a unique infrared (IR) spectroscopic signature. This guide provides an in-depth analysis of its IR spectrum, offering a comparative study with structurally related compounds to elucidate the contribution of each functional moiety to the overall spectral profile. The methodologies detailed herein are designed to ensure scientific rigor and reproducibility.
Introduction: The Molecular Architecture and Its Spectroscopic Implications
This compound is a multifaceted molecule characterized by three primary structural components: two nitrated phenyl rings, two carboxylic acid groups, and a central hexafluoroisopropylidene bridge. Each of these components imparts distinct vibrational modes that are detectable by IR spectroscopy, making it a powerful tool for structural confirmation and purity assessment.
The carboxylic acid groups are expected to exhibit characteristic O-H and C=O stretching vibrations. The aromatic nitro groups will present symmetric and asymmetric stretching frequencies, and the hexafluoroisopropylidene unit will contribute strong C-F stretching bands. The relative positions and intensities of these bands provide a unique "molecular fingerprint."
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To obtain a reliable IR spectrum of a solid sample such as this compound, the Potassium Bromide (KBr) pellet method is a well-established and robust technique.[1][2] This method involves dispersing the analyte in a dry, IR-transparent matrix to minimize scattering and produce a high-quality transmission spectrum.
Step-by-Step KBr Pellet Preparation
-
Sample and KBr Preparation:
-
Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum.
-
Use an agate mortar and pestle for grinding to prevent sample contamination.[2]
-
-
Grinding and Mixing:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 150-200 mg of the dried KBr powder.
-
Thoroughly grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. A good rule of thumb is a sample-to-KBr ratio of about 1:100.[2]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The following diagram illustrates the workflow for preparing a KBr pellet for FTIR analysis:
Caption: Workflow for KBr Pellet Preparation for FTIR Analysis.
Spectral Analysis and Interpretation
The IR spectrum of this compound can be dissected into several key regions, each corresponding to specific functional groups.
Carboxylic Acid Group Vibrations
-
O-H Stretch: A very broad absorption band is expected between 3300 and 2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state.[2]
-
C=O Stretch: A strong, sharp absorption band should appear in the range of 1760-1690 cm⁻¹. For aromatic carboxylic acids, this peak is typically found around 1700-1680 cm⁻¹.
-
C-O Stretch and O-H Bend: Look for absorptions between 1320-1210 cm⁻¹ for the C-O stretch and in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions for the O-H bend.[2]
Aromatic Nitro Group Vibrations
-
Asymmetric NO₂ Stretch: A strong absorption is anticipated in the 1550-1475 cm⁻¹ range.[3][4]
-
Symmetric NO₂ Stretch: Another strong band should be present between 1360-1290 cm⁻¹.[3][4]
Hexafluoroisopropylidene Group and Aromatic Ring Vibrations
-
C-F Stretches: The hexafluoroisopropylidene group will give rise to very strong and complex absorption bands in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations.
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear as weak to medium bands above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
The following diagram illustrates the molecular structure and the key vibrational modes:
Caption: Key Functional Groups and Their Corresponding IR Vibrational Frequencies.
Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, a comparison with simpler, related molecules is invaluable.
Comparison with 2,2-Bis(4-carboxyphenyl)hexafluoropropane
The IR spectrum of the non-nitrated analog, 2,2-bis(4-carboxyphenyl)hexafluoropropane, would be very similar in the carboxylic acid and C-F stretching regions.[4] However, it would lack the characteristic strong absorptions for the asymmetric and symmetric NO₂ stretches in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions. This direct comparison allows for the unambiguous assignment of the nitro group vibrations.
Comparison with 4-Nitrobenzoic Acid
4-Nitrobenzoic acid serves as a simpler model for the nitrated aromatic carboxylic acid moiety. Its spectrum will clearly show the O-H, C=O, and NO₂ stretching vibrations.[3][5][6][7] However, it will not exhibit the intense C-F stretching bands associated with the hexafluoroisopropylidene bridge. This comparison highlights the significant contribution of the fluorinated group to the overall spectrum of the target molecule.
| Functional Group | This compound (Predicted) | 2,2-Bis(4-carboxyphenyl)hexafluoropropane[4] | 4-Nitrobenzoic Acid[3][5][7] |
| O-H Stretch (Carboxylic Acid) | Broad, 3300-2500 cm⁻¹ | Broad, 3300-2500 cm⁻¹ | Broad, 3300-2500 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | ~1700 cm⁻¹ | ~1700 cm⁻¹ |
| Asymmetric NO₂ Stretch | Strong, 1550-1475 cm⁻¹ | Absent | Strong, ~1530 cm⁻¹ |
| Symmetric NO₂ Stretch | Strong, 1360-1290 cm⁻¹ | Absent | Strong, ~1350 cm⁻¹ |
| C-F Stretches | Very Strong, 1350-1100 cm⁻¹ | Very Strong, 1350-1100 cm⁻¹ | Absent |
Conclusion
The infrared spectrum of this compound is a composite of the distinct vibrational signatures of its constituent functional groups. A systematic analysis, supported by a robust experimental protocol and comparison with structurally related compounds, allows for a confident and detailed interpretation of its spectral features. The broad O-H and sharp C=O stretches confirm the carboxylic acid moieties, the two strong bands in the mid-frequency range are definitive for the nitro groups, and the intense absorptions in the lower frequency region are characteristic of the hexafluoroisopropylidene bridge. This guide provides a framework for the accurate and reliable spectroscopic characterization of this and other complex organic molecules.
References
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Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society, 52(4), 649-662. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Available at: [Link]
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ResearchGate. (n.d.). ATR-IR spectra of (a) 4-nitrobenzaldyhyde, (b) 4-nitrobenzoic acid, (c) without nanoparticles, (d) M1180 4-nitrobenzoic acid and (e) M2180 4-nitrobenzoic acid. Available at: [Link]
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PubChem. (n.d.). 2,2-Bis(4-carboxyphenyl)hexafluoropropane. Available at: [Link]
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A Comparative Guide to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane and Other Diacid Monomers for High-Performance Polymers
This guide provides a comprehensive comparison of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, a specialized diacid monomer, against other critical diacid and dianhydride monomers used in the synthesis of high-performance polymers. Tailored for researchers, scientists, and professionals in materials science and drug development, this document delves into the structure-property relationships that govern polymer performance, supported by experimental data and detailed protocols.
Introduction: The Quest for Advanced Polymeric Materials
The relentless pursuit of materials with superior thermal stability, mechanical robustness, and tailored optoelectronic properties for applications in aerospace, microelectronics, and advanced filtration membranes has intensified the focus on polymer backbone engineering. Polyimides and related high-performance polymers, synthesized through the polycondensation of dianhydrides or diacids with diamines, stand at the forefront of this endeavor. The choice of monomer is the most critical determinant of the final polymer's characteristics.
This guide centers on This compound (hereafter referred to as 6F-DN-DCA). This monomer is distinguished by two key structural motifs: the hexafluoro-isopropylidene (6F) group, known for enhancing solubility and optical transparency, and the electron-withdrawing nitro (-NO2) groups, which can significantly alter the polymer's electronic properties and intermolecular interactions. We will objectively compare polymers derived from 6F-DN-DCA's conceptual analogues against those synthesized from industry-standard fluorinated and non-fluorinated monomers to provide a clear framework for material selection.
Section 1: A Structural Overview of Key Monomers
The performance of a polymer begins with the intrinsic properties of its monomeric building blocks. The selection of a diacid or its corresponding dianhydride dictates the polymer chain's flexibility, symmetry, and intermolecular forces. Below is a comparison of 6F-DN-DCA and other benchmark monomers.
DOT Diagram: Chemical Structures of Compared Monomers
Caption: Chemical structures of the subject monomer and key comparators.
Section 2: Comparative Analysis of Polymer Properties
The true measure of a monomer's utility is reflected in the properties of the resulting polymer. In this section, we compare polyimides synthesized from different dianhydrides with a common diamine, such as 4,4'-oxydianiline (ODA), to isolate the effect of the diacid/dianhydride component.
Thermal Stability
Thermal stability is paramount for materials used in high-temperature environments. It is typically assessed by the Glass Transition Temperature (Tg), where the polymer transitions from a rigid to a rubbery state, and the 5% Weight Loss Temperature (Td5), indicating the onset of thermal decomposition.
-
Causality: Rigid, planar monomers like Pyromellitic Dianhydride (PMDA) and 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) produce polymers with highly restricted chain rotation, leading to exceptionally high Tg values.[1][2] In contrast, the C(CF₃)₂ linkage in 6F-based monomers introduces a flexible "kink" in the polymer backbone. While this slightly lowers the Tg compared to the most rigid polyimides, it remains well within the high-performance range, and the C-F bonds contribute to excellent thermal-oxidative stability.[3][4]
Table 1: Comparison of Thermal Properties of Polyimides
| Monomer | Diamine Partner | Glass Transition Temp. (Tg) | 5% Decomposition Temp. (Td5) |
|---|---|---|---|
| 6FDA | TFMB | 335 °C | 510 °C |
| BPDA | ODA | 290 °C[1] | >500 °C |
| PMDA | ODA | 302 °C[1] | >500 °C |
| 8FDA * | TFODA | 401 °C[5][6] | >500 °C |
Note: 8FDA is a novel ladder-type fluorinated dianhydride included for advanced comparison, demonstrating high Tg.[5][6] Data for 6F-DN-DCA is less prevalent in literature, but its 6F-based structure suggests a Tg in the range of 250-350°C depending on the diamine, with the nitro groups potentially increasing chain stiffness and Tg.
Solubility and Processability
A significant challenge with traditional aromatic polyimides (e.g., those from PMDA or BPDA) is their poor solubility in organic solvents, which complicates processing.[7][8]
-
Causality: The insolubility of conventional polyimides stems from strong inter-chain charge-transfer complexes and efficient chain packing. The introduction of bulky, three-dimensional groups is a key strategy to mitigate this. The hexafluoroisopropylidene (6F) group is exceptionally effective at disrupting this packing, increasing the free volume between polymer chains and allowing solvent molecules to penetrate, thus dramatically improving solubility.[7][9] Polyimides based on 6FDA are often soluble in common solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even chloroform.[8][9] The nitro groups on 6F-DN-DCA are also bulky and may further enhance solubility by disrupting symmetry.
Table 2: General Solubility of Polyimides in Common Organic Solvents
| Monomer Base | NMP / DMAc | m-Cresol | THF | Chloroform |
|---|---|---|---|---|
| 6F-based PIs | ++ | ++ | +/- | +/- |
| BPDA-based PIs | +/- | + | -- | -- |
| PMDA-based PIs | -- | + | -- | -- |
++: Soluble; +: Soluble with heating; +/-: Partially soluble or swelling; --: Insoluble
Mechanical Performance
The mechanical properties of polyimides are a direct consequence of the chain rigidity and intermolecular forces imparted by the monomers.
-
Causality: The rigid backbones of PMDA and BPDA-based polyimides result in high tensile strength and modulus but often limited elongation at break, indicating brittleness.[1] Fluorinated polyimides derived from monomers like 6FDA typically exhibit a more balanced profile, with good tensile strength and modulus, coupled with significantly greater ductility (higher elongation at break).[4] This makes them more suitable for applications requiring flexibility, such as thin films for electronics. Neat PI films generally exhibit tensile strengths of 94–120 MPa and tensile moduli between 1.85 and 2.18 GPa.[4]
Table 3: Representative Mechanical Properties of Polyimide Films
| Property | 6FDA-based PI | BPDA-based PI | PMDA-based PI |
|---|---|---|---|
| Tensile Strength (MPa) | ~100-115 | ~110-130 | ~120-140 |
| Tensile Modulus (GPa) | ~2.0 - 2.5 | ~3.0 - 3.5[1] | ~3.2 - 3.8[1] |
| Elongation at Break (%) | > 10%[4] | ~3.5%[1] | ~2.8%[1] |
Optical and Dielectric Properties
For applications in flexible displays and microelectronics, low color (high optical transparency) and a low dielectric constant (k) are critical.
-
Causality: The characteristic yellow-to-brown color of aromatic polyimides arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). The strong electron-withdrawing nature of the hexafluoroisopropylidene (6F) group inhibits these CTCs, resulting in polyimides that are essentially colorless and highly transparent.[10][11] This fluorination also leads to a lower dielectric constant by reducing the overall polarizability of the polymer chain.[7][12] Therefore, 6F-DN-DCA and 6FDA-based polymers are vastly superior to their non-fluorinated counterparts (PMDA, BPDA) in these aspects. The nitro groups in 6F-DN-DCA, being strongly electron-withdrawing, will influence the electronic structure and may slightly increase color compared to a non-nitrated 6F analogue, but transparency is expected to remain high compared to non-fluorinated systems.
Table 4: Optical and Dielectric Properties of Polyimides
| Property | 6F-based PIs | BPDA/PMDA-based PIs |
|---|---|---|
| Optical Transparency | High (Colorless)[10][13] | Low (Yellow/Brown) |
| UV-Vis Cutoff Wavelength | < 360 nm[5] | > 380 nm |
| Dielectric Constant (1 MHz) | 2.8 – 3.2[14] | 3.2 – 3.5 |
Section 3: Experimental Protocol for Polyimide Synthesis and Characterization
To ensure trustworthiness and reproducibility, this section provides a self-validating protocol for the synthesis of a high-performance polyimide film, a process applicable to most dianhydride/diamine systems.
DOT Diagram: Experimental Workflow for Polyimide Synthesis
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A Researcher's Guide to Gas Separation Membranes: A Monomer-by-Monomer Performance Comparison
In the dynamic field of gas separation, the performance of polymeric membranes is intrinsically linked to the fundamental building blocks from which they are constructed: the monomers. The judicious selection of monomers dictates the ultimate permeability and selectivity of a membrane, governing its efficiency in critical applications ranging from carbon capture to oxygen enrichment. This guide provides an in-depth technical comparison of gas separation membranes based on different monomer structures, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Core Principle: Solution-Diffusion Model
Gas transport through dense polymeric membranes is predominantly described by the solution-diffusion model. This model posits a three-step process: (1) sorption of gas molecules onto the high-pressure upstream side of the membrane, (2) diffusion of the gas molecules through the polymer matrix, and (3) desorption from the low-pressure downstream side. The performance of a membrane is thus defined by two key parameters:
-
Permeability (P): A measure of the rate at which a gas passes through the membrane under a given pressure gradient. It is the product of the diffusion coefficient (D) and the solubility coefficient (S) (P = D x S).[1]
-
Selectivity (α): The ratio of the permeabilities of two different gases (αi/j = Pi/Pj). It represents the membrane's ability to separate one gas from another.[1]
A fundamental challenge in membrane science is the inherent trade-off between permeability and selectivity; typically, highly permeable polymers exhibit low selectivity, and vice versa.[2][3] This relationship is often visualized in what is known as the Robeson upper bound, which plots the selectivity of various polymers for a specific gas pair against their permeability.[3][4] The goal of membrane material development is to push beyond this upper bound.
The Influence of Monomer Structure on Membrane Performance
The chemical structure of the monomers used in polymerization profoundly influences the final properties of the polymer and, consequently, the membrane's gas separation performance. Key monomer characteristics that impact permeability and selectivity include:
-
Chain Rigidity and Packing: Rigid and contorted polymer backbones, often resulting from bulky or sterically hindered monomers, disrupt efficient chain packing. This creates a larger fractional free volume (FFV), which consists of interconnected micro-voids that facilitate faster gas diffusion and thus higher permeability.[1][2]
-
Intermolecular Interactions: The presence of specific functional groups within the monomers can enhance the solubility of certain gases. For instance, polar groups can interact favorably with polar gas molecules like CO2, increasing the membrane's solubility selectivity.[5]
-
Functional Groups: The incorporation of specific chemical moieties can be used to tailor membrane properties. For example, bulky side groups can increase FFV, while reactive groups can be used for post-synthesis modifications like cross-linking to enhance selectivity.[2][6]
Visualizing the Structure-Property Relationship
The following diagram illustrates the fundamental relationship between monomer structure, the resulting polymer properties, and the final membrane performance.
Caption: Relationship between monomer structure and membrane performance.
A Comparative Analysis of Key Monomer Classes
The following sections delve into the performance of membranes fabricated from different classes of monomers, highlighting their strengths and weaknesses for specific gas separation applications.
Glassy Polymers: High Selectivity, Moderate Permeability
Glassy polymers, characterized by their rigid chain structures and operation below their glass transition temperature (Tg), are the workhorses of industrial gas separation.[7] Their restricted chain mobility leads to size-sieving capabilities, resulting in high diffusion selectivity.
Common Monomers and Resulting Polymers:
-
Polysulfones (PSf): Synthesized from bisphenol A and 4,4'-dichlorodiphenyl sulfone, PSf membranes are known for their good mechanical properties and acceptable permselectivities for gas pairs like O2/N2 and CO2/CH4.[8]
-
Polyimides (PIs): Formed from the polycondensation of dianhydrides and diamines, PIs offer excellent thermal and chemical stability, along with impressive gas separation properties.[9][10] The wide variety of available monomers allows for fine-tuning of their performance. For instance, the use of bulky, fluorine-containing monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) can significantly increase free volume and permeability.[10]
-
Polycarbonates (PCs): Based on bisphenol A, PCs are another class of glassy polymers with moderate gas separation performance.[8]
Polymers of Intrinsic Microporosity (PIMs): High Permeability, Moderate Selectivity
PIMs represent a significant advancement in membrane materials, offering exceptionally high gas permeabilities that often surpass the Robeson upper bound.[2] This is achieved through the use of monomers that create a highly contorted and rigid polymer backbone, preventing efficient packing and generating a large, interconnected free volume.
Key Monomers and Resulting Polymers:
-
PIM-1: The archetypal PIM is synthesized from 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane and 2,3,5,6-tetrafluoroterephthalonitrile. The spiro-center in the monomer forces a sharp bend in the polymer chain, leading to a highly microporous structure.[1] PIM-1 exhibits very high permeability but moderate selectivity.[2]
-
Tröger's Base Polymers (TB): These polymers are formed through the condensation of an aromatic diamine with two equivalents of formaldehyde. The resulting V-shaped Tröger's base unit creates a rigid and microporous structure.[11]
Thermally Rearranged (TR) Polymers: Pushing the Upper Bound
TR polymers are a class of materials that undergo a solid-state thermal conversion from a precursor polymer, typically a polyimide with ortho-positioned functional groups, into a more rigid and microporous polybenzoxazole (PBO) or other heterocyclic structure. This rearrangement process creates a finely-tuned microporous structure with excellent gas separation properties.[2][12]
Precursor Monomers and the TR Process:
The precursor polyimides are synthesized from specific dianhydrides and diamines containing ortho-hydroxyl or other reactive groups. Upon thermal treatment, these groups cyclize to form the more rigid heterocyclic structure, significantly increasing both permeability and selectivity.[2]
Rubbery Polymers: High Permeability, Low Selectivity
In contrast to glassy polymers, rubbery polymers operate above their Tg, possessing highly flexible polymer chains. This leads to high gas diffusion rates but poor size-sieving ability, resulting in high permeability but low selectivity.[7] A common example is polydimethylsiloxane (PDMS).[1]
Performance Data Summary
The following table summarizes the typical performance of membranes derived from different monomer classes for key gas separations.
| Monomer Class | Example Polymer | Gas Pair | Permeability (Barrer*) | Selectivity | Reference(s) |
| Glassy Polymers | Polysulfone (PSf) | O2/N2 | ~2 | ~6 | [8] |
| Polyimide (Matrimid®) | CO2/CH4 | ~10 | ~35 | [11] | |
| 6FDA-based Polyimide | CO2/CH4 | >100 | ~30-50 | [10] | |
| Polymers of Intrinsic Microporosity | PIM-1 | O2/N2 | ~1000 | ~2.5 | [2][13] |
| PIM-1 | CO2/CH4 | ~2000 | ~10-15 | [2] | |
| Thermally Rearranged Polymers | TR-PBO | O2/N2 | ~100-500 | ~5-7 | [2][12] |
| TR-PBO | CO2/CH4 | >500 | >40 | [2][12] | |
| Rubbery Polymers | PDMS | CO2/CH4 | ~3000 | ~2.5 | [1] |
*1 Barrer = 10^-10 cm^3 (STP) cm / (cm^2 s cmHg)
Experimental Protocols
Accurate and reproducible evaluation of membrane performance is crucial. The following outlines a standard methodology for testing gas separation membranes.
Experimental Workflow for Gas Permeation Testing
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A Researcher's Guide to the Thermal Analysis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane: A Comparative Approach
The presence of the hexafluoroisopropylidene (6F) group in the backbone of polymers is known to enhance thermal stability.[1][2] This makes monomers like 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane key building blocks for high-performance polyimides and other polymers used in demanding applications.[2] Thermal analysis is therefore not just a routine characterization step; it is a critical tool for quality control and for understanding the structure-property relationships that govern the final material's performance.
The Significance of Thermal Analysis for Fluorinated Monomers
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques in materials science.[3] TGA measures the change in mass of a sample as a function of temperature or time, providing crucial information about its thermal stability and decomposition profile.[4] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes.[4]
For a monomer like this compound, which is likely to be used in polymerization reactions at elevated temperatures, understanding its thermal limits is paramount. The nitro and carboxylic acid functional groups are of particular interest, as they can influence both the decomposition pathway and the potential for intramolecular reactions upon heating.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of the thermal analysis, a well-defined and self-validating experimental protocol is essential. The following step-by-step methodologies for TGA and DSC are based on established practices for similar aromatic and fluorinated compounds.[5]
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Ensure the this compound sample is dry and free of residual solvents. A small sample size, typically 5-10 mg, is recommended to ensure uniform heating.
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A standard heating rate of 10 °C/min is often used.[6] Slower or faster rates can be employed to study the kinetics of decomposition.
-
Temperature Range: A broad range, for instance, from room temperature to 800 °C, is advisable to capture all thermal events.[5]
-
-
Data Analysis: The primary data to be extracted are the onset of decomposition and the temperature of maximum rate of weight loss, which can be determined from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a similar flow rate to the TGA experiment.
-
Heating and Cooling Cycles: A heat-cool-heat cycle is recommended. The first heating scan can erase the thermal history of the sample. The cooling scan and the second heating scan provide information about the glass transition (Tg), crystallization (Tc), and melting (Tm) behavior. A heating rate of 10-20 °C/min is common.[5]
-
-
Data Analysis: The key parameters to identify are the melting point (Tm), characterized by an endothermic peak, and the glass transition temperature (Tg), which appears as a step-like change in the baseline.
Caption: Experimental workflow for the thermal analysis of this compound.
Comparative Data and Expected Performance
While lacking direct data for our target compound, we can draw insightful comparisons with other fluorinated monomers and related structures. The hexafluoroisopropylidene (6F) group is a common feature in high-performance polymers, and its influence on thermal properties is well-documented. The introduction of fluorine atoms generally increases thermal stability due to the high bond energy of the C-F bond.[2]
| Compound | Type | Decomposition Temp. (TGA, 5% weight loss) | Melting Point (DSC) | Key Structural Features |
| 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) | Dianhydride Precursor | > 400 °C | ~160-163 °C | 6F group, hydroxyl groups |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | Dianhydride | > 500 °C (in polyimides)[7] | ~244-247 °C | 6F group, anhydride groups |
| 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | Diamine | Not specified | ~245-248 °C[8] | 6F group, amine and hydroxyl groups |
| 1H-pyrazole-3,5-dicarboxylic acid | Dicarboxylic Acid | ~200-300 °C (initial decomposition)[9] | Decomposes | Heterocyclic dicarboxylic acid |
| This compound (Expected) | Dicarboxylic Acid | Likely > 300 °C | Likely > 250 °C | 6F group, carboxylic acid and nitro groups |
Based on the comparative data, we can hypothesize the thermal behavior of this compound:
-
TGA Performance: The presence of the stable 6F group would suggest a high decomposition temperature. However, the nitro (-NO2) and carboxylic acid (-COOH) groups are generally less stable than the imide rings formed in polyimides. The initial weight loss may be associated with the decarboxylation of the -COOH groups or the decomposition involving the -NO2 groups. A multi-stage decomposition profile is possible. The onset of decomposition is expected to be significantly higher than that of simple aliphatic dicarboxylic acids due to the aromatic backbone.
-
DSC Performance: A sharp endothermic peak corresponding to its melting point is expected. Given the melting points of structurally similar compounds like 6FDA and the amino-substituted analogue, a melting point above 250 °C is a reasonable prediction. The rigidity of the molecule may also allow for a measurable glass transition if it can be quenched into an amorphous state.
Caption: Relationship between the structural features of the target molecule and its predicted thermal properties.
Conclusion
While direct experimental data for this compound is not yet widespread, a comprehensive thermal analysis is crucial for its application in advanced materials. By employing standardized TGA and DSC protocols and comparing its structure to well-characterized analogues, researchers can anticipate its thermal behavior with a high degree of confidence. The presence of the hexafluoroisopropylidene group suggests excellent thermal stability, making it a promising candidate for high-performance polymers. However, the influence of the nitro and carboxylic acid groups on its decomposition pathway warrants careful investigation. This guide provides a robust framework for conducting such an analysis, ensuring that the data generated is both reliable and insightful for its intended applications in research and development.
References
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MDPI. (2018, August 20). Chemical Crosslinking of 6FDA-ODA and 6FDA-ODA:DABA for Improved CO 2 /CH 4 Separation. Retrieved from [Link]
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-
MDPI. (n.d.). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA graphs for the results of 6FDA-6FpDA with different percentage of the BCZY particles. Retrieved from [Link]
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Scribd. (n.d.). DSC TGA Polyimide. Retrieved from [Link]
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A Comparative Study of Polyimides from Fluorinated and Non-Fluorinated Diacids: A Guide for Researchers
In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] These characteristics make them indispensable in demanding applications, from aerospace engineering to microelectronics.[3][4][5] A key area of innovation in polyimide chemistry involves the strategic incorporation of fluorine atoms into the polymer backbone, typically through the use of fluorinated monomers like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). This guide provides a comprehensive comparison of polyimides derived from fluorinated and non-fluorinated diacids, offering insights into the profound impact of fluorination on material properties and performance.
This analysis is grounded in experimental data from peer-reviewed literature, providing researchers, scientists, and drug development professionals with a robust framework for selecting and designing polyimides for specific applications.
The Influence of Fluorination on Polyimide Properties: A Causal Analysis
The introduction of fluorine into the polyimide structure is not merely an incremental modification; it fundamentally alters the physicochemical properties of the resulting polymer. The high electronegativity and large atomic volume of fluorine atoms are the primary drivers of these changes.
Fluorination, particularly the incorporation of bulky trifluoromethyl (-CF3) groups, disrupts the close packing of polymer chains.[6][7] This increased free volume has several significant consequences:
-
Enhanced Solubility: The looser chain packing reduces intermolecular forces, allowing solvent molecules to penetrate and dissolve the polymer more readily.[6][8][9][10] This is a critical advantage for processing, as many conventional aromatic polyimides are notoriously insoluble.[3][6]
-
Improved Optical Transparency: The disruption of intermolecular charge-transfer complexes (CTCs), which are responsible for the characteristic yellow-to-brown color of traditional polyimides, leads to materials with higher optical transparency and lower cutoff wavelengths.[6][11][12]
-
Lower Dielectric Constant: The increased free volume and the low polarizability of the C-F bond contribute to a significant reduction in the dielectric constant.[1][6][13][14][15] This is a crucial property for microelectronic applications, where low-k dielectric materials are essential for minimizing signal delay and cross-talk.[4][16]
Furthermore, the high bond energy of the C-F bond (~485 kJ/mol) imparts exceptional thermal stability to fluorinated polyimides, often leading to higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td).[1][17]
Comparative Data: Fluorinated vs. Non-Fluorinated Polyimides
To illustrate the practical implications of fluorination, the following tables summarize key performance data for polyimides derived from a fluorinated dianhydride (6FDA) and a non-fluorinated dianhydride, pyromellitic dianhydride (PMDA), with the same diamine, 4,4'-oxydianiline (ODA).
Table 1: Thermal and Mechanical Properties
| Property | 6FDA-ODA (Fluorinated) | PMDA-ODA (Non-Fluorinated) |
| Glass Transition Temperature (Tg) | ~260-300 °C[11][18] | ~380-410 °C |
| 5% Weight Loss Temperature (Td5) | >500 °C[8][17][18] | >500 °C |
| Tensile Strength | 57.4 - 91 MPa[6][7] | ~110-125 MPa |
| Elastic Modulus | 1.85 - 3.2 GPa[6][7] | ~2.5-3.5 GPa |
| Elongation at Break | 4.3 - 9.0%[6] | ~70-90% |
Table 2: Dielectric and Optical Properties
| Property | 6FDA-ODA (Fluorinated) | PMDA-ODA (Non-Fluorinated) |
| Dielectric Constant (1 MHz) | 2.69 - 2.85[6] | ~3.4-3.5[6] |
| Dielectric Loss (1 MHz) | 0.00676[1] | ~0.002-0.003 |
| Cutoff Wavelength | 322 - 357 nm[18] | ~450-480 nm |
| Water Absorption | 0.59 - 0.68%[6] | ~1.5-2.5% |
Experimental Workflow for Polyimide Synthesis and Characterization
The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[19][20][21]
Comparison of fluorinated and non-fluorinated dianhydride structures.
Concluding Remarks for the Practicing Scientist
The choice between a fluorinated and a non-fluorinated diacid for polyimide synthesis is a critical design decision that hinges on the desired balance of properties for a specific application.
-
For applications demanding high processability, optical clarity, and low dielectric constants , such as in advanced microelectronics and optoelectronic devices, fluorinated polyimides are the superior choice . [1][4][6]The enhanced solubility facilitates fabrication, while the low dielectric constant and optical transparency are enabling properties for next-generation electronic components. [5]
-
For applications where ultimate mechanical strength and lower cost are the primary drivers , and where solubility and color are less critical, non-fluorinated polyimides remain a viable and cost-effective option .
The experimental data clearly demonstrates that the incorporation of fluorine provides a powerful tool for tuning the properties of polyimides. By understanding the structure-property relationships outlined in this guide, researchers can make informed decisions in the design and synthesis of novel polyimide materials tailored to the ever-increasing demands of modern technology.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane (6F-NCPA)
For researchers, scientists, and professionals in drug development and polymer chemistry, the purity of synthesized monomers is paramount. It dictates the reproducibility of experiments, the integrity of the final product, and the reliability of performance data. This guide provides an in-depth technical comparison for assessing the purity of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane (6F-NCPA), a specialized aromatic dicarboxylic acid monomer. We will explore not only the "how" but also the "why" behind the analytical methodologies, comparing 6F-NCPA with a fluorinated and a non-fluorinated alternative to provide a comprehensive context for your own purity assessment strategies.
The Critical Impact of Monomer Purity on Polymer Performance
In the synthesis of high-performance polymers like polyimides, the purity of the monomeric building blocks, such as 6F-NCPA, is not merely a quality control checkpoint; it is a critical determinant of the final material's properties. The presence of impurities, even in trace amounts, can have a cascading effect on polymerization and the resultant polymer's characteristics.
Influence of Impurities on Polymer Properties:
-
Reduced Molecular Weight: Impurities can act as chain terminators, leading to polymers with lower molecular weights than desired. This can significantly compromise mechanical properties such as tensile strength and flexibility.[1][2]
-
Thermal Stability: The thermal stability of a polyimide is directly related to the integrity of its chemical structure. Impurities can introduce weak links in the polymer backbone, leading to premature degradation at elevated temperatures.[3][4]
-
Optical Properties: For applications requiring high optical transparency, such as in flexible displays, impurities can introduce color, haze, and other optical defects, diminishing the material's performance.[5][6][7]
-
Dielectric Properties: In microelectronics, where polyimides are used as insulating layers, ionic impurities can drastically alter the dielectric constant and loss, affecting the performance of the electronic device.[2][8]
This guide will focus on a comparative purity assessment of three key monomers:
-
This compound (6F-NCPA): The target synthesized compound.
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): A widely used fluorinated dianhydride monomer, providing a benchmark for fluorinated systems.[9][10]
-
Pyromellitic dianhydride (PMDA): A common non-fluorinated aromatic dianhydride, offering a contrast to highlight the influence of the hexafluoroisopropylidene group.[11][12][13]
A Multi-faceted Approach to Purity Determination
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A robust assessment relies on a combination of orthogonal methods, each providing a unique piece of the puzzle. The following sections detail the key analytical techniques for assessing the purity of 6F-NCPA and its alternatives.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone technique for purity assessment due to its high sensitivity, resolving power, and quantitative accuracy. For aromatic carboxylic acids, reversed-phase HPLC is typically the method of choice.
Causality Behind Experimental Choices:
-
Reversed-Phase Column (C18): A C18 column is selected for its ability to effectively separate compounds based on their hydrophobicity. The aromatic nature of 6F-NCPA and its alternatives allows for strong retention and good separation from more polar or less retained impurities.
-
Acidified Mobile Phase: The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid groups, leading to sharper peaks and more reproducible retention times.[14][15]
-
UV Detection: The aromatic rings in these molecules provide strong chromophores, making UV detection at a wavelength around 254 nm a sensitive and effective method for quantification.[14][16]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow:
Caption: Workflow for HPLC-UV Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful quantitative technique (qNMR) for purity assessment.
-
¹H NMR: Provides information on the proton environment and can be used to identify impurities with distinct proton signals.
-
¹³C NMR: Offers insights into the carbon skeleton of the molecule.
-
¹⁹F NMR: Particularly useful for fluorinated compounds like 6F-NCPA and 6FDA, providing a sensitive and often less crowded spectrum for detecting fluorine-containing impurities.[5][17][18]
Quantitative NMR (qNMR) for Absolute Purity:
qNMR allows for the determination of the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.[19][20][21]
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, Acetone-d₆).
-
Internal Standard: A certified reference material with a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the sample and about 10 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Carefully integrate the non-overlapping signals of the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for identifying the molecular weight of the main compound and detecting and identifying impurities, even at trace levels.[13][21][22]
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules like carboxylic acids. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, providing clear molecular weight information with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and any detected impurities, greatly aiding in their identification.[23]
Experimental Protocol: LC-MS for Impurity Profiling
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Chromatographic Conditions: The same HPLC method as described above can be used, but with a volatile mobile phase modifier like formic acid instead of TFA to ensure compatibility with the MS detector.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Nebulizer Pressure: 45 psi
-
Mass Range: m/z 100-1000
-
-
Data Analysis: The data is analyzed to identify the m/z of the main component and any co-eluting or separated impurities. The accurate mass data is used to propose molecular formulas for the impurities.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a sample. This data is used to confirm the empirical formula of the synthesized compound. A significant deviation from the theoretical values can indicate the presence of impurities or residual solvent.[19][24] The accepted deviation is typically within ±0.4%.
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Comparison: The experimental percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula of 6F-NCPA.
Comparative Purity Assessment and Performance Implications
The choice of monomer has a profound impact on the properties of the resulting polyimide. The following table provides a comparative overview of 6F-NCPA and its alternatives, along with the expected impact of their purity on key performance indicators.
| Monomer | Structure | Key Features | Expected Polymer Properties | Impact of Impurities |
| This compound (6F-NCPA) | Aromatic dicarboxylic acid with -CF₃ and -NO₂ groups | High fluorine content, presence of electron-withdrawing nitro groups. | High thermal stability, good solubility, potentially high optical transparency.[3][18] | Reduced molecular weight, lower thermal stability, decreased optical clarity. |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Fluorinated dianhydride | High fluorine content, bulky -C(CF₃)₂- group. | Excellent optical transparency, low dielectric constant, good solubility, high thermal stability.[5][23][25] | Decreased optical transparency, compromised dielectric properties, lower thermal stability. |
| Pyromellitic dianhydride (PMDA) | Non-fluorinated dianhydride | Rigid, planar aromatic structure. | High thermal stability, excellent mechanical properties, but poor solubility and lower optical transparency (often colored).[11][26][27] | Reduced mechanical strength, lower thermal decomposition temperature. |
Visualizing the Purity Assessment Strategy:
Caption: A comprehensive workflow for the purity assessment of 6F-NCPA.
Conclusion
The rigorous assessment of purity for synthesized monomers like this compound is not an academic exercise but a critical step in ensuring the desired performance and reliability of advanced materials. This guide has outlined a multi-technique approach, grounded in the principles of analytical chemistry, to provide a comprehensive evaluation of monomer purity. By employing a combination of HPLC, NMR, MS, and elemental analysis, and by understanding the comparative context provided by alternative monomers like 6FDA and PMDA, researchers can confidently characterize their synthesized materials. This robust analytical framework is essential for the development of next-generation polymers and for advancing the fields of materials science and drug development.
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Wikipedia. (n.d.). Elemental analysis. [Link]
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Thermo Fisher Scientific. (n.d.). 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 99%. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
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Infinita Lab. (n.d.). Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]
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UIV Chem. (n.d.). Quality 4,4'-(hexafluoroisopropylidene)diphthalic anhydride,1107-00-2,6FDA. [Link]
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-
UIVCHEM. (2022, October 23). The Three Major Applications of BPDA in High-Performance Materials. [Link]
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National Metrology Institute of Japan. (n.d.). Quantitative NMR. [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
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-
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Jayhawk Fine Chemicals Corporation. (n.d.). PMDA | Pyromellitic Dianhydride. [Link]
-
Semantic Scholar. (2003). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. [Link]
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ACS Publications. (1994). Optical Properties of Fluorinated Polyimides for Optoelectronic Components. Macromolecules, 27(24), 7214–7218. [Link]
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J-STAGE. (2003). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. [Link]
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J-STAGE. (2003). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. [Link]
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Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
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ACS Publications. (2022). Monomer Dependence of Colorless and Transparent Polyimide Films: Thermomechanical Properties, Optical Transparency, and Solubility. ACS Omega, 7(5), 4445–4454. [Link]
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A Comparative Guide to the Structure-Property Relationships of Polyimides Based on 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The strategic incorporation of specific functional groups into the polyimide backbone allows for the fine-tuning of their properties to meet the demands of advanced applications. This guide provides a comprehensive analysis of the structure-property relationships of polyimides derived from the dianhydride monomer 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane (6F-NCPA) .
This dianhydride is uniquely functionalized with both the hexafluoroisopropylidene (6F) group and nitro (–NO₂) substituents. This combination is anticipated to yield polyimides with a synergistic blend of properties, including enhanced solubility, excellent thermal stability, and modified optical and electronic characteristics. Through a comparative analysis with other fluorinated and nitro-containing polyimides, this guide will elucidate the anticipated performance of 6F-NCPA-based systems, providing a predictive framework for researchers in the field.
The Architectural Significance of 6F-NCPA
The monomer this compound is a strategic building block for advanced polyimides. Its structure is characterized by two key moieties that dictate the properties of the resulting polymers.
-
The Hexafluoroisopropylidene (6F) Group: The bulky, electron-withdrawing -C(CF₃)₂- group is a cornerstone of modern polyimide chemistry. Its incorporation into the polymer backbone disrupts chain packing, which in turn leads to several desirable properties:
-
Enhanced Solubility: The contorted structure introduced by the 6F group increases the free volume within the polymer matrix, hindering the close packing of polymer chains.[1] This disruption of intermolecular forces significantly improves the solubility of the polyimides in common organic solvents, facilitating their processing.
-
Improved Optical Transparency: By inhibiting the formation of charge-transfer complexes between polymer chains, the 6F group contributes to reduced color intensity and enhanced optical transparency in the resulting polyimide films.[2]
-
Lower Dielectric Constant: The fluorine atoms in the 6F group lower the overall polarizability of the polymer chain, leading to a reduced dielectric constant, a critical property for microelectronics applications.
-
Increased Thermal Stability: The strong C-F bonds contribute to the high thermal stability of the polymer.
-
-
The Nitro (–NO₂) Group: The presence of the electron-withdrawing nitro group on the phenyl ring adjacent to the carboxylic acid functionality is expected to influence the polymer's properties in several ways:
-
Modified Electronic Properties: The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the polyimide, potentially impacting its charge transport characteristics and optical absorption.
-
Enhanced Thermal Stability: The introduction of nitro groups has been shown to, in some cases, increase the thermal stability of polymers.[3]
-
Potential for Crosslinking: The nitro group can serve as a reactive site for further chemical modifications or crosslinking reactions, offering a pathway to tailor the material's properties post-polymerization.
-
The interplay of these two functional groups within the 6F-NCPA monomer provides a unique platform for designing polyimides with a tailored balance of processability and high performance.
Synthesis of 6F-NCPA Based Polyimides: A General Protocol
Polyimides from 6F-NCPA are typically synthesized via a two-step polycondensation reaction, a well-established method for producing high molecular weight polyimides.
Caption: General two-step synthesis of 6F-NCPA based polyimides.
Experimental Protocol: A Representative Synthesis
Step 1: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, an equimolar amount of a selected aromatic diamine is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
The solution is cooled in an ice bath, and an equimolar amount of this compound dianhydride (6F-NCPA) is added in portions under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12-24 hours to yield a viscous poly(amic acid) solution. The progress of the reaction can be monitored by measuring the inherent viscosity of the solution.
Step 2: Imidization The conversion of the poly(amic acid) to the final polyimide can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a staged heating program, typically starting at a low temperature (e.g., 80-100 °C) to slowly remove the solvent, followed by a gradual increase to higher temperatures (e.g., 200-300 °C) to effect the cyclodehydration and formation of the imide rings.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.
Comparative Analysis of Structure-Property Relationships
To predict the performance of polyimides derived from 6F-NCPA, it is instructive to compare the properties of structurally related polyimides containing either the 6F group or nitro substituents.
Solubility
The incorporation of the bulky 6F group is a well-established strategy to enhance the solubility of otherwise intractable aromatic polyimides.
| Polyimide System | Dianhydride | Diamine | Solubility in Common Solvents (NMP, DMAc, THF, Chloroform) | Reference |
| 6FDA-based PI | 6FDA | Various aromatic diamines | Generally soluble at room temperature. | [4] |
| Nitro-substituted PI | Pyromellitic dianhydride | Nitro-substituted diamines | Solubility can be limited depending on the overall rigidity. | [3] |
| Predicted 6F-NCPA PI | 6F-NCPA | Various aromatic diamines | Expected to be highly soluble due to the dominant effect of the 6F group. | - |
The presence of the 6F group in the 6F-NCPA dianhydride is expected to be the primary determinant of solubility. Therefore, polyimides synthesized from this monomer are predicted to exhibit excellent solubility in a range of organic solvents, which is a significant advantage for processing and fabrication.
Thermal Properties
High thermal stability is a hallmark of aromatic polyimides. Both the 6F and nitro groups can contribute to the thermal performance of the polymer.
| Polyimide System | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Reference |
| 6FDA-based PI (6FDA/TFMB) | >300 | >500 | [5] |
| Nitro-substituted PI | 239 - 278 | >492 | [3] |
| Predicted 6F-NCPA PI | Expected to be high (>250 °C) | Expected to be high (>500 °C) | - |
The rigid aromatic backbone, coupled with the thermally stable C-F and C-N bonds, suggests that 6F-NCPA-based polyimides will exhibit high glass transition temperatures and excellent thermal stability, with decomposition temperatures likely exceeding 500 °C in an inert atmosphere. The nitro group may further enhance this stability.
Mechanical Properties
The mechanical properties of polyimides are highly dependent on the rigidity of the polymer backbone and the intermolecular interactions.
| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| 6FDA-based PI (FAPI) | up to 326.7 | up to 8.4 | - | [6] |
| 6FDA-based PI (MDI-6FDA) | up to 57 | - | 5 | [7] |
| Predicted 6F-NCPA PI | Expected to be high (100-300 MPa) | Expected to be high (2-8 GPa) | Likely to be moderate (5-15%) | - |
The rigid structure imparted by the aromatic rings and the imide linkages, combined with the bulky 6F group that can increase free volume, will likely result in 6F-NCPA-based polyimides with high tensile strength and modulus. The flexibility of the polymer chain, and thus the elongation at break, will be influenced by the choice of the diamine comonomer.
Optical Properties
For applications in optics and electronics, the optical transparency of polyimide films is a critical parameter.
| Polyimide System | Cut-off Wavelength (nm) | Transparency at 500 nm (%) | Reference |
| 6FDA-based PI (MDI-6FDA) | 371 | 69 | [7] |
| Predicted 6F-NCPA PI | Expected to be in the UV region | Expected to be high (>70%) | - |
The 6F group is known to reduce the formation of charge-transfer complexes, leading to less colored and more transparent films.[2] However, the nitro group is a chromophore and may introduce some color. The overall optical transparency of 6F-NCPA-based polyimides will depend on the balance between these two effects. It is anticipated that these polyimides will exhibit good transparency in the visible region.
Structure-Property Relationship Visualization
Caption: Key structure-property drivers in 6F-NCPA polyimides.
Conclusion and Future Outlook
Polyimides derived from this compound represent a promising class of high-performance materials. The synergistic combination of the hexafluoroisopropylidene and nitro groups within a single monomer offers a versatile platform for creating polyimides with a unique and highly desirable set of properties. The anticipated high solubility, excellent thermal stability, robust mechanical properties, and good optical transparency make these materials strong candidates for a wide range of advanced applications, from microelectronics and aerospace to separation membranes and advanced composites.
Further experimental investigation into the synthesis and characterization of polyimides based on 6F-NCPA with a variety of aromatic diamines is warranted to fully elucidate their structure-property relationships and unlock their full potential. The insights provided in this guide serve as a foundational framework for researchers and scientists to explore this exciting area of polymer chemistry.
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A Senior Application Scientist's Guide to the Gas Separation Performance of 6FDA-Based Polyimides Derived from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive benchmark analysis of gas separation membranes synthesized from polyimides based on 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). We will give special consideration to the property enhancements offered by monomers like 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, contextualizing their performance against other state-of-the-art 6FDA-based polyimides for critical industrial applications such as natural gas purification and carbon capture.
Introduction: The Architectural Advantage of 6FDA-Based Polyimides
Polyimides derived from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, commonly known as 6FDA, represent a premier class of glassy polymers for membrane-based gas separation.[1][2] Their appeal stems from a unique combination of high thermal stability, excellent chemical resistance, and facile processability.[1] The defining feature of 6FDA-based polyimides is the bulky, fluorine-containing hexafluoroisopropylidene (-C(CF₃)₂) group. This structural element restricts the efficient packing of polymer chains, thereby creating a high fractional free volume (FFV) within the material.[3] This high FFV is a primary determinant of the characteristically high gas permeability exhibited by these membranes.[3]
The monomer this compound is a strategic building block for creating advanced 6FDA-type polyimides. While this specific monomer would typically be polymerized with a diamine to form the final polyimide, its structure provides key insights into the expected performance. The nitro (-NO₂) and carboxyl (-COOH) functional groups are polar and can enhance the membrane's affinity for polar gases like CO₂, potentially increasing selectivity. The carboxyl groups also offer a route for further modification, such as thermal or chemical cross-linking, to improve plasticization resistance in aggressive gas feeds.[1]
The versatility of 6FDA-based polyimides allows for fine-tuning of their separation properties by copolymerizing various diamines. The choice of the diamine moiety significantly influences the polymer chain packing and the resulting balance between permeability and selectivity.[2] This guide will compare the performance of membranes derived from various 6FDA-diamine combinations to provide a benchmark for evaluating materials based on novel monomers like this compound.
Comparative Performance Analysis: Permeability vs. Selectivity
The performance of a gas separation membrane is fundamentally defined by the trade-off between permeability (the rate at which a gas passes through the membrane) and selectivity (the ability of the membrane to separate one gas from another). This relationship is famously illustrated by the Robeson upper bound, a plot that empirically defines the performance limit for polymeric membranes for a given gas pair.[4][5][6][7] Materials that approach or surpass this upper bound are considered high-performance.
6FDA-based polyimides are particularly well-regarded for their performance in CO₂/CH₄ and CO₂/N₂ separations, which are crucial for natural gas sweetening and post-combustion carbon capture, respectively.[4][5][6][7] The data below summarizes the performance of various 6FDA-based polyimides, providing a landscape against which new materials can be benchmarked.
Table 1: Benchmark Gas Separation Performance of Various 6FDA-Based Polyimides for CO₂/CH₄ Separation
| Polyimide Composition | CO₂ Permeability (Barrer¹) | CO₂/CH₄ Selectivity | Feed Conditions | Reference |
| 6FDA-mPDA | ~14 | ~70 | 2 atm, 35 °C (pure gas) | [8] |
| 6FDA-DAM:DABA (3:1) | 147.4 | 47.5 | 2 bar, 25 °C (50:50 CO₂:CH₄) | [9] |
| 6FDA-ODA | 43.8 | 29.9 | 5 bar, 25 °C (50:50 CO₂:CH₄) | [10] |
| 6FDA-DABA | 5 - 7 | 48 - 86 | Not Specified | [2] |
| 6FDA-TrMPD | >200 | Low | Not Specified | [2] |
| 6FDA-bisP | 35.3 | 25.6 | 5 bar, 25 °C (equimolar CO₂/CH₄) | [11] |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Analysis of Performance Data:
-
Influence of Diamine Structure: The choice of diamine profoundly impacts performance. For instance, 6FDA-mPDA exhibits a remarkable balance of high selectivity and moderate permeability.[8] In contrast, incorporating bulky diamines like 2,4,6-trimethyl-1,3-phenylene-diamine (TrMPD) can dramatically increase free volume, leading to very high permeability but at the cost of selectivity.[2]
-
Role of Polar Groups: Diamines containing polar carboxyl groups, such as 3,5-diaminobenzoic acid (DABA), tend to yield membranes with higher selectivity for CO₂ over CH₄, albeit with lower permeability.[2] This is attributed to favorable interactions between the polar CO₂ molecules and the polymer matrix.
-
Copolymerization Strategy: Copolymerizing different diamines, as in 6FDA-DAM:DABA, allows for a tunable approach to balance permeability and selectivity to meet specific separation targets.[9]
-
Plasticization Resistance: A significant challenge for glassy polymers in high-pressure CO₂ applications is plasticization, where the CO₂ swells the polymer matrix, leading to a loss of selectivity.[1] Cross-linking, often facilitated by carboxyl groups from monomers like DABA, is an effective strategy to enhance the membrane's resistance to plasticization under aggressive feed conditions.[1]
Experimental Protocols: From Polymer Synthesis to Gas Permeation Testing
The reliable evaluation of membrane materials requires standardized and reproducible experimental procedures. This section outlines the key workflows for the synthesis, fabrication, and testing of 6FDA-based polyimide membranes.
Polymer Synthesis: Two-Step Polycondensation
A common method for synthesizing 6FDA-based polyimides is a two-step polycondensation reaction.
Methodology:
-
Poly(amic acid) Formation: The dianhydride (e.g., 6FDA) and the diamine(s) are dissolved in an anhydrous aprotic solvent such as N-methyl-2-pyrrolidinone (NMP). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at room temperature for several hours to form the poly(amic acid) precursor.
-
Imidization: The poly(amic acid) solution is then converted to the final polyimide. This can be achieved through:
-
Thermal Imidization: The solution is cast onto a glass plate and heated in stages, for example, at 90°C for 6 hours and then at 150°C for 10 hours under vacuum to drive the cyclodehydration reaction and remove the solvent.[2]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution to facilitate imidization at lower temperatures.
-
Caption: Workflow for two-step polyimide synthesis.
Membrane Fabrication
The synthesized polymer can be fabricated into various membrane forms, most commonly dense flat sheets for initial screening or asymmetric hollow fibers for industrial-scale modules.
A. Dense Flat Sheet Membrane Casting:
-
A 15 wt% solution of the polyimide in a suitable solvent (e.g., NMP) is prepared.[2]
-
The solution is filtered to remove any impurities.
-
The filtered solution is cast onto a clean, level glass plate using a casting knife to ensure uniform thickness.
-
The cast film is dried in an oven under a controlled atmosphere, often with a staged temperature profile, to slowly remove the solvent. For example, drying at 90°C for 6 hours followed by 150°C for 10 hours under vacuum is a common practice.[2]
-
The resulting dense membrane (typically 80-100 µm thick) is carefully peeled from the glass plate.[2]
B. Asymmetric Hollow Fiber Spinning: Asymmetric hollow fibers, which consist of a dense selective skin layer on a porous support, are preferred for practical applications due to their high surface-area-to-volume ratio.[12]
Methodology:
-
A polymer solution (dope) is prepared.
-
The dope solution and a bore fluid are co-extruded through a tube-in-orifice spinneret.[13]
-
The nascent fiber passes through an air gap and then into a coagulation bath (e.g., water), which induces phase inversion, forming the asymmetric structure.[12][14]
-
The spun fibers are collected and undergo solvent exchange and drying procedures to prepare them for module fabrication.
Caption: Workflows for flat sheet and hollow fiber membrane fabrication.
Gas Permeability Testing
The separation performance of the fabricated membranes is evaluated by measuring the permeability of different gases. The constant-volume, variable-pressure method is a widely used and reliable technique.[15][16]
Experimental Setup: The core of the apparatus is a permeation cell that separates a high-pressure upstream side from a low-pressure (initially vacuum) downstream side, with the membrane sealed in between.[15]
Methodology:
-
Membrane Mounting: A sample of the membrane is placed in the permeation cell. The system is sealed using O-rings to prevent leaks.[16]
-
System Evacuation: The entire system, especially the downstream volume, is evacuated to a high vacuum.
-
Gas Feed: The test gas (e.g., CO₂ or CH₄) is introduced to the upstream side of the membrane at a constant pressure.
-
Permeation Measurement: As the gas permeates through the membrane, the pressure on the downstream side increases over time. This pressure rise is monitored using a high-precision pressure transducer.[15]
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) in the downstream volume, using the following equation: P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt) Where V is the downstream volume, l is the membrane thickness, A is the membrane area, R is the ideal gas constant, T is the absolute temperature, and p is the pressure.[16]
-
Selectivity Calculation: The ideal selectivity (α) for a gas pair (A/B) is calculated as the ratio of their individual permeability coefficients: α_(A/B) = P_A / P_B
Caption: Workflow for gas permeability measurement.
Conclusion and Future Outlook
Polyimides based on the 6FDA dianhydride architecture are unequivocally among the most promising materials for membrane-based gas separation. The strategic selection of comonomers, such as this compound, offers a powerful tool for chemists to engineer the next generation of membranes. The introduction of polar functional groups like nitro and carboxyl moieties can enhance CO₂ affinity, pushing selectivity higher, while the inherent properties of the 6FDA backbone maintain high gas flux.
The data clearly indicates a trade-off between permeability and selectivity, which can be navigated by creating copolymers or through post-fabrication modifications like cross-linking. The continued exploration of novel monomer structures, combined with advanced fabrication techniques like asymmetric hollow fiber spinning, will be critical in developing membranes that not only surpass the Robeson upper bound but also exhibit the durability and plasticization resistance required for demanding industrial applications. Molecular simulations are also emerging as a critical tool to predict material properties and guide synthetic efforts, accelerating the discovery of high-performance membranes for a more energy-efficient future.[17]
References
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Streamlined Fabrication of Asymmetric Carbon Molecular Sieve Hollow Fiber Membranes. (2019). ACS Applied Polymer Materials. Available at: [Link]
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Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes. (n.d.). MDPI. Available at: [Link]
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Fine-tuned thermally cross-linkable 6FDA-based polyimide membranes for aggressive natural gas separation. (n.d.). OSTI.GOV. Available at: [Link]
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Molecularly Engineered 6FDA-Based Polyimide Membranes for Sour Natural Gas Separation. (2020). Angewandte Chemie International Edition. Available at: [Link]
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Redefining the Robeson upper bounds for CO₂/CH₄ and CO₂/N₂ separations using a series of ultrapermeable benzotriptycene-based polymers of intrinsic microporosity. (2019). RSC Publishing. Available at: [Link]
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Fabrication of Asymmetrical Hollow Fiber-Supported Thin Film Membrane. (2022). Worcester Polytechnic Institute. Available at: [Link]
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Redefining the Robeson upper bounds for CO2/CH4 and CO2/N2 separations using a series of ultrapermeable benzotriptycene-based polymers of intrinsic microporosity. (2019). Energy & Environmental Science. Available at: [Link]
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Gas Separation Properties of 6FDA-Based Polyimide Membranes with a Polar Group. (n.d.). SciSpace. Available at: [Link]
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6FDA-DAM:DABA Co-Polyimide Mixed Matrix Membranes with GO and ZIF-8 Mixtures for Effective CO2/CH4 Separation. (n.d.). MDPI. Available at: [Link]
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Redefining the Robeson upper bounds for CO₂/CH₄ and CO₂/N₂ separations using a series of ultrapermeable benzotriptycene-based polymers of intrinsic microporosity. (2019). Energy & Environmental Science (RSC Publishing). Available at: [Link]
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Redefining the Robeson upper bounds for CO2/CH4 and CO2/N2 separations using a series of ultrapermeable benzotriptycene-based polymers of intrinsic microporosity. (2019). Edinburgh Research Explorer. Available at: [Link]
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Ceramic asymmetric hollow fibre membranes—One step fabrication process. (n.d.). ResearchGate. Available at: [Link]
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Asymmetric membranes for gas separation: interfacial insights and manufacturing. (2023). Royal Society of Chemistry. Available at: [Link]
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Test Method for Gas Separation Effect of Membranes. (n.d.). Labthink. Available at: [Link]
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Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. (2023). American Institute of Chemists. Available at: [Link]
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Robeson upper bound correlation for CO2/CH4 and CO2/N2 separation by polymers. (n.d.). ResearchGate. Available at: [Link]
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Gas Permeability Test Protocol for Ion-Exchange Membranes. (n.d.). Frontiers. Available at: [Link]
- Method of making a hollow fibre membrane. (n.d.). Google Patents.
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A Simple Analysis For GAS SEPARATION MEMBRANE EXPERIMENTS. (n.d.). University of Minnesota Duluth. Available at: [Link]
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Design and Validation of an Experimental Setup for Evaluation of Gas Permeation in Ceramic Membranes. (2023). MDPI. Available at: [Link]
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Gas separation performance of 6FDA-based polyimides with different chemical structures. (n.d.). ResearchGate. Available at: [Link]
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Gas separation of 6FDA–6FpDA membranes: Effect of the solvent on polymer surfaces and permselectivity. (n.d.). ResearchGate. Available at: [Link]
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Experimental Mixed-Gas Permeability, Sorption and Diffusion of CO2-CH4 Mixtures in 6FDA-mPDA Polyimide Membrane. (2019). MDPI. Available at: [Link]
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Gas separation properties of 6FDA-based polyimide membranes with a polar group. (n.d.). ResearchGate. Available at: [Link]
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Chemical Crosslinking of 6FDA-ODA and 6FDA-ODA:DABA for Improved CO₂/CH₄ Separation. (2018). MDPI. Available at: [Link]
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Gas Separation Properties of Polyimide Membranes Based on 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane. (n.d.). ResearchGate. Available at: [Link]
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Preparation and properties of soluble aromatic polyetherimides based on 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropan dianhydride. (n.d.). ResearchGate. Available at: [Link]
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Preparation and properties of soluble aromatic polyetherimides based on 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane dianhydride. (2000). ResearchGate. Available at: [Link]
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Synthetic 6FDA–ODA copolyimide membranes for gas separation and pervaporation: Functional groups and separation properties. (n.d.). ResearchGate. Available at: [Link]
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A Critical Review on Advancements and Challenges in CO2 Gas Separation via 6FDA-based Membranes. (n.d.). ResearchGate. Available at: [Link]
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A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Data for 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
Introduction: Establishing Analytical Integrity for a High-Performance Monomer
2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, hereafter designated as 6F-NCBA, is a specialized aromatic dicarboxylic acid monomer. Its rigid, fluorinated backbone coupled with reactive carboxyl and electron-withdrawing nitro functional groups makes it a critical building block for advanced polyimides and other high-performance polymers. These polymers are indispensable in the aerospace, electronics, and telecommunications industries, where thermal stability, low dielectric constant, and chemical resistance are paramount.
The purity and structural integrity of 6F-NCBA are not merely matters of quality control; they are foundational to the final polymer's performance characteristics. Trace impurities, isomeric variations, or incomplete reactions during synthesis can introduce critical defects into the polymer chain, compromising its mechanical, thermal, and electrical properties. Therefore, a robust, multi-faceted analytical validation strategy is essential.
This guide eschews a simplistic, step-by-step template. Instead, it presents a holistic, field-proven framework for the cross-validation of analytical data for 6F-NCBA. We will explore a suite of orthogonal analytical techniques, explaining not just how to perform the analysis, but why specific methods are chosen and how their data interlink to create a self-validating system. This approach, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures the highest degree of confidence in the material's identity, purity, and stability.[1][2]
Chapter 1: Unambiguous Structural Elucidation and Identity Confirmation
Before assessing purity, the chemical identity of the synthesized material must be unequivocally confirmed. No single technique is sufficient; instead, we rely on the convergence of evidence from multiple orthogonal methods, each probing a different aspect of the molecule's structure.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules. For 6F-NCBA, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming connectivity and the chemical environment of each atom. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to its ability to dissolve the polar dicarboxylic acid and to exchange with the acidic carboxyl protons, allowing them to be observed.
Expected ¹H NMR Data (in DMSO-d₆, relative to TMS):
-
Carboxylic Acid Protons (-COOH): A very broad singlet, typically downfield (>13 ppm), which disappears upon D₂O exchange. This confirms the presence of the acidic protons.
-
Aromatic Protons: The substitution pattern on the two phenyl rings results in an ABC spin system. We expect three distinct signals in the aromatic region (approx. 7.5-8.5 ppm), each integrating to 2 protons. The proton ortho to the nitro group will be the most downfield due to strong deshielding.
-
Impurities: Signals from residual solvents or precursors, such as the non-nitrated starting material, would be readily identifiable.
Expected ¹³C NMR Data (in DMSO-d₆):
-
Carbonyl Carbon (-COOH): ~165-170 ppm.
-
Aromatic Carbons: 8 distinct signals, with carbons attached to the nitro and carboxyl groups showing characteristic downfield shifts.
-
Hexafluoroisopropylidene Carbons: A central quaternary carbon (~65 ppm) split into a septet by the six fluorine atoms, and the two -CF₃ carbons (~120-125 ppm) appearing as quartets due to ¹J C-F coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR provides rapid confirmation of the key functional groups whose presence defines 6F-NCBA.[6] It is an excellent complementary technique to NMR. An Attenuated Total Reflectance (ATR) accessory is often sufficient and non-destructive.
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1720 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, one asymmetric (~1530-1550 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹).
-
C-F Stretch (Trifluoromethyl): Strong, complex absorptions in the 1300-1100 cm⁻¹ region.
-
C=C Stretch (Aromatic): Multiple weaker bands around 1600 and 1450 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight Verification
Expertise & Experience: Mass spectrometry directly measures the molecular weight, providing definitive proof of the molecular formula.[7] For a polar, non-volatile molecule like 6F-NCBA, Electrospray Ionization (ESI) is the technique of choice, typically run in negative ion mode to deprotonate the acidic carboxyl groups.
Expected Mass Spectrum Data (ESI Negative Mode):
-
Molecular Formula: C₁₅H₈F₆N₂O₆
-
Exact Mass: 482.02
-
Primary Ions:
-
[M-H]⁻: m/z 481.01
-
[M-2H]²⁻: m/z 240.00
-
-
Fragmentation: High-resolution MS/MS can reveal characteristic fragments, such as the loss of CO₂ (44 Da) or NO₂ (46 Da), further corroborating the structure.
Chapter 2: Quantitative Purity Assessment via Validated Chromatography
With the structure confirmed, the focus shifts to quantifying the purity and identifying any process-related impurities or degradants. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.[8][9]
The Workhorse: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality Behind Method Design: 6F-NCBA is a polar, ionizable molecule. In standard RP-HPLC, the carboxyl groups can exist in both protonated and deprotonated forms, leading to poor peak shape and inconsistent retention times. To ensure robust and reproducible analysis, we must suppress this ionization. This is achieved by acidifying the mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid, forcing the equilibrium towards the neutral, more retained form of the molecule.[10]
Self-Validating HPLC Protocol: This protocol is designed to be validated according to ICH Q2(R1) guidelines.[1][11][12]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, monitor at 260 nm (chosen based on the UV absorbance of the nitroaromatic chromophore).
-
Sample Preparation: Accurately weigh ~10 mg of 6F-NCBA and dissolve in 10 mL of 50:50 Acetonitrile/Water diluent.
Trustworthiness through Validation:
-
Specificity: The DAD allows for peak purity analysis, comparing spectra across the peak to ensure it is not co-eluting with impurities.[13] Spiked samples with known potential impurities (e.g., starting materials) should be run to prove separation.
-
Linearity: A minimum of five concentrations are prepared to demonstrate a linear relationship between concentration and peak area (R² > 0.999).
-
Accuracy & Precision: Determined by analyzing samples at multiple concentration levels (e.g., 80%, 100%, 120%) on different days with different analysts to assess recovery and repeatability (%RSD < 2.0%).
-
Limit of Detection (LOD) & Quantitation (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) to define the method's sensitivity for impurity detection.
Chapter 3: Comparative Analysis and Orthogonal Cross-Validation
To build a complete picture, we compare the analytical profile of 6F-NCBA with a closely related alternative, its non-nitrated precursor 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6F-CBA) . This comparison highlights the specific analytical signatures introduced by the nitro groups.[14][15][16][17][18]
Data Comparison: 6F-NCBA vs. 6F-CBA
The following table summarizes the expected differences in analytical data between the target compound and its non-nitrated analogue.
| Analytical Technique | Parameter | This compound (6F-NCBA) | 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6F-CBA) | Rationale for Difference |
| FTIR | N-O Stretch (cm⁻¹) | ~1540 & ~1350 (Strong) | Absent | Presence of the nitro groups. |
| Mass Spec (ESI-) | [M-H]⁻ (m/z) | 481.01 | 391.04 | Mass difference from two NO₂ groups replacing two H atoms. |
| ¹H NMR | Aromatic Signals | Complex ABC system, downfield shifted | Simpler AA'BB' system (two doublets) | Nitro group is strongly electron-withdrawing and deshielding. |
| HPLC | Retention Time | More Retained | Less Retained | The nitro groups increase hydrophobicity, leading to stronger interaction with the C18 column. |
| UV-Vis | λₘₐₓ (nm) | ~260 nm | ~240 nm | The nitro groups act as auxochromes, shifting absorption to a longer wavelength. |
Mandatory Visualization: The Cross-Validation Workflow
The following diagram illustrates the logical flow of how these orthogonal analytical techniques are integrated to build a complete, validated data package for a batch of 6F-NCBA.
Caption: Integrated workflow for the analytical cross-validation of 6F-NCBA.
Conclusion
The analytical characterization of a high-performance monomer like this compound cannot be reliant on a single measurement. True confidence in material quality is achieved through a systematic process of cross-validation using orthogonal analytical techniques. By integrating the structural detail from NMR, the functional group confirmation from FTIR, the molecular weight verification from Mass Spectrometry, and the quantitative purity data from a fully validated HPLC method, we construct a robust and defensible analytical data package. This rigorous, evidence-based approach is fundamental to ensuring the lot-to-lot consistency required for the demanding applications in which the resulting polymers will be deployed.
References
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International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
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International Council for Harmonisation. Quality Guidelines. [Link][19]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][2]
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][12]
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PubChem. 2,2-Bis(4-carboxyphenyl)hexafluoropropane. [Link][14]
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Cuesta Sánchez, F., Toft, J., van den Bogaert, B., & Massart, D. L. (1996). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 68(23), 4241–4248. [Link][13]
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Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link][3]
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OSTI.GOV. (2014). Characterization of polyimide via FTIR analysis. [Link][6]
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Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
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ResolveMass Laboratories. Top Analytical Techniques for Characterizing Custom Polymers. [Link][7]
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HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link][9]
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Safety Operating Guide
Navigating the Disposal of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. As a complex molecule incorporating a hexafluorinated propane backbone, aromatic rings with carboxylic acid groups, and nitro functional groups, its disposal requires a multi-faceted consideration of its chemical properties. This document synthesizes best practices for handling halogenated, nitrated, and acidic organic compounds to ensure the safety of laboratory personnel and adherence to environmental regulations.
Foundational Principles of Disposal: Understanding the Hazard Profile
-
Halogenated Organic Compound: The hexafluoropropane group renders this compound a halogenated organic. Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper incineration.[1]
-
Nitrated Aromatic Compound: The presence of nitro groups on the aromatic rings introduces potential instability. Nitroaromatic compounds can be energetic and may undergo rapid, exothermic decomposition, particularly at elevated temperatures or in the presence of certain contaminants.[2][3]
-
Carboxylic Acid: The two carboxylic acid groups confer acidic properties to the molecule. While it is a solid, aqueous solutions or moist material will be corrosive. Mixing with bases will cause an exothermic neutralization reaction.
Given these characteristics, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe laboratory waste management. Immediately upon generation, all waste containing this compound must be collected in a designated hazardous waste container.
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound in a clearly labeled, dedicated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container. Due to its halogenated nature, this waste stream must be segregated as halogenated organic waste .[1] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
Step 2: Container Selection and Labeling
The choice of waste container is critical to prevent leaks and reactions.
| Waste Type | Recommended Container Material | Labeling Requirements |
| Solid Waste | High-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, screw-top lid. | "Hazardous Waste"; Full Chemical Name: "this compound"; "Solid Waste"; Hazard Identification: "Irritant," "Corrosive (Acidic)," "Environmental Hazard"; Date of Accumulation Start. |
| Liquid Waste | High-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid. Ensure compatibility with the solvent used. | "Hazardous Waste"; "Halogenated Organic Liquid Waste"; List all components and approximate percentages, including "this compound" and all solvents; Hazard Identification: "Irritant," "Corrosive (Acidic)," "Flammable" (if applicable solvent is used), "Environmental Hazard"; Date of Accumulation Start. |
All labels must be clear, legible, and securely attached to the container.[4]
Step 3: Safe Accumulation and Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[2]
-
Incompatible Materials: Store the waste away from incompatible materials, particularly strong bases, oxidizing agents, and sources of heat or ignition.[6] Mixing acids and bases can generate significant heat.
Step 4: Arranging for Disposal
Once the waste container is full or has been in accumulation for the maximum allowable time (typically one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5] Do not attempt to transport the waste outside of the laboratory yourself.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Chemical Incompatibility Considerations
Due to its composite nature, this compound and its waste streams must not come into contact with certain other chemicals to prevent hazardous reactions.
| Incompatible Chemical Class | Potential Hazard | Rationale |
| Strong Bases (e.g., sodium hydroxide) | Exothermic reaction, potential for violent reaction. | The carboxylic acid groups will undergo a strong acid-base neutralization reaction, generating heat. Bases can also lower the decomposition temperature of nitrated compounds.[2][3] |
| Strong Oxidizing Agents (e.g., nitric acid, permanganates) | Increased risk of fire or explosion. | The organic nature of the compound makes it susceptible to oxidation. Nitrated aromatics can be particularly sensitive to strong oxidizers. |
| Reactive Metals (e.g., sodium, potassium) | Potential for violent reaction and formation of explosive salts. | Carboxylic acids can react with active metals to produce hydrogen gas. |
It is imperative to maintain strict segregation of waste streams to avoid accidental mixing of incompatible chemicals.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of correct segregation, robust containerization and labeling, and safe storage, researchers can ensure that this hazardous waste is managed in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and contact your EHS department with any questions.
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A Comprehensive Guide to the Safe Handling of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
This document provides essential safety protocols and logistical guidance for laboratory personnel handling 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane. The procedural recommendations herein are synthesized from an analysis of the compound's constituent chemical groups—aromatic nitro compounds and halogenated hydrocarbons—to ensure a robust and self-validating safety system.
Hazard Assessment: A Proactive Approach to Safety
-
Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] A significant concern with aromatic nitro compounds is their potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[2] These compounds should be treated as skin, eye, and respiratory irritants.[1][3]
-
Halogenated Organic Compounds: The hexafluoropropane group makes this a fluorinated compound. This is a critical consideration for waste disposal, as halogenated waste must be segregated from non-halogenated streams.[4][5]
-
Solid Form: As a solid powder, the primary physical hazard is the generation of dust during handling, which increases the risk of inhalation and skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory. The following table outlines the minimum required equipment when handling this chemical.
| Protection Type | Required Equipment | Rationale and Standards |
| Eye Protection | Chemical Safety Goggles & Face Shield | Goggles must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] A face shield is required when there is a significant risk of splashing or dust generation.[1][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | Provides a barrier against skin absorption. Gloves must be inspected before each use and changed immediately if contaminated.[1][4] |
| Body Protection | Flame-Resistant Laboratory Coat | Should be kept fully buttoned to cover as much skin as possible.[1][6] |
| Respiratory Protection | NIOSH-Approved Respirator or Dust Mask | Mandatory if dust formation is likely or if handling the compound outside of a certified chemical fume hood.[1][6][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic methodology is crucial to minimize exposure and ensure operational safety from receipt of the chemical to its final disposal.
Engineering Controls and Preparation
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing and transferring, must occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are unobstructed and readily accessible.[3]
-
Spill Kit: An appropriate spill kit containing non-combustible absorbent materials like vermiculite or sand must be available in the laboratory.[4]
Handling Protocol
-
Receiving and Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area. Keep it tightly closed and segregated from incompatible materials, particularly strong oxidizing agents.[1][8]
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weigh paper or in a suitable container within the fume hood to contain any dust.
-
During Experimentation: Keep all containers clearly labeled. Avoid all direct contact with skin and eyes.[1][9] Adhere to standard laboratory hygiene: do not eat, drink, or smoke in the work area and wash hands thoroughly after handling, even when gloves have been worn.[1]
Visualized Workflow for Safe Handling
The following diagram illustrates the critical decision points and safety procedures for handling this compound.
Caption: Workflow for handling this compound.
Emergency Procedures: Rapid and Correct Response
Spill Management
In the event of a spill, immediate and precise action is required.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[4]
-
Don PPE: Wear the appropriate PPE, including respiratory protection.
-
Contain the Spill: Use a spill kit with non-combustible absorbent materials (e.g., vermiculite, sand) to build a dike around the spill.[4][9] Do not use combustible materials like paper towels.[4]
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a sealable, clearly labeled hazardous waste container designated for halogenated waste.[4]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials, including contaminated PPE, must be collected and disposed of as hazardous waste.[4]
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] |
| Inhalation | Move the individual to fresh air immediately.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4] |
| Follow-up | In all cases of exposure, seek immediate medical advice. |
Disposal Plan: Ensuring Environmental Compliance
Proper disposal is a critical final step in the safe handling of this chemical.
-
Waste Classification: this compound is a halogenated organic solid .[4]
-
Segregation is Key:
-
Containerization: All waste, including the pure compound and any contaminated materials (e.g., gloves, weigh papers, absorbents), must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[4][10] The label must include the full chemical name.
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[10]
-
Final Disposal: All disposal must be conducted through your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor, in accordance with all federal, state, and local regulations.[4]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
